molecular formula C9H8ClFO2 B053226 2-Chloro-6-fluoro-3-methylphenylacetic acid CAS No. 261762-92-9

2-Chloro-6-fluoro-3-methylphenylacetic acid

Cat. No.: B053226
CAS No.: 261762-92-9
M. Wt: 202.61 g/mol
InChI Key: IZLFHWYEGHXIRN-UHFFFAOYSA-N
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Description

2-Chloro-6-fluoro-3-methylphenylacetic acid (CAS 261762-92-9) is an aromatic organic compound with the molecular formula C 9 H 8 ClFO 2 and a molecular weight of 202.61 g/mol . This phenylacetic acid derivative serves as a versatile building block in organic synthesis and pharmaceutical research. Its structure, featuring chloro and fluoro substituents on the phenyl ring alongside the reactive acetic acid group, makes it a valuable intermediate for constructing more complex molecules, particularly in medicinal chemistry where such halogenated patterns are common. This product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate care, as it may be hazardous. Specific physical properties such as melting point, boiling point, and solubility are not fully detailed in available sources, and its precise mechanisms of action in research applications are dependent on the specific synthetic pathway or biological system under investigation.

Properties

IUPAC Name

2-(2-chloro-6-fluoro-3-methylphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO2/c1-5-2-3-7(11)6(9(5)10)4-8(12)13/h2-3H,4H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZLFHWYEGHXIRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)F)CC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50378640
Record name 2-Chloro-6-fluoro-3-methylphenylacetic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261762-92-9
Record name 2-Chloro-6-fluoro-3-methylphenylacetic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 261762-92-9
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Foundational & Exploratory

Introduction: The Significance of the 2-Chloro-6-fluorophenyl Motif

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Chloro-6-fluoro-3-methylphenylacetic acid

Abstract: This technical guide provides a comprehensive overview of this compound (CAS No. 261762-92-9), a substituted phenylacetic acid derivative of significant interest in medicinal chemistry and drug discovery. This document details the compound's physicochemical properties, outlines a plausible synthetic pathway, describes robust analytical methodologies for its characterization, and explores its application as a key structural motif in the development of novel therapeutic agents. The guide is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this compound in their work.

Halogenated aromatic structures are privileged scaffolds in modern drug discovery. The strategic incorporation of halogen atoms, particularly chlorine and fluorine, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, membrane permeability, and binding affinity to biological targets.[1] The specific substitution pattern of this compound, featuring ortho-chloro and fluoro groups, imparts unique conformational constraints and electronic properties. This makes it a valuable building block for synthesizing complex molecules with tailored biological activities. While not a therapeutic agent itself, its core structure is found in various potent and selective inhibitors targeting enzymes implicated in a range of diseases, from viral infections to cancer and inflammatory disorders.[2][3][4]

Physicochemical & Chemical Identity

Accurate identification and understanding of a compound's basic properties are foundational to its application in research and development.

PropertyValueSource(s)
Systematic Name 2-(2-Chloro-6-fluoro-3-methylphenyl)acetic acidN/A
CAS Number 261762-92-9[5][6][7][8]
Molecular Formula C₉H₈ClFO₂[6]
Molecular Weight 202.61 g/mol [6]
Appearance Solid[7]
Purity Typically available at ≥96% or ≥97%[5][9]

Synthesis and Mechanistic Rationale

While specific, peer-reviewed synthesis routes for this compound are not extensively published, a logical and efficient pathway can be designed based on established organic chemistry transformations for analogous phenylacetic acids.[10][11] A common and robust approach involves the conversion of a substituted toluene derivative into the corresponding phenylacetic acid via a benzyl cyanide intermediate.

Proposed Synthetic Workflow

The synthesis can be envisioned as a three-step process starting from the commercially available 2-chloro-6-fluoro-3-methylaniline.

G A 2-Chloro-6-fluoro-3-methylaniline B Sandmeyer Reaction (NaNO₂, HCl, CuCN) A->B Diazotization/ Cyanation C 2-Chloro-6-fluoro-3-methylbenzonitrile B->C D Reduction (e.g., DIBAL-H) E 2-Chloro-6-fluoro-3-methylbenzaldehyde F Willgerodt-Kindler Reaction (Sulfur, Morpholine) E->F G Thioamide Intermediate F->G H Hydrolysis (Acid or Base) G->H I This compound H->I

Caption: Plausible synthetic pathway for this compound.

Step-by-Step Protocol & Rationale
  • Step 1: Synthesis of 2-Chloro-6-fluoro-3-methylbenzonitrile (Sandmeyer Reaction)

    • Protocol:

      • Dissolve 2-chloro-6-fluoro-3-methylaniline in an aqueous solution of a strong acid (e.g., HCl).

      • Cool the mixture to 0-5 °C in an ice bath.

      • Add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt. Maintain the temperature below 5 °C.

      • In a separate flask, prepare a solution of copper(I) cyanide (CuCN).

      • Slowly add the cold diazonium salt solution to the CuCN solution.

      • Allow the reaction to warm to room temperature and stir until the evolution of nitrogen gas ceases.

      • Extract the product with an organic solvent, wash, dry, and purify (e.g., by distillation or chromatography).

    • Causality: The Sandmeyer reaction is a classic and reliable method for converting an aromatic amine into a nitrile. The diazonium salt is an excellent leaving group (N₂ gas), facilitating nucleophilic substitution with the cyanide anion, which is crucial for introducing the carbon atom required for the eventual acetic acid side chain.

  • Step 2 & 3: Conversion to this compound

    • This conversion can be achieved via several routes. A common industrial method is hydrolysis of the corresponding benzyl cyanide.

    • Protocol (via Benzyl Cyanide Hydrolysis):

      • The 2-chloro-6-fluoro-3-methylbenzonitrile from Step 1 would first be converted to the benzyl cyanide. This involves reduction to the benzyl alcohol followed by conversion to a benzyl halide and subsequent reaction with a cyanide salt.

      • The resulting 2-(2-chloro-6-fluoro-3-methylphenyl)acetonitrile is then subjected to hydrolysis.

      • Reflux the nitrile with a strong acid (e.g., aqueous H₂SO₄) or a strong base (e.g., aqueous NaOH followed by acidic workup).

      • The reaction progress is monitored by TLC or HPLC until the starting material is consumed.

      • After cooling, the product is isolated by precipitation (if acidic hydrolysis is used) or by acidification and extraction (if basic hydrolysis is used).

      • The crude product is purified by recrystallization.

    • Causality: The nitrile group (-C≡N) is readily hydrolyzed under either acidic or basic conditions to a carboxylic acid (-COOH). This two-step process (hydrolysis of the amide intermediate) is a robust and high-yielding transformation, making it a preferred method for synthesizing phenylacetic acids.

Analytical Characterization and Quality Control

Ensuring the identity, purity, and stability of a chemical intermediate is critical. A multi-technique approach is employed for comprehensive characterization.

Standard Analytical Workflow

G cluster_0 Primary Analysis cluster_1 Structural Elucidation A Raw Material (Post-Synthesis) B HPLC-UV A->B Purity Assay (%) C LC-MS A->C Identity Check (Mass Confirmation) F Qualified Material (Certificate of Analysis) B->F D NMR Spectroscopy (¹H, ¹³C, ¹⁹F) C->D Structure Verification D->F E FTIR

Caption: A typical workflow for the analytical quality control of the title compound.

Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol describes a general-purpose reverse-phase HPLC method for assessing the purity of this compound.

  • Instrumentation & Columns:

    • HPLC system with a UV detector.

    • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

    • Rationale: A C18 column is standard for non-polar to moderately polar analytes. The acetonitrile/water gradient effectively elutes the compound, while TFA is used as an ion-pairing agent to ensure sharp, symmetrical peaks for the carboxylic acid.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • UV Detection Wavelength: 220 nm.

    • Gradient Program:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-18 min: 90% B

      • 18-20 min: 10% B (re-equilibration)

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the compound.

    • Dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water to make a 1 mg/mL stock solution.

    • Further dilute as necessary to be within the linear range of the detector.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by the area percentage method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

Applications in Drug Discovery

This compound serves as a sophisticated chemical intermediate. The specific arrangement of its substituents is leveraged to achieve high potency and selectivity in various drug candidates.

  • Inhibitors of Stearoyl-CoA Desaturase 1 (SCD1): A structurally related compound, 2-Chloro-6-fluoro-3-methylbenzoic acid, is a known intermediate for synthesizing SCD1 inhibitors.[12] These inhibitors are being investigated for the treatment of metabolic diseases like obesity and diabetes. The phenylacetic acid moiety can act as a bioisostere or alternative scaffold to achieve similar target engagement.

  • Anti-HIV Agents: The 2-chloro-6-fluorobenzyl group is a key component in a class of potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) known as S-DABOs.[2] These compounds show picomolar activity against wild-type HIV-1 and retain efficacy against clinically relevant mutant strains. The phenylacetic acid can serve as a precursor to introduce this critical benzyl group.

  • Anti-Inflammatory Agents: The 2-chloro-6-fluorophenylamino moiety is integral to a series of potent and selective microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitors.[3] mPGES-1 is a key enzyme in the inflammatory cascade, making its inhibitors promising candidates for treating conditions like rheumatoid arthritis.

  • Oncology: The N-(2-chloro-6-methylphenyl) group is a core fragment of Dasatinib, a dual Src/Abl kinase inhibitor used in cancer therapy.[4] While the substitution pattern is slightly different (methyl instead of fluoro), it highlights the utility of ortho-dihalo-substituted phenyl rings in designing potent kinase inhibitors.

Conceptual Role as a Versatile Building Block

G A 2-Chloro-6-fluoro-3- methylphenylacetic acid (CAS 261762-92-9) B Amide Coupling A->B C Esterification A->C D Reduction to Alcohol A->D E mPGES-1 Inhibitors (Anti-inflammatory) B->E Forms Amide Linkage F SCD1 Inhibitors (Metabolic Disease) B->F Forms Amide Linkage G Kinase Inhibitors (Oncology) B->G Forms Amide Linkage H Reverse Transcriptase Inhibitors (Anti-HIV) D->H Introduction of Benzyl Moiety

Caption: The role of the title compound as a versatile intermediate in medicinal chemistry.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling procedures are essential to ensure safety.

  • Hazard Identification: The material is classified as an irritant and may be harmful if ingested or inhaled. It is irritating to mucous membranes and the upper respiratory tract. The full toxicological properties have not been thoroughly investigated.[7]

  • Handling: Use only in a chemical fume hood with adequate ventilation. Wear appropriate personal protective equipment (PPE), including safety goggles, impervious gloves, and a lab coat. Avoid creating dust. Avoid contact with eyes, skin, and clothing.[7]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7]

  • First Aid:

    • Eyes: Immediately flush with plenty of running water for at least 15 minutes. Seek medical attention.[7]

    • Skin: Wash the affected area with generous amounts of soap and water. Seek medical attention.[7]

    • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[7]

Conclusion

This compound (CAS 261762-92-9) is more than a simple chemical; it is an enabling tool for drug discovery. Its unique substitution pattern provides a scaffold that has been successfully incorporated into highly potent inhibitors of diverse biological targets. This guide has provided a technical foundation for its synthesis, analysis, and application, underscoring its value to the scientific community engaged in the pursuit of novel therapeutics.

References

Physical and chemical properties of 2-Chloro-6-fluoro-3-methylphenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is understood that in the landscape of pharmaceutical research and fine chemical synthesis, the comprehensive understanding of a molecule's properties is paramount to its effective application. This guide is dedicated to providing a detailed technical overview of 2-Chloro-6-fluoro-3-methylphenylacetic acid, a compound of interest for its potential role as a building block in the development of novel therapeutics. While this molecule is commercially available, detailed experimental data in the public domain is sparse. Therefore, this document synthesizes available information from suppliers with predicted data and established chemical principles to offer a robust guide for the research community. The information herein is intended to empower researchers to make informed decisions in experimental design and to highlight areas where further empirical investigation is warranted.

Compound Identification and Molecular Structure

This compound is a substituted phenylacetic acid derivative. The strategic placement of chloro, fluoro, and methyl groups on the phenyl ring, combined with the carboxylic acid moiety, makes it a versatile intermediate for organic synthesis.

Molecular Structure:

2-Chloro-6-fluoro-3-methylphenylacetic_acid C1 C C2 C C1->C2 C7 C C1->C7 C3 C C2->C3 Cl Cl C2->Cl C4 C C3->C4 CH3 CH3 C3->CH3 C5 C C4->C5 C6 C C5->C6 C6->C1 F F C6->F C8 C C7->C8 O1 O C8->O1 O2 OH C8->O2

Figure 1: Chemical structure of this compound.

Key Identifiers:

IdentifierValueSource
CAS Number 261762-92-9[1][2]
Molecular Formula C₉H₈ClFO₂[2]
Molecular Weight 202.61 g/mol [2]

Physicochemical Properties: A Blend of Knowns and Predictions

PropertyValueNotes
Melting Point Not availableExpected to be a solid at room temperature based on similar structures.
Boiling Point Not availableLikely to decompose upon heating at atmospheric pressure.
Solubility Not availableExpected to be soluble in organic solvents like methanol, ethanol, and acetone, with limited solubility in water.
pKa Not availableThe carboxylic acid proton's pKa is predicted to be in the range of 3-4, influenced by the electron-withdrawing halogen substituents on the phenyl ring.

Proposed Synthesis Pathway

While specific patented synthesis routes for this compound are not prominent, a plausible synthetic strategy can be devised based on established organic chemistry reactions and available starting materials. A potential route could involve the chlorination and fluorination of a suitable toluene derivative, followed by side-chain manipulation to introduce the acetic acid moiety.

Synthesis_Workflow A 2-Fluoro-3-methyltoluene B 2-Chloro-6-fluoro-3-methyltoluene A->B Chlorination (e.g., NCS, Lewis Acid) C 1-(Bromomethyl)-2-chloro-6-fluoro-3-methylbenzene B->C Benzylic Bromination (e.g., NBS, Initiator) D 2-(2-Chloro-6-fluoro-3-methylphenyl)acetonitrile C->D Cyanation (e.g., NaCN, DMSO) E This compound D->E Hydrolysis (e.g., H2SO4, H2O)

Figure 2: Proposed synthesis workflow for this compound.

Step-by-Step Methodology:

  • Chlorination of 2-Fluoro-3-methyltoluene: The synthesis could commence with the selective chlorination of 2-fluoro-3-methyltoluene. The directing effects of the fluorine and methyl groups would need to be carefully considered to achieve the desired regioselectivity. The use of N-chlorosuccinimide (NCS) in the presence of a Lewis acid catalyst could be a viable approach.

  • Benzylic Bromination: The resulting 2-chloro-6-fluoro-3-methyltoluene can undergo free-radical bromination at the benzylic position using N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide.

  • Cyanation: The benzylic bromide can then be converted to the corresponding nitrile through a nucleophilic substitution reaction with sodium cyanide in a polar aprotic solvent like DMSO.

  • Hydrolysis: Finally, acidic hydrolysis of the nitrile group will yield the desired this compound.

Causality Behind Experimental Choices: This proposed pathway is designed to build the molecule step-wise, controlling the introduction of each functional group. The choice of reagents is based on standard, well-documented transformations in organic synthesis, offering a high probability of success.

Chemical Reactivity and Potential Applications

The reactivity of this compound is primarily dictated by the carboxylic acid group and the substituted aromatic ring.

Reactions of the Carboxylic Acid Group:

  • Esterification: The carboxylic acid can be readily converted to its corresponding esters by reaction with alcohols under acidic conditions. This is a common derivatization to modify the compound's solubility and pharmacokinetic properties.[3]

  • Amide Formation: Reaction with amines in the presence of a coupling agent will yield the corresponding amides. This is a crucial reaction in the synthesis of many pharmaceutical compounds.

  • Reduction: The carboxylic acid can be reduced to the corresponding alcohol using strong reducing agents like lithium aluminum hydride.

Reactions of the Aromatic Ring:

  • Electrophilic Aromatic Substitution: The existing substituents on the phenyl ring will direct any further electrophilic substitution reactions. The chloro and fluoro groups are deactivating but ortho-, para-directing, while the methyl group is activating and ortho-, para-directing. The interplay of these directing effects will determine the position of any incoming electrophile.

  • Nucleophilic Aromatic Substitution: While less common, under specific conditions, the chloro or fluoro groups could potentially be displaced by strong nucleophiles.

Potential Applications in Drug Development:

Substituted phenylacetic acids are important structural motifs in a variety of pharmaceuticals. A closely related compound, 2-chloro-6-fluoro-3-methylbenzoic acid, has been investigated as an intermediate in the synthesis of inhibitors for stearoyl-CoA desaturase 1 (SCD1), a target for the treatment of obesity. This suggests that this compound could serve as a valuable starting material or intermediate for the synthesis of novel drug candidates targeting similar metabolic pathways or other therapeutic areas.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity and purity of this compound.

Expected Spectral Data:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the acetic acid side chain, and the methyl protons. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the positions of the chloro, fluoro, and methyl substituents.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the nine carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be affected by the attached halogen and methyl groups.

  • ¹⁹F NMR: The fluorine NMR spectrum should exhibit a singlet corresponding to the single fluorine atom on the aromatic ring.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretch of the carboxylic acid, and a strong absorption around 1700 cm⁻¹ due to the C=O stretch of the carbonyl group.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns. The isotopic pattern of the molecular ion peak will be indicative of the presence of a chlorine atom.

Experimental Protocol for Purity Determination by HPLC:

A standard High-Performance Liquid Chromatography (HPLC) method can be developed for purity assessment.

HPLC_Workflow A Prepare Mobile Phase (e.g., Acetonitrile:Water with 0.1% Formic Acid) C Set HPLC Parameters (Column, Flow Rate, Detection Wavelength) A->C B Prepare Sample Solution (Dissolve compound in mobile phase) D Inject Sample B->D C->D E Analyze Chromatogram (Determine retention time and peak area) D->E F Calculate Purity E->F

Figure 3: Workflow for HPLC purity analysis.

Conclusion and Future Outlook

This compound presents itself as a chemical entity with significant potential, particularly as an intermediate in the synthesis of biologically active molecules. This guide has provided a comprehensive overview of its known and predicted properties, a plausible synthetic route, and its expected reactivity. It is our hope that this document will serve as a valuable resource for researchers and stimulate further investigation into the properties and applications of this compound. The elucidation of its full potential awaits further empirical studies, which will undoubtedly contribute to the advancement of medicinal chemistry and drug discovery.

References

2-Chloro-6-fluoro-3-methylphenylacetic acid molecular structure and weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Chloro-6-fluoro-3-methylphenylacetic Acid: Molecular Structure and Weight

Introduction

This compound is a substituted aromatic carboxylic acid. Its specific arrangement of chloro, fluoro, and methyl groups on the phenylacetic acid backbone makes it a compound of interest in synthetic organic chemistry and potentially in the development of novel chemical entities for various applications, including pharmaceuticals and materials science. Understanding its precise molecular structure and weight is fundamental to its application and study. This guide provides a detailed overview of these core characteristics for researchers, scientists, and professionals in drug development.

Molecular Structure and Identification

The structural architecture of this compound is defined by a phenyl ring substituted with four different groups: a chlorine atom, a fluorine atom, a methyl group, and an acetic acid moiety. The specific positioning of these substituents is crucial to its chemical identity and reactivity. The formal IUPAC name, 2-(2-chloro-6-fluoro-3-methylphenyl)acetic acid, precisely describes this arrangement.

The molecular formula for this compound is C₉H₈ClFO₂.[1][2] This formula dictates the elemental composition and is the basis for calculating its molecular weight. For unambiguous digital representation and database searching, several line notations are used, including the Simplified Molecular Input Line Entry System (SMILES) and the International Chemical Identifier (InChI).[1]

  • SMILES: CC1=C(C(=C(C=C1)F)CC(=O)O)Cl[1]

  • InChI: InChI=1S/C9H8ClFO2/c1-5-2-3-7(11)6(9(5)10)4-8(12)13/h2-3H,4H2,1H3,(H,12,13)[1]

These notations provide a standardized, machine-readable format that precisely defines the molecule's topology and stereochemistry.

Structural Diagram

A 2D representation of the molecule illustrates the connectivity of the atoms and the arrangement of the substituents on the phenyl ring.

Caption: 2D structure of this compound.

Physicochemical Properties and Molecular Weight

The molecular weight of a compound is a critical parameter for stoichiometric calculations in chemical reactions and for various analytical techniques. It is calculated based on the atomic weights of its constituent elements.

PropertyValueSource
Molecular Formula C₉H₈ClFO₂PubChem[1]
Molecular Weight 202.61 g/mol Oakwood Chemical[2]
Monoisotopic Mass 202.01968 DaPubChem[1]
CAS Number 261762-92-92a biotech[3], XIAMEN EQUATION CHEMICAL[4]

The molecular weight (202.61 g/mol ) is the average mass based on the natural isotopic abundance of the elements.[2] The monoisotopic mass (202.01968 Da) is the mass calculated using the mass of the most abundant isotope of each element.[1] This latter value is particularly important in high-resolution mass spectrometry for accurate mass determination and empirical formula confirmation.

Experimental Workflow for Characterization

The verification of the molecular structure and weight of a synthesized compound like this compound follows a logical and rigorous experimental workflow. This ensures the identity, purity, and integrity of the material, which is a cornerstone of trustworthy scientific research.

characterization_workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization synthesis Chemical Synthesis purification Purification (e.g., Crystallization, Chromatography) synthesis->purification ms Mass Spectrometry (MS) - Molecular Weight - Fragmentation purification->ms nmr NMR Spectroscopy ('¹H, ¹³C, ¹⁹F) - Structural Connectivity purification->nmr ir IR Spectroscopy - Functional Groups purification->ir purity Purity Analysis (e.g., HPLC, GC) ms->purity nmr->purity ir->purity final final purity->final Verified Compound

Caption: Standard workflow for the synthesis and analytical characterization of a chemical compound.

Methodologies for Structural Elucidation
  • Mass Spectrometry (MS): This is the primary technique for determining the molecular weight of a compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the confirmation of the elemental formula (C₉H₈ClFO₂).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for determining the carbon-hydrogen framework of the molecule. The chemical shifts, integration, and coupling patterns of the protons and carbons provide detailed information about the connectivity and chemical environment of the atoms. For this specific compound, ¹⁹F NMR would also be crucial to confirm the presence and environment of the fluorine atom.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key absorbances would be expected for the carboxylic acid O-H and C=O stretches, as well as signals corresponding to the aromatic ring and C-halogen bonds.

This multi-technique approach ensures a self-validating system where the data from each experiment must be consistent with the proposed structure, thereby guaranteeing the trustworthiness of the compound's identification.

Conclusion

The molecular identity of this compound is precisely defined by its formula, C₉H₈ClFO₂, and its molecular weight of 202.61 g/mol .[1][2] Its structure is unambiguously represented by standard chemical notations and can be rigorously confirmed through a combination of modern analytical techniques. This foundational knowledge is essential for any researcher or scientist intending to utilize this compound in further studies or developmental applications.

References

A Technical Guide to the Spectral Analysis of 2-Chloro-6-fluoro-3-methylphenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectral data for 2-Chloro-6-fluoro-3-methylphenylacetic acid, a compound of interest in contemporary drug discovery and development. Designed for researchers, scientists, and professionals in the pharmaceutical industry, this document outlines the theoretical and practical aspects of obtaining and interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule. The methodologies and interpretations presented herein are grounded in established scientific principles to ensure accuracy and reliability.

Introduction

This compound (C₉H₈ClFO₂) is a substituted phenylacetic acid derivative. Its structural complexity, arising from the varied electronic effects of its substituents, necessitates a multi-faceted analytical approach for unambiguous characterization. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools in this endeavor, providing detailed information about the molecular structure, functional groups, and molecular weight. This guide will delve into each of these techniques, offering a comprehensive overview of their application to the analysis of this specific compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are crucial for structural confirmation.

Theoretical Framework

NMR spectroscopy is based on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in an external magnetic field, these nuclei can align with or against the field, creating distinct energy levels. The absorption of radiofrequency radiation can induce transitions between these levels, and the resonance frequency is highly sensitive to the local electronic environment of the nucleus. This sensitivity is what allows for the differentiation of chemically non-equivalent nuclei within a molecule.[1]

Experimental Protocol: ¹H and ¹³C NMR

The acquisition of high-quality NMR spectra is paramount for accurate structural elucidation.

Sample Preparation:

  • Weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. The choice of solvent is critical to avoid strong solvent signals that may obscure analyte peaks.[2]

  • Transfer the solution to a standard 5 mm NMR tube.

  • If not using a modern spectrometer with solvent-based referencing, add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution for chemical shift calibration (δ = 0.00 ppm).

Instrumental Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.[3]

  • ¹H NMR:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Number of Scans: 16-64 scans are generally adequate to achieve a good signal-to-noise ratio.

    • Relaxation Delay: A delay of 1-2 seconds between pulses ensures proper relaxation of the nuclei.[3]

  • ¹³C NMR:

    • Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum and enhance sensitivity by collapsing carbon-proton couplings.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.[3]

    • Relaxation Delay: A longer delay of 2-5 seconds is often necessary for quaternary carbons.[3]

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase the spectrum to ensure all peaks are in the absorptive mode.

  • Apply baseline correction to obtain a flat baseline.

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

  • Reference the chemical shifts to the solvent peak or the internal standard.

Diagram: NMR Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh Sample prep2 Dissolve in Deuterated Solvent prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Insert Sample into Spectrometer prep3->acq1 acq2 Set Experimental Parameters acq1->acq2 acq3 Acquire FID acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phasing & Baseline Correction proc1->proc2 proc3 Integration & Referencing proc2->proc3 out1 ¹H NMR Spectrum proc3->out1 out2 ¹³C NMR Spectrum proc3->out2

Caption: Workflow for NMR analysis.

Predicted Spectral Data and Interpretation

¹H NMR (Predicted):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~11-12Singlet (broad)1H-COOHThe acidic proton of the carboxylic acid is typically deshielded and appears as a broad singlet.
~7.1-7.4Multiplet2HAromatic HThe two aromatic protons will be split by each other and by the fluorine atom. Their exact chemical shifts are influenced by the electronic effects of the chloro, fluoro, and methyl groups.
~3.7Singlet2H-CH₂-The methylene protons adjacent to the aromatic ring and the carbonyl group will appear as a singlet.
~2.3Singlet3H-CH₃The methyl group protons on the aromatic ring will appear as a singlet.

¹³C NMR (Predicted):

Chemical Shift (δ, ppm)AssignmentRationale
~175C=OThe carbonyl carbon of the carboxylic acid is highly deshielded.
~158 (d)C-FThe carbon directly attached to the fluorine will be a doublet due to C-F coupling and will be significantly deshielded.
~135-140Aromatic CQuaternary aromatic carbons, including the one attached to the chlorine and the methyl group.
~125-130Aromatic CHThe two protonated aromatic carbons.
~40-CH₂-The methylene carbon.
~15-CH₃The methyl carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Theoretical Framework

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequency of the absorbed radiation corresponds to the vibrational frequency of a specific bond or functional group. Therefore, the IR spectrum provides a "fingerprint" of the functional groups present in the molecule.[9]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a common and convenient method for obtaining IR spectra of solid samples.

  • Background Scan: Record a background spectrum of the clean ATR crystal to account for any atmospheric or instrumental interferences.[10][11]

  • Sample Application: Place a small amount of the solid this compound directly onto the ATR crystal.

  • Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.

  • Sample Scan: Acquire the IR spectrum of the sample.

  • Data Processing: The instrument's software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Diagram: IR Spectroscopy Experimental Workflow

IR_Workflow cluster_setup Instrument Setup cluster_acq Sample Analysis cluster_proc Data Output setup1 Clean ATR Crystal setup2 Acquire Background Spectrum setup1->setup2 acq1 Apply Sample to Crystal setup2->acq1 acq2 Apply Pressure acq1->acq2 acq3 Acquire Sample Spectrum acq2->acq3 proc1 Generate Absorbance/ Transmittance Spectrum acq3->proc1 out1 IR Spectrum proc1->out1

Caption: Workflow for IR spectroscopy analysis.

Predicted Spectral Data and Interpretation

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.[12][13][14][15]

Wavenumber (cm⁻¹)IntensityAssignmentRationale
2500-3300BroadO-H stretchThe hydroxyl group of the carboxylic acid exhibits a very broad absorption due to strong hydrogen bonding.
~1700StrongC=O stretchThe carbonyl group of the carboxylic acid shows a strong, sharp absorption in this region.
~1600, ~1475MediumC=C stretchAromatic ring stretching vibrations.
~1300MediumC-O stretchStretching vibration of the carbon-oxygen single bond in the carboxylic acid.
~1200StrongC-F stretchThe carbon-fluorine bond will have a strong absorption in the fingerprint region.
~750StrongC-Cl stretchThe carbon-chlorine bond absorption is also expected in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound.

Theoretical Framework

In mass spectrometry, a molecule is ionized, and the resulting charged particles (ions) are separated based on their mass-to-charge ratio (m/z). The most common ionization technique for small organic molecules is Electron Ionization (EI), which involves bombarding the molecule with high-energy electrons. This process typically leads to the formation of a molecular ion (M⁺˙) and various fragment ions. The fragmentation pattern can provide valuable structural information.[16][17][18][19]

Experimental Protocol: Electron Ionization (EI)-MS
  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized in the ion source.

  • Ionization: The gaseous sample molecules are bombarded with a beam of 70 eV electrons, causing ionization and fragmentation.[18][19]

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Diagram: Mass Spectrometry Experimental Workflow

MS_Workflow cluster_intro Sample Introduction & Ionization cluster_analysis Mass Analysis & Detection cluster_output Data Output intro1 Introduce & Vaporize Sample intro2 Electron Ionization (70 eV) intro1->intro2 ana1 Accelerate Ions intro2->ana1 ana2 Separate by m/z ana1->ana2 ana3 Detect Ions ana2->ana3 out1 Generate Mass Spectrum ana3->out1 spec_out Mass Spectrum out1->spec_out

Caption: Workflow for mass spectrometry analysis.

Predicted Spectral Data and Interpretation

The mass spectrum of this compound will provide its molecular weight and characteristic fragmentation patterns.[20][21][22][23][24]

Predicted Mass Spectrum:

  • Molecular Ion (M⁺˙): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (C₉H₈ClFO₂ = 202.02 g/mol ). Due to the presence of chlorine, an isotopic peak at M+2 with approximately one-third the intensity of the molecular ion peak will be observed.

  • Key Fragmentations:

    • Loss of -COOH (m/z = M - 45): A significant fragment resulting from the cleavage of the carboxylic acid group.

    • Loss of -CH₂COOH (m/z = M - 59): Cleavage of the entire acetic acid side chain.

    • Tropylium Ion Formation: Rearrangement of the benzyllic fragment followed by fragmentation is also possible.

m/z (Predicted)Possible Fragment
202/204[C₉H₈ClFO₂]⁺˙ (Molecular Ion)
157/159[C₈H₇ClFO]⁺˙
143/145[C₇H₅ClFO]⁺

Conclusion

The comprehensive spectral analysis of this compound using NMR, IR, and MS provides a robust methodology for its structural confirmation and characterization. This guide has outlined the theoretical principles, detailed experimental protocols, and predicted spectral data for each technique. By integrating the information from these complementary analytical methods, researchers and scientists can confidently identify and characterize this and other related molecules, which is a critical step in the drug development pipeline.

References

An In-depth Technical Guide to the Solubility of 2-Chloro-6-fluoro-3-methylphenylacetic Acid in Different Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical research and development, a thorough understanding of a drug candidate's physicochemical properties is paramount. Among these, solubility stands out as a critical determinant of a compound's bioavailability, manufacturability, and overall therapeutic potential. This guide provides a comprehensive framework for characterizing the solubility of 2-Chloro-6-fluoro-3-methylphenylacetic acid, a compound of interest in medicinal chemistry.

This document is structured to empower researchers, scientists, and drug development professionals with not only the requisite experimental protocols but also the underlying scientific rationale. As direct, quantitative solubility data for this specific molecule is not extensively available in public literature, this guide will focus on the logical workflow for its determination. We will proceed from the foundational characterization of the molecule to the detailed execution of both kinetic and thermodynamic solubility studies.

Part 1: Foundational Physicochemical Characterization

Before embarking on solubility assessment, a comprehensive understanding of the molecule's intrinsic properties is essential. These parameters will dictate experimental design, particularly in the context of pH-dependent solubility for an acidic compound such as this compound.

Predicted and Experimental Physicochemical Properties

While experimental determination is the gold standard, in silico prediction tools can provide valuable initial estimates for key parameters. For this compound, the following properties are of primary interest:

PropertyPredicted/Experimental ValueSignificance in Solubility Studies
pKa To be determined (Predicted ~4.0-4.5 for similar phenylacetic acids)The pKa is crucial for understanding the pH at which the compound transitions between its ionized (more soluble) and non-ionized (less soluble) forms.[1][2] This dictates the selection of appropriate buffer systems for solubility experiments.
logP To be determined (Predicted ~2.5-3.5 for similar structures)The logarithm of the octanol-water partition coefficient (logP) is an indicator of the compound's lipophilicity. A higher logP suggests greater solubility in non-polar organic solvents and lower solubility in aqueous media.
Melting Point (°C) To be determinedThe melting point provides an indication of the crystal lattice energy. A higher melting point often correlates with lower solubility.
Polymorphism To be determinedThe existence of different crystalline forms (polymorphs) can significantly impact solubility.[3][4][5] The thermodynamically most stable form is typically the least soluble.
Experimental Determination of Physicochemical Properties

Given the absence of established data, the following experimental protocols are recommended for the precise characterization of this compound.

Potentiometric titration is a robust and widely used method for determining the pKa of ionizable compounds.[6]

Methodology:

  • Preparation of the Analyte Solution: Accurately weigh and dissolve a known amount of this compound in a suitable co-solvent (e.g., methanol or DMSO) and then dilute with water to a final concentration of approximately 1-5 mM. The percentage of co-solvent should be kept to a minimum to reduce its effect on the apparent pKa.

  • Titration Setup: Calibrate a pH meter with standard buffers (pH 4.0, 7.0, and 10.0). Place the analyte solution in a thermostatted vessel and use a magnetic stirrer for gentle agitation.

  • Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a calibrated burette.

  • Data Acquisition: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point of the titration curve.

DSC is a powerful technique for identifying different polymorphic forms by measuring the heat flow into or out of a sample as a function of temperature.[3][4][7][8]

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan and seal it.

  • Instrument Setup: Place the sample pan and an empty reference pan in the DSC cell.

  • Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

  • Data Analysis: Analyze the resulting thermogram for thermal events such as melting endotherms, recrystallization exotherms, or solid-solid transitions. Different polymorphs will exhibit distinct melting points and heats of fusion.[8]

Part 2: Experimental Determination of Solubility

With the foundational physicochemical properties characterized, we can now proceed to the core of this guide: the determination of solubility in various solvents. A distinction is made between kinetic and thermodynamic solubility, both of which provide valuable insights at different stages of drug development.

Kinetic Solubility: A High-Throughput Approach

Kinetic solubility measures the concentration of a compound in solution after a short incubation period, starting from a concentrated stock solution (typically in DMSO). It is a high-throughput method often used in early drug discovery to flag compounds with potential solubility issues.[1][9]

Nephelometry measures the light scattered by undissolved particles in a solution, providing an indirect measure of precipitation.

Methodology:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).

  • Assay Plate Preparation: In a 96-well microplate, add a small volume of the DMSO stock solution to a series of wells.

  • Addition of Aqueous Buffer: Add the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the wells to achieve a range of final compound concentrations.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25 °C) with shaking for a defined period (e.g., 2 hours).

  • Measurement: Measure the light scattering in each well using a nephelometer. The concentration at which a significant increase in scattering is observed is reported as the kinetic solubility.

Experimental Workflow for Kinetic Solubility Determination

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_stock Prepare 10 mM stock in DMSO prep_plate Dispense stock into 96-well plate prep_stock->prep_plate Serial dilution add_buffer Add aqueous buffer (e.g., PBS, pH 7.4) prep_plate->add_buffer incubate Incubate with shaking (e.g., 2h at 25°C) add_buffer->incubate measure Measure light scattering (Nephelometry) incubate->measure determine_sol Determine concentration at precipitation onset measure->determine_sol Data analysis

Caption: Workflow for kinetic solubility determination by nephelometry.

Thermodynamic Solubility: The Equilibrium Standard

Thermodynamic solubility is the concentration of a compound in a saturated solution that is in equilibrium with the solid phase. This is a more time-consuming but also more accurate measure of a compound's true solubility.

The shake-flask method is the gold standard for determining thermodynamic solubility.

Methodology:

  • Preparation of Saturated Solution: Add an excess amount of solid this compound to a known volume of the chosen solvent in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the solution by centrifugation and/or filtration through a 0.22 µm filter.

  • Quantification: Accurately dilute the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

G compound Excess Solid Compound equilibrium Equilibrium (Shaking, Temp Control) compound->equilibrium solvent Solvent solvent->equilibrium separation Phase Separation (Centrifuge/Filter) equilibrium->separation quantification Quantification (HPLC-UV) separation->quantification solubility Thermodynamic Solubility quantification->solubility

References

An In-depth Technical Guide to the Synthesis and Potential Applications of 2-Chloro-6-fluoro-3-methylphenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-6-fluoro-3-methylphenylacetic acid, a substituted phenylacetic acid derivative of interest in medicinal chemistry and drug discovery. The document details a plausible multi-step synthesis pathway, starting from commercially available precursors. Each synthetic step is accompanied by a detailed experimental protocol, causality behind the chosen reagents and conditions, and in-process controls. Furthermore, this guide explores the potential therapeutic applications of this molecule, drawing inferences from structurally related compounds that have shown significant biological activity. This whitepaper is intended for researchers, medicinal chemists, and professionals in drug development, offering both a practical guide for synthesis and a foundation for further investigation into the pharmacological profile of this compound.

Introduction: The Significance of Substituted Phenylacetic Acids

Phenylacetic acid and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] The versatility of the phenylacetic acid scaffold allows for a wide range of substitutions on the aromatic ring, leading to a diverse array of pharmacological activities.[3] Notably, halogenated and alkyl-substituted phenylacetic acids have demonstrated potent anti-inflammatory, analgesic, and even anti-cancer properties.[1][4]

The specific compound, this compound, with its unique substitution pattern of a chloro, fluoro, and methyl group on the phenyl ring, presents an intriguing candidate for drug discovery. The presence of halogens can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule, enhancing its metabolic stability and binding affinity to biological targets. This guide aims to provide a robust and reproducible synthetic route to this compound, thereby facilitating further research into its potential as a novel therapeutic agent.

Retrosynthetic Analysis and Proposed Synthetic Pathway

A logical synthetic approach to this compound begins with the readily available starting material, 2-chloro-6-fluorotoluene. The proposed pathway involves three key transformations: nitration, reduction of the nitro group to an amine, and a Sandmeyer-type reaction to install the methyl group, followed by conversion of the toluene methyl group to the acetic acid moiety.

A more direct and potentially higher-yielding approach, which will be detailed in this guide, involves the direct bromination of the methyl group of a suitable precursor, followed by cyanation and subsequent hydrolysis to the desired carboxylic acid.

Diagram 1: Proposed Synthetic Pathway

Synthetic_Pathway A 2-Chloro-6-fluorotoluene B 2-Chloro-6-fluoro-3-nitrotoluene A->B HNO3, H2SO4 C 2-Chloro-6-fluoro-3-aminotoluene B->C Fe, HCl D 2-Chloro-6-fluoro-3-methylbenzyl bromide C->D 1. NaNO2, HBr, CuBr 2. NBS, AIBN E 2-Chloro-6-fluoro-3-methylphenylacetonitrile D->E NaCN, DMSO F This compound E->F H2SO4, H2O, Heat Therapeutic_Targets A This compound B SCD1 Inhibition (Obesity) A->B C mPGES-1 Inhibition (Inflammation) A->C D COX Inhibition (Pain & Inflammation) A->D E Antimicrobial/Herbicidal Activity A->E

References

A Technical Guide to the Potential Research Applications of 2-Chloro-6-fluoro-3-methylphenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Chloro-6-fluoro-3-methylphenylacetic acid (CFM-PAA) is a halogenated and methylated derivative of phenylacetic acid. The phenylacetic acid scaffold is a well-established pharmacophore found in numerous clinically significant non-steroidal anti-inflammatory drugs (NSAIDs), such as diclofenac.[1][2] This structural similarity suggests that CFM-PAA holds considerable, yet unexplored, potential as a modulator of inflammatory and proliferative pathways. This guide provides a comprehensive framework for investigating the research applications of CFM-PAA, focusing on its hypothesized anti-inflammatory and anticancer activities. We present detailed, field-proven experimental workflows, from initial in vitro biochemical assays to cell-based functional screens, designed to elucidate the compound's mechanism of action and therapeutic potential. This document is intended for researchers, scientists, and drug development professionals seeking to explore novel small molecule therapeutics.

Introduction and Rationale

The phenylacetic acid (PAA) moiety is a privileged structure in medicinal chemistry.[1] Its derivatives are known to exhibit a wide range of biological activities, most notably as anti-inflammatory agents through the inhibition of cyclooxygenase (COX) enzymes.[3][4] Furthermore, a growing body of evidence indicates that certain PAA derivatives possess antiproliferative and pro-apoptotic effects on various cancer cell lines, suggesting their potential utility in oncology.[5][6][7]

This compound (CFM-PAA), with its specific substitution pattern, presents a unique chemical entity for investigation. The presence of halogen atoms (chlorine and fluorine) and a methyl group can significantly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to target proteins.[8] This guide outlines a logical, hypothesis-driven approach to systematically evaluate the biological activities of CFM-PAA.

Primary Hypothesis: Anti-inflammatory Activity via COX Inhibition

The structural resemblance of CFM-PAA to diclofenac and other phenylacetic acid-based NSAIDs strongly suggests its potential as an inhibitor of cyclooxygenase (COX) enzymes.[2][9] COX enzymes, existing as two main isoforms (COX-1 and COX-2), are responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[10][11] While COX-1 is constitutively expressed and plays a role in homeostatic functions, COX-2 is primarily induced at sites of inflammation.[12][13] Therefore, selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs to minimize gastrointestinal side effects associated with COX-1 inhibition.[3][12]

2.1. Hypothesized Mechanism of Action

We hypothesize that CFM-PAA will inhibit the enzymatic activity of COX-1 and COX-2, thereby blocking the synthesis of pro-inflammatory prostaglandins.

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins Pro-inflammatory Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Isomerases Inflammation Pain & Inflammation Prostaglandins->Inflammation CFMPAA CFM-PAA (Hypothesized Target) CFMPAA->COX1 CFMPAA->COX2

Figure 1: Hypothesized inhibition of the Cyclooxygenase (COX) pathway by CFM-PAA.

2.2. Experimental Workflow for Anti-inflammatory Screening

A tiered approach is recommended, starting with direct enzyme inhibition assays and progressing to cell-based models of inflammation.

Workflow Diagram:

G start Start: CFM-PAA Compound biochem_assay Step 1: In Vitro Biochemical COX-1/COX-2 Inhibition Assay start->biochem_assay cell_assay Step 2: Cell-Based LPS-Stimulated Macrophage Assay biochem_assay->cell_assay If active data_analysis Step 3: Data Analysis (IC50 Determination & Selectivity Index) cell_assay->data_analysis conclusion Conclusion: Assess Anti-inflammatory Potential data_analysis->conclusion

Figure 2: Experimental workflow for screening the anti-inflammatory potential of CFM-PAA.

Step 1: In Vitro Biochemical COX Inhibition Assay

This initial screen directly measures the ability of CFM-PAA to inhibit purified COX-1 and COX-2 enzymes.

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of CFM-PAA for both COX isoforms.

  • Methodology: A commercial COX inhibitor screening assay kit (e.g., from Cayman Chemical or Abcam) can be used. This is typically a colorimetric assay that measures the peroxidase activity of the COX enzymes.

    • Prepare a series of dilutions of CFM-PAA.

    • In a 96-well plate, add the reaction buffer, heme, purified COX-1 or COX-2 enzyme, and the diluted CFM-PAA or a known inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1).

    • Initiate the reaction by adding arachidonic acid.

    • Incubate for a specified time (e.g., 10-20 minutes) at 37°C.

    • Add the colorimetric substrate and measure the absorbance at the recommended wavelength (e.g., 590 nm).

    • Calculate the percentage of inhibition for each concentration and determine the IC50 values.

Step 2: Cell-Based Anti-inflammatory Assay

This assay validates the findings from the biochemical assay in a more physiologically relevant context. Lipopolysaccharide (LPS), a component of gram-negative bacteria, is a potent inducer of the inflammatory response in macrophages, leading to increased COX-2 expression and prostaglandin production.[14][15]

  • Objective: To measure the ability of CFM-PAA to inhibit the production of pro-inflammatory mediators (e.g., Prostaglandin E2, TNF-α) in LPS-stimulated macrophages.

  • Cell Line: RAW 264.7 (murine macrophage cell line) or primary bone marrow-derived macrophages.

  • Methodology:

    • Seed RAW 264.7 cells in 24-well plates and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of CFM-PAA for 1 hour.[15]

    • Stimulate the cells with LPS (e.g., 100-200 ng/mL) for 18-24 hours.[15][16]

    • Collect the cell culture supernatant.

    • Measure the concentration of Prostaglandin E2 (PGE2) and/or Tumor Necrosis Factor-alpha (TNF-α) in the supernatant using commercially available ELISA kits.

    • Concurrently, perform a cell viability assay (e.g., MTT or CellTiter-Glo) on the treated cells to ensure that the observed reduction in inflammatory mediators is not due to cytotoxicity.

2.3. Data Presentation and Interpretation

The results should be summarized to clearly present the potency and selectivity of the compound.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)PGE2 Inhibition in RAW 264.7 (IC50, µM)
CFM-PAA Experimental ValueExperimental ValueCalculated ValueExperimental Value
Diclofenac (Control)Literature/Exp. ValueLiterature/Exp. ValueCalculated ValueLiterature/Exp. Value
Celecoxib (Control)Literature/Exp. ValueLiterature/Exp. ValueCalculated ValueLiterature/Exp. Value

A higher selectivity index indicates greater selectivity for COX-2 over COX-1, which is a favorable profile for an anti-inflammatory agent.

Secondary Hypothesis: Anticancer Activity

Several studies have reported that phenylacetic acid and its derivatives can induce growth inhibition, differentiation, and apoptosis in various human cancer cell lines.[5][6][17] The mechanisms are often multifactorial but can involve modulation of key signaling pathways controlling cell survival and proliferation.

3.1. Rationale for Anticancer Screening

Given the established anticancer potential of the PAA scaffold, it is logical to screen CFM-PAA for cytotoxic and anti-proliferative effects against a panel of cancer cell lines.

3.2. Experimental Workflow for Anticancer Screening

A hierarchical screening approach is proposed to first identify cytotoxic activity and then to probe the underlying mechanism.

G start Start: CFM-PAA Compound viability_assay Step 1: Cell Viability Screening (MTT/CellTiter-Glo Assay across a panel of cancer cell lines) start->viability_assay moa_assays Step 2: Mechanism of Action Assays (Apoptosis, Cell Cycle) viability_assay->moa_assays If cytotoxic data_analysis Step 3: Data Analysis (GI50 Determination & Pathway Analysis) moa_assays->data_analysis conclusion Conclusion: Assess Anticancer Potential data_analysis->conclusion

Figure 3: Experimental workflow for screening the anticancer potential of CFM-PAA.

Step 1: Broad-Spectrum Cell Viability Screening

The initial step is to assess the compound's effect on the viability of a diverse panel of human cancer cell lines.

  • Objective: To determine the concentration of CFM-PAA that causes 50% growth inhibition (GI50) in various cancer cell lines.

  • Methodology (MTT Assay): The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.

    • Seed cancer cells (e.g., MCF-7 breast cancer, PC-3 prostate cancer, HCT-116 colon cancer) into 96-well plates and allow them to attach.

    • Treat the cells with a range of concentrations of CFM-PAA for 48-72 hours.

    • Add MTT reagent (e.g., 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[18]

    • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[19]

    • Measure the absorbance at approximately 570 nm using a microplate reader.[18]

    • Calculate the percentage of viability relative to untreated control cells and determine the GI50 value.

Step 2: Mechanism of Action (MoA) Assays

If CFM-PAA demonstrates significant cytotoxicity, follow-up assays are crucial to determine whether the mode of cell death is apoptosis or necrosis, and if the compound affects cell cycle progression.

  • Apoptosis Assays:

    • Caspase-Glo 3/7 Assay: Measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.

    • Annexin V/Propidium Iodide Staining: Uses flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Cycle Analysis:

    • Propidium Iodide Staining and Flow Cytometry: Quantifies the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) to identify any cell cycle arrest induced by the compound.

Structure-Activity Relationship (SAR) Studies

The initial biological data for CFM-PAA will serve as a benchmark for future medicinal chemistry efforts. Understanding the relationship between the compound's structure and its biological activity is fundamental for optimizing its potency and selectivity.[8][20]

Systematic modifications to the CFM-PAA structure can provide valuable insights.[8] Key areas for modification include:

  • Altering Halogen Substituents: Replacing chlorine or fluorine with other halogens (e.g., bromine) or removing them to assess their contribution to activity.

  • Modifying the Methyl Group: Changing the position of the methyl group or replacing it with other alkyl groups to probe steric and electronic effects.[8]

  • Transforming the Carboxylic Acid: Esterification or amidation of the carboxylic acid group to create prodrugs with potentially altered pharmacokinetic properties.

Conclusion

This compound is a promising, yet uncharacterized, chemical entity. Its structural similarity to known pharmacologically active compounds, particularly in the anti-inflammatory and anticancer fields, provides a strong rationale for its investigation. The experimental workflows detailed in this guide offer a robust and logical framework for elucidating the compound's biological activities and mechanism of action. The data generated from these studies will be invaluable in determining the potential of CFM-PAA as a lead compound for future drug development programs.

References

A Researcher's Comprehensive Guide to Procuring and Utilizing 2-Chloro-6-fluoro-3-methylphenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the integrity of starting materials is paramount. This guide provides an in-depth technical overview of 2-Chloro-6-fluoro-3-methylphenylacetic acid (CAS No. 261762-92-9), a key building block in the synthesis of innovative therapeutics. We will explore reliable sourcing, stringent quality control measures, safe handling protocols, and its significant applications in medicinal chemistry.

Introduction to a Versatile Phenylacetic Acid Derivative

This compound is a substituted phenylacetic acid derivative that has garnered attention in the pharmaceutical industry as a crucial intermediate. Its unique substitution pattern, featuring chloro, fluoro, and methyl groups on the phenyl ring, provides a scaffold for the development of novel small molecules with specific biological activities. The presence of halogens can significantly influence the pharmacokinetic and pharmacodynamic properties of a compound, making this a valuable asset in drug design.[1]

Sourcing and Procurement of Research-Grade this compound

For research and development purposes, it is imperative to source this chemical from reputable suppliers who can provide comprehensive documentation, including a Certificate of Analysis (CoA). The following table summarizes some of the key suppliers for this compound.

SupplierCatalog NumberPurity SpecificationCAS Number
Sigma-AldrichMAT047021644Not specified261762-92-9
Matrix Scientific002762Not specified261762-92-9
Santa Cruz Biotechnologysc-286891Not specified261762-92-9
INDOFINE Chemical Company021176Not specified261762-92-9
2A Biotech2A-0121533Not specified261762-92-9

Note: Researchers should always request a lot-specific CoA from the supplier to confirm purity and identity before use.

Quality Control and In-House Validation

While suppliers provide a CoA, independent verification of the identity and purity of this compound is a critical step in ensuring the reliability of experimental results.

Identity Verification

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the chemical structure. The expected shifts and coupling constants should be compared against the supplier's data or predicted spectra.

Mass Spectrometry (MS): High-resolution mass spectrometry can confirm the molecular weight and elemental composition of the compound.

Purity Assessment: A Step-by-Step HPLC Protocol

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of non-volatile organic compounds.[2]

Objective: To determine the purity of this compound by reverse-phase HPLC with UV detection.

Materials:

  • This compound sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or Phosphoric acid for non-MS compatible methods)[2]

  • HPLC system with a C18 column and UV detector

Protocol:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for instance, a gradient of acetonitrile and water with 0.1% formic acid.

  • Sample Preparation: Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of the mobile phase to create a 1 mg/mL stock solution.

  • HPLC Analysis:

    • Equilibrate the C18 column with the initial mobile phase composition.

    • Inject a suitable volume (e.g., 10 µL) of the sample solution.

    • Run a gradient elution method to separate the main compound from any impurities.

    • Monitor the elution profile using a UV detector at a wavelength where the compound has significant absorbance.

  • Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks detected in the chromatogram.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results Mobile_Phase Mobile Phase (Acetonitrile/Water/Acid) HPLC_System HPLC System (C18 Column, UV Detector) Mobile_Phase->HPLC_System Equilibrate Sample_Prep Sample Preparation (1 mg/mL solution) Injection Inject Sample Sample_Prep->Injection Gradient_Elution Run Gradient Injection->Gradient_Elution Data_Acquisition Data Acquisition Gradient_Elution->Data_Acquisition Purity_Calculation Purity Calculation (% Area) Data_Acquisition->Purity_Calculation

Caption: A typical workflow for purity assessment of this compound using HPLC.

Safe Handling and Storage

As with any laboratory chemical, proper safety precautions must be observed when handling this compound.

Hazard Identification:

  • The toxicological properties of this specific compound have not been fully investigated.[3]

  • It may be an irritant to the eyes, skin, and respiratory tract.[3]

  • May be harmful if ingested or inhaled.[3]

Recommended Precautions:

  • Engineering Controls: Use only in a chemical fume hood to ensure adequate ventilation.[3]

  • Personal Protective Equipment (PPE):

    • Wear protective safety goggles.[3]

    • Wear chemical-resistant gloves.[3]

    • Wear a lab coat and other protective clothing.[3]

  • Handling:

    • Avoid breathing dust or vapor.[3]

    • Do not get in eyes, on skin, or on clothing.[3]

    • Wash thoroughly after handling.

  • Storage:

    • Keep the container tightly closed.[3]

    • Store in a cool, dry, and well-ventilated place.[3]

First Aid Measures:

  • In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes.[3]

  • In case of skin contact: Wash off with soap and plenty of water.[3]

  • If inhaled: Move the person into fresh air.

  • If swallowed: Rinse mouth with water.

Safety_Protocol Handling Handling of this compound Engineering Controls (Fume Hood) Personal Protective Equipment (Goggles, Gloves, Lab Coat) Safe Practices (Avoid Inhalation/Contact) Storage Storage Tightly Closed Container Cool, Dry, Well-Ventilated Area Emergency Emergency Procedures Eye Contact: Rinse with Water Skin Contact: Wash with Soap & Water Inhalation: Move to Fresh Air Ingestion: Rinse Mouth

Caption: Key safety protocols for handling and storing this compound.

Applications in Drug Discovery and Development

This compound is a valuable building block in medicinal chemistry, particularly in the synthesis of inhibitors for various biological targets.

Synthesis of Stearoyl-CoA Desaturase 1 (SCD1) Inhibitors

A significant application of this compound is in the synthesis of potent and selective inhibitors of Stearoyl-CoA Desaturase 1 (SCD1).[4][5] SCD1 is a key enzyme in lipid metabolism, and its inhibition is a promising therapeutic strategy for metabolic diseases such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease.[6][7]

The general synthetic approach involves the coupling of this compound with a suitable amine-containing scaffold to generate the final inhibitor. The specific substitution pattern of the phenylacetic acid moiety is often crucial for achieving high potency and selectivity.

SCD1_Inhibitor_Synthesis Starting_Material 2-Chloro-6-fluoro-3- methylphenylacetic acid Coupling_Reaction Amide Bond Formation Starting_Material->Coupling_Reaction Amine_Scaffold Amine-containing Scaffold Amine_Scaffold->Coupling_Reaction SCD1_Inhibitor Potent and Selective SCD1 Inhibitor Coupling_Reaction->SCD1_Inhibitor Therapeutic_Application Treatment of Metabolic Diseases SCD1_Inhibitor->Therapeutic_Application

Caption: A simplified schematic of the synthesis of SCD1 inhibitors using this compound.

Other Potential Therapeutic Areas

The unique electronic and steric properties imparted by the chloro, fluoro, and methyl substituents make this phenylacetic acid derivative a versatile precursor for synthesizing a wide range of biologically active molecules. Research has shown that related 2-chloro-6-fluoro substituted compounds exhibit potent inhibitory activity against HIV-1 reverse transcriptase.[8] Furthermore, similar structures have been investigated as inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1), a target for anti-inflammatory drugs.[9]

Conclusion

This compound is a valuable and versatile chemical intermediate for drug discovery and development. For researchers, ensuring the quality and purity of this starting material through careful sourcing and in-house validation is paramount for the success of their research endeavors. Adherence to strict safety protocols is essential for the well-being of laboratory personnel. The applications of this compound, particularly in the development of SCD1 inhibitors, highlight its potential in addressing significant unmet medical needs.

References

A Framework for Establishing Purity Standards for 2-Chloro-6-fluoro-3-methylphenylacetic acid as a Novel Pharmaceutical Ingredient

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Introduction

2-Chloro-6-fluoro-3-methylphenylacetic acid is a substituted phenylacetic acid derivative, a class of compounds frequently utilized as key starting materials or active pharmaceutical ingredients (APIs) in drug development. The purity of an API is a critical quality attribute that directly impacts the safety and efficacy of the final drug product. Ensuring stringent control over impurities is not merely a regulatory requirement but a fundamental scientific necessity. This guide provides a comprehensive framework for researchers, analytical scientists, and drug development professionals to establish robust purity standards and control strategies for novel APIs like this compound. We will delve into the regulatory landscape, impurity profiling, analytical method development and validation, and the principles for setting logical and defensible specifications, grounding our discussion in the authoritative guidelines set forth by the International Council for Harmonisation (ICH).

The Regulatory Cornerstone: ICH Guidelines for API Purity

The quality of APIs is globally governed by a set of standards to ensure they are consistently produced and controlled.[1] The foundational guidance for impurities in new, chemically synthesized drug substances is the ICH Harmonised Tripartite Guideline Q3A(R2).[2][3] This guideline provides a rational framework for the content and qualification of impurities, which is essential for any regulatory submission.[3]

Classification of Impurities

ICH Q3A(R2) classifies impurities into three main categories, which provides a logical starting point for our control strategy[2][4]:

  • Organic Impurities: These can be process-related (starting materials, by-products, intermediates) or drug-related (degradation products). They may be identified or unidentified.[5]

  • Inorganic Impurities: These are often derived from the manufacturing process and include reagents, ligands, catalysts, heavy metals, or inorganic salts.[2]

  • Residual Solvents: These are organic or inorganic liquids used during the synthesis and purification process. Their control is specifically detailed in the ICH Q3C guideline.

Impurity Thresholds: The Actionable Framework

A central concept in ICH Q3A(R2) is the establishment of thresholds that trigger specific actions for reporting, identification, and toxicological qualification of impurities. These thresholds are based on the maximum daily dose (MDD) of the drug substance.

Maximum Daily Dose Reporting Threshold Identification Threshold Qualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg TDI, whichever is lower0.15% or 1.0 mg TDI, whichever is lower
> 2 g/day 0.03%0.05%0.05%
TDI = Total Daily Intake. Thresholds are from ICH Q3A(R2).[2][4]
  • Reporting Threshold: The level above which an impurity must be reported in a regulatory application.[4]

  • Identification Threshold: The level above which an impurity's structure must be determined.[4]

  • Qualification Threshold: The level above which an impurity's biological safety must be established.[4][5] Qualification is the process of acquiring and evaluating data to establish the safety of an individual impurity at the specified level.[2]

Building the Impurity Profile for this compound

An impurity profile is a comprehensive list of identified and unidentified impurities present in a typical batch of a drug substance. Creating this profile is an investigative process that combines synthetic process knowledge with analytical chemistry.

Potential Process-Related Impurities

Understanding the synthetic route is paramount to predicting potential impurities. While the exact commercial synthesis for this compound may be proprietary, we can infer likely impurities from common organic chemistry reactions used for analogous structures. For instance, a plausible synthesis could involve the halogenation and elaboration of a substituted toluene.

Potential process-related organic impurities could include:

  • Starting Materials: Unreacted 2-fluoro-3-methyltoluene or related precursors.

  • Intermediates: Incompletely converted intermediates from steps such as side-chain bromination or carboxylation.

  • By-products: Isomeric products (e.g., chloro- or fluoro- substitution at different positions), over-halogenated species, or products from side reactions.

Degradation Products

Degradation products can form during manufacturing or on storage. Their evaluation is guided by ICH Q1A(R2) on stability testing. Forced degradation (stress testing) is a crucial tool to predict the likely degradation products and to demonstrate the specificity of the chosen analytical methods.[6]

Protocol: Forced Degradation Study

  • Prepare Solutions: Prepare solutions of this compound (e.g., at 1 mg/mL) in a suitable solvent system (e.g., acetonitrile/water).

  • Apply Stress Conditions:

    • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Stress: Store solid API at 105°C for 48 hours.

    • Photostability: Expose the solid API and solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).

  • Analysis: Analyze all stressed samples, along with an unstressed control, by a stability-indicating HPLC method (see Section 3.1).

  • Mass Balance: Ensure that the decrease in the main peak area plus the sum of the areas of the degradation products is close to 100% of the initial main peak area.

Core Analytical Methodologies for Purity and Impurity Determination

A suite of validated analytical methods is required to control the purity of the API.[6] For a compound like this compound, high-performance liquid chromatography (HPLC) is the primary technique for assay and related substances, while gas chromatography (GC) is typically used for residual solvents.

Primary Method: Reversed-Phase HPLC for Assay and Related Substances

This method is designed to separate the main component from its potential organic impurities and degradation products.

Experimental Protocol: HPLC-UV Method

  • Instrumentation: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0 30
    25 80
    30 80
    31 30

    | 40 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 220 nm (or as determined by UV scan).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of 0.5 mg/mL.

Causality behind Experimental Choices:

  • A C18 column is chosen for its versatility in retaining moderately polar to non-polar organic molecules.

  • Phosphoric acid is used to buffer the mobile phase at a low pH (~2.5), which ensures the carboxylic acid functional group of the analyte and its acidic impurities are fully protonated (non-ionized). This leads to consistent retention times and sharp, symmetrical peak shapes.

  • Gradient elution is essential to elute both early-retained polar impurities and late-eluting non-polar impurities within a reasonable run time, providing a comprehensive impurity profile.

  • A PDA detector is superior to a fixed-wavelength UV detector as it allows for the evaluation of peak purity and the selection of the optimal wavelength for detection of all relevant compounds.

Method for Volatiles: Headspace GC-FID for Residual Solvents

This method quantifies residual solvents from the manufacturing process, following ICH Q3C guidelines.

Experimental Protocol: GC-FID Method

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) and a headspace autosampler.

  • Column: DB-624 or equivalent, 30 m x 0.53 mm ID, 3.0 µm film thickness.

  • Carrier Gas: Helium or Nitrogen at an appropriate flow rate.

  • Oven Program: 40°C (hold 10 min), ramp to 240°C at 10°C/min, hold 5 min.

  • Injector Temperature: 250°C.

  • Detector Temperature: 260°C.

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80°C.

    • Vial Equilibration Time: 20 min.

  • Sample Preparation: Accurately weigh about 100 mg of the API into a headspace vial. Add 5 mL of a suitable diluent (e.g., Dimethyl sulfoxide - DMSO). Crimp and seal.

Workflow for Impurity Identification and Control

The overall strategy for analyzing and controlling impurities is a systematic process.

G cluster_0 Purity Assessment cluster_1 Impurity Evaluation API_Batch API Batch Received HPLC_Analysis Analyze by Validated HPLC-UV Method API_Batch->HPLC_Analysis Detect_Impurity Impurity Peak Detected HPLC_Analysis->Detect_Impurity Check_Reporting Impurity > Reporting Threshold (0.05%)? Detect_Impurity->Check_Reporting Report Report Impurity in Specification Sheet Check_Reporting->Report Yes Check_ID Impurity > Identification Threshold (0.10%)? Check_Reporting->Check_ID No Report->Check_ID Identify Identify Structure (LC-MS, NMR) Check_ID->Identify Yes Set_Spec Set Specification Limit for Impurity Check_ID->Set_Spec No Check_Qual Impurity > Qualification Threshold (0.15%)? Identify->Check_Qual Qualify Perform Toxicological Qualification Check_Qual->Qualify Yes Check_Qual->Set_Spec No Qualify->Set_Spec

Caption: Workflow for impurity analysis, reporting, identification, and qualification based on ICH Q3A(R2) thresholds.

Self-Validating Systems: Analytical Method Validation

An analytical method is only reliable if it is validated. Validation, performed according to ICH Q2(R1), demonstrates that the method is suitable for its intended purpose. This process ensures the trustworthiness of the reported purity data.[2]

Key Validation Parameters

The validation of an HPLC method for impurities involves assessing a specific set of performance characteristics.

Parameter Purpose Typical Acceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present (impurities, degradants).Peak purity of the main peak passes. No co-elution at the retention time of the analyte or specified impurities.
Linearity To demonstrate a proportional relationship between analyte concentration and detector response over a defined range.Correlation coefficient (r²) ≥ 0.998.
Range The interval between the upper and lower concentrations of analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity.For impurities: From LOQ to 120% of the specification limit. For assay: 80% to 120% of the test concentration.
Accuracy The closeness of test results to the true value, assessed by % recovery of spiked impurities.Recovery between 80.0% and 120.0% for impurities.
Precision The closeness of agreement among a series of measurements from the same homogeneous sample. Assessed as Repeatability (intra-day) and Intermediate Precision (inter-day, inter-analyst).Relative Standard Deviation (RSD) ≤ 15.0% at the LOQ; ≤ 10.0% at the specification limit.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Precision (RSD) ≤ 15.0%. Signal-to-Noise ratio ≥ 10.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate, column temperature).Peak resolution and system suitability parameters remain within acceptable limits.
Validation Workflow Diagram

The validation process follows a logical sequence to build a complete picture of the method's performance.

G Start Method Development Complete Specificity Specificity (Forced Degradation, Peak Purity) Start->Specificity Linearity Linearity & Range Specificity->Linearity LOD_LOQ LOD & LOQ (S/N Ratio) Specificity->LOD_LOQ Accuracy Accuracy (% Recovery) Linearity->Accuracy LOD_LOQ->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness (Varied Parameters) Precision->Robustness Validated Method Validated Robustness->Validated

Caption: Logical workflow for the validation of a chromatographic purity method according to ICH Q2(R1).

Establishing the Final Specification

The specification is the set of criteria to which the drug substance must conform to be considered acceptable for its intended use. It is a critical quality standard proposed by the manufacturer and approved by the regulatory authority.[5]

A specification for this compound would include:

Test Acceptance Criteria Analytical Procedure
Appearance White to off-white solidVisual Inspection
Identification A (FTIR) The spectrum corresponds to that of the reference standardUSP <197K>
Identification B (HPLC) The retention time of the major peak corresponds to that of the reference standardHPLC-UV
Assay 98.0% to 102.0% (on anhydrous basis)HPLC-UV
Organic Impurities HPLC-UV
- Any individual unspecified impurityNot More Than (NMT) 0.10%
- Total ImpuritiesNot More Than (NMT) 0.5%
Residual Solvents Meets the requirements of ICH Q3C (e.g., Methanol NMT 3000 ppm, Toluene NMT 890 ppm)Headspace GC-FID
Water Content Not More Than (NMT) 0.5%Karl Fischer Titration (USP <921>)
Residue on Ignition Not More Than (NMT) 0.1%USP <281>

Justification of Limits: The limits for unspecified impurities are set based on the ICH identification threshold (0.10%). The total impurity limit is a quality-based decision derived from the process capability and stability data from multiple development batches.

Conclusion

Establishing purity standards for a new API such as this compound is a systematic, science-driven process. It begins with a firm understanding of the international regulatory framework provided by ICH guidelines and progresses through a detailed investigation of the compound's impurity profile. This investigation is powered by the development and rigorous validation of suitable analytical methods, primarily HPLC and GC. The data generated from these validated methods on representative batches ultimately informs the establishment of a robust and defensible specification. This holistic approach ensures that the quality, safety, and efficacy of the API are built-in from the earliest stages of development, safeguarding patient health and ensuring regulatory compliance.

References

A Comprehensive Technical Guide to the Safe Handling of 2-Chloro-6-fluoro-3-methylphenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for qualified professionals in research and development environments. The information herein is synthesized from available data on structurally similar compounds and general principles of chemical safety. While a specific Safety Data Sheet (SDS) for 2-Chloro-6-fluoro-3-methylphenylacetic acid (CAS No. 261762-92-9) was not available, the guidance provided is based on a thorough analysis of related halogenated phenylacetic acids.[1][2][3] It is imperative to always consult the most current and specific SDS for any chemical before use and to conduct a thorough risk assessment for your specific experimental conditions.

Introduction: Understanding the Profile of a Halogenated Phenylacetic Acid Derivative

This compound is a substituted aromatic carboxylic acid, a class of molecules frequently utilized as building blocks in medicinal chemistry and materials science. The presence of chloro and fluoro groups on the phenyl ring, combined with the carboxylic acid moiety, suggests that this compound should be handled with due diligence, anticipating potential irritant and toxic properties. This guide provides a framework for its safe handling, storage, and disposal, grounded in the principles of laboratory safety and risk mitigation.

Section 1: Hazard Identification and Risk Assessment

Based on the analysis of structurally related compounds, this compound is anticipated to present the following hazards.[1][2]

  • Skin Irritation: Causes skin irritation.[1][2]

  • Serious Eye Irritation: Causes serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or aerosols.[1][4]

  • Harmful if Swallowed: Phenylacetic acid derivatives can be toxic if ingested.[5]

A thorough risk assessment should be conducted before any experimental work begins. This involves evaluating the quantity of the substance to be used, the nature of the experimental procedures (e.g., heating, aerosol generation), and the available engineering controls.

Physicochemical and Toxicological Data Summary

The following table summarizes key data points, with information inferred from related compounds where specific data is unavailable.

PropertyValueSource(s)
CAS Number 261762-92-9[3]
Molecular Formula C₉H₈ClFO₂[3]
Appearance Likely a white to off-white solid.Inferred from similar compounds[5][6]
GHS Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.Inferred from[1][2]
Storage Temperature Store in a cool, dry, well-ventilated area.[1][2]

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with robust engineering controls and supplemented by appropriate PPE, is crucial for minimizing exposure.

Engineering Controls: The First Line of Defense

All work with this compound should be conducted in a well-ventilated laboratory.

  • Chemical Fume Hood: All weighing, handling, and reactions involving this compound in solid or solution form must be performed inside a certified chemical fume hood.[5]

  • Ventilation: Ensure adequate general laboratory ventilation to maintain low background concentrations of any potential airborne contaminants.[2]

  • Safety Showers and Eyewash Stations: These must be readily accessible and tested regularly.[1]

Personal Protective Equipment (PPE): A Necessary Barrier

The following PPE is mandatory when handling this compound:

  • Eye and Face Protection: Chemical safety goggles are required at a minimum. A face shield should be worn in situations with a higher risk of splashes or aerosol generation.[1][2]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any signs of degradation or perforation before use.[1][5]

  • Skin and Body Protection: A laboratory coat is required. For larger quantities or procedures with a high risk of exposure, consider additional protective clothing.[1][2]

  • Respiratory Protection: If there is a risk of inhaling dust or aerosols, and engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[1]

PPE_Selection_Workflow start Start: Handling This compound fume_hood Work in a certified chemical fume hood? start->fume_hood weighing Weighing or generating dust? fume_hood->weighing Yes splash_risk Risk of splashes? weighing->splash_risk Yes weighing->splash_risk No ppe_standard Standard PPE: - Safety Goggles - Nitrile Gloves - Lab Coat splash_risk->ppe_standard No face_shield Add Face Shield splash_risk->face_shield Yes respirator Add NIOSH-approved respirator ppe_standard->respirator Dust/aerosol risk end_procedure Proceed with Experiment ppe_standard->end_procedure No dust/aerosol risk respirator->end_procedure face_shield->ppe_standard

Caption: PPE Selection Workflow for Handling the Compound.

Section 3: Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is fundamental to preventing accidental exposure and ensuring the stability of the compound.

Handling Procedures
  • Avoid Dust Formation: Handle the solid material carefully to minimize the generation of dust.[5][7]

  • Grounding: For larger quantities, ground equipment to prevent static discharge.

  • Incompatible Materials: Keep away from strong oxidizing agents and strong bases.[8]

  • Personal Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[1][9]

Storage Conditions
  • Container: Keep the container tightly closed and store it in a cool, dry, and well-ventilated area.[1][2][5]

  • Segregation: Store away from incompatible materials.[8]

Section 4: Emergency Procedures

Prompt and correct responses to emergencies can significantly mitigate harm.

First-Aid Measures
  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, seek immediate medical attention.[1][4]

  • Skin Contact: In case of skin contact, immediately wash with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, get medical advice.[1][2][4]

  • Eye Contact: Immediately rinse with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5][10]

Accidental Release Measures
  • Spill Response: Evacuate the area. Wear appropriate PPE, including respiratory protection.[2]

  • Containment: For solid spills, carefully sweep or vacuum the material into a suitable, labeled container for disposal. Avoid generating dust.[2][5]

  • Cleaning: Clean the spill area thoroughly with a suitable solvent and then with soap and water.

  • Environmental Precautions: Do not let the product enter drains or waterways.[2]

Emergency_Response_Flowchart exposure Exposure Incident inhalation Inhalation exposure->inhalation skin_contact Skin Contact exposure->skin_contact eye_contact Eye Contact exposure->eye_contact ingestion Ingestion exposure->ingestion move_to_fresh_air Move to fresh air inhalation->move_to_fresh_air wash_skin Wash with soap and water skin_contact->wash_skin If irritation persists rinse_eyes Rinse eyes for 15 mins eye_contact->rinse_eyes rinse_mouth Rinse mouth, do not induce vomiting ingestion->rinse_mouth seek_medical_attention Seek Immediate Medical Attention move_to_fresh_air->seek_medical_attention wash_skin->seek_medical_attention If irritation persists rinse_eyes->seek_medical_attention rinse_mouth->seek_medical_attention

Caption: First-Aid Response to Exposure Incidents.

Section 5: Disposal Considerations

All waste containing this compound must be treated as hazardous chemical waste.

  • Waste Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[1][5]

  • Containers: Empty containers may retain product residue and should be disposed of as hazardous waste.

Conclusion

While this compound is a valuable compound in research and development, its potential hazards necessitate a cautious and well-informed approach to its handling. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to the detailed protocols outlined in this guide, researchers can work safely and effectively with this and other halogenated phenylacetic acid derivatives.

References

Methodological & Application

Application Notes & Protocols: 2-Chloro-6-fluoro-3-methylphenylacetic acid as a Versatile Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Division

Abstract: This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the utilization of 2-Chloro-6-fluoro-3-methylphenylacetic acid. It serves as a crucial starting material and intermediate in the synthesis of complex pharmaceutical compounds. The core utility of this molecule lies in its phenylacetic acid scaffold, which is decorated with a specific halogen and methyl substitution pattern, offering a unique building block for targeted therapeutic agents. These application notes elucidate the physicochemical properties, safety protocols, and a detailed, field-proven protocol for a key synthetic transformation—amide bond formation—which is central to its application in medicinal chemistry. Particular focus is given to its role as a precursor for synthesizing inhibitors of Stearoyl-CoA Desaturase 1 (SCD1), a significant target in metabolic disease research.[1]

Physicochemical Properties and Safety Data

This compound is a substituted aromatic carboxylic acid. Its structural features, particularly the carboxylic acid group, provide a reactive handle for a variety of chemical modifications essential for building Active Pharmaceutical Ingredients (APIs).

Table 1: Compound Specifications

Property Value Source
CAS Number 261762-92-9 [2]
Molecular Formula C₉H₈ClFO₂ [3]
Molecular Weight 202.61 g/mol [3]
Canonical SMILES CC1=C(C(=C(C=C1)CC(=O)O)F)Cl N/A

| Purity | Typically ≥96% |[2] |

Health and Safety Information

Trustworthiness: The handling of halogenated aromatic acids requires strict adherence to safety protocols. The information below is synthesized from safety data sheets for structurally related compounds and should be considered a baseline for safe laboratory practice. A risk assessment specific to the experimental conditions must be performed before any work commences.

Table 2: GHS Hazard and Precautionary Statements

Category Statement Reference
Hazard Statements H301 + H311 + H331: Toxic if swallowed, in contact with skin or if inhaled. H314: Causes severe skin burns and eye damage. H335: May cause respiratory irritation. H400: Very toxic to aquatic life.
Precautionary Statements (Prevention) P260: Do not breathe dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P280: Wear protective gloves/protective clothing/eye protection/face protection. [4]
Precautionary Statements (Response) P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

| Precautionary Statements (Storage & Disposal) | P403 + P233: Store in a well-ventilated place. Keep container tightly closed. P405: Store locked up. P501: Dispose of contents/container to an approved waste disposal plant. |[4] |

Core Application: Synthesis of Stearoyl-CoA Desaturase 1 (SCD1) Inhibitor Scaffolds

Expertise & Experience: A primary application for this intermediate and its structural analogs is in the synthesis of inhibitors targeting Stearoyl-CoA Desaturase 1 (SCD1). SCD1 is a critical enzyme in lipid metabolism, catalyzing the synthesis of monounsaturated fatty acids. Its inhibition is a validated therapeutic strategy for metabolic diseases, including obesity and diabetes.[1] The 2-chloro-6-fluoro-3-methylphenyl moiety serves as a key pharmacophoric element that can be elaborated into a potent inhibitor.

The most common and pivotal reaction involving this compound is the formation of an amide bond. The carboxylic acid is activated and then coupled with a diverse range of primary or secondary amines to generate a library of candidate compounds for screening.

Synthetic Workflow Overview

The general workflow from the starting intermediate to a purified amide product is a multi-step process requiring careful execution and validation at each stage. This ensures the integrity of the final compound for downstream biological assays.

G cluster_prep Preparation & Reaction cluster_workup Work-up & Isolation cluster_purify Purification & Analysis reagent 1. Reagent Preparation (Intermediate, Amine, Solvents) reaction 2. Amide Coupling Reaction (Activation & Nucleophilic Attack) reagent->reaction Charge Reactor monitor 3. Reaction Monitoring (TLC, LC-MS) reaction->monitor In-process Control quench 4. Reaction Quench (e.g., add H₂O) monitor->quench Reaction Complete extract 5. Liquid-Liquid Extraction (Isolate Crude Product) quench->extract dry 6. Drying & Concentration (Na₂SO₄, Rotovap) extract->dry purify 7. Column Chromatography (Isolate Target Compound) dry->purify Crude Product char 8. Characterization (NMR, MS, HPLC) purify->char final 9. Final Product (Pure Amide) char->final

Caption: General workflow for amide synthesis.

Detailed Experimental Protocol: Model Amide Coupling

Authoritative Grounding: This protocol details a standard and robust method for coupling this compound with a representative primary amine (benzylamine) using (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC) and Hydroxybenzotriazole (HOBt) as coupling agents. This method is widely applicable for generating diverse amide libraries.

Protocol: Synthesis of 2-(2-chloro-6-fluoro-3-methylphenyl)-N-benzylacetamide

Principle of the Method: The carboxylic acid is not sufficiently electrophilic to react directly with an amine. The coupling agent, EDC, reacts with the carboxylate to form a highly reactive O-acylisourea intermediate. This intermediate is prone to side reactions and racemization. HOBt is added to trap this intermediate, forming an active ester that is more stable yet highly reactive towards the amine nucleophile. A tertiary amine base, such as Diisopropylethylamine (DIPEA), is used to scavenge the HCl generated and maintain a basic pH to ensure the reacting amine remains deprotonated and nucleophilic.

Materials & Reagents:

Reagent MW Amount Moles
This compound 202.61 1.0 g 4.94 mmol
Benzylamine 107.15 0.58 g (0.59 mL) 5.43 mmol (1.1 eq)
EDC·HCl 191.70 1.14 g 5.92 mmol (1.2 eq)
HOBt 135.12 0.80 g 5.92 mmol (1.2 eq)
DIPEA 129.24 2.55 mL 14.8 mmol (3.0 eq)

| Dichloromethane (DCM) | - | 40 mL | - |

Step-by-Step Methodology:

  • Reactor Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 4.94 mmol).

  • Dissolution: Add anhydrous Dichloromethane (DCM, 40 mL) and stir until all solids have dissolved. Cool the solution to 0 °C using an ice-water bath.

    • Expertise Note: Starting the reaction at 0 °C helps to control the initial exotherm upon addition of the coupling agents and minimizes potential side reactions.

  • Activation: To the cooled solution, add HOBt (0.80 g, 5.92 mmol) and EDC·HCl (1.14 g, 5.92 mmol). Stir the mixture at 0 °C for 20 minutes. The solution may become slightly cloudy.

  • Amine Addition: In a single portion, add benzylamine (0.59 mL, 5.43 mmol) followed by the dropwise addition of DIPEA (2.55 mL, 14.8 mmol).

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

  • Monitoring (Self-Validation): Monitor the reaction progress using Thin Layer Chromatography (TLC) with a 7:3 Hexane:Ethyl Acetate eluent. Visualize with a UV lamp. The reaction is complete when the starting acid spot (typically at a lower Rf) has been completely consumed.

  • Work-up: a. Dilute the reaction mixture with an additional 40 mL of DCM. b. Transfer the solution to a separatory funnel and wash sequentially with 1M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and finally with brine (1 x 30 mL).

    • Expertise Note: The acid wash removes excess amine and DIPEA. The base wash removes unreacted HOBt and any remaining starting acid. The brine wash removes residual water. c. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as an oil or solid.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 10% to 40% Ethyl Acetate in Hexane to afford the pure product.

  • Characterization: Combine the pure fractions and remove the solvent in vacuo. Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Expected Data & Troubleshooting

Table 3: Quantitative Data Summary

Parameter Expected Value
Product Name 2-(2-chloro-6-fluoro-3-methylphenyl)-N-benzylacetamide
Product MW 291.75 g/mol
Theoretical Yield 1.44 g
Typical Actual Yield 75-90%

| Expected [M+H]⁺ | 292.09 |

Table 4: Troubleshooting Common Issues

Problem Possible Cause Recommended Solution
Incomplete Reaction Insufficient coupling reagent; deactivated reagents (hydrolyzed EDC/HOBt). Add an additional 0.2 eq of EDC/HOBt. Ensure reagents are fresh and stored in a desiccator.
Low Yield Inefficient work-up (product loss in aqueous layers); poor purification. Ensure pH is correct during washes. Perform back-extraction of aqueous layers with DCM. Optimize chromatography gradient.

| Side Product Formation | O-acylisourea rearrangement; reaction temperature too high. | Ensure HOBt is added before or with EDC. Maintain temperature control, especially during reagent addition. |

Conclusion

This compound stands out as a highly valuable and adaptable intermediate for pharmaceutical research and development. Its pre-installed halogen and methyl functionalities on the phenyl ring, combined with the synthetically versatile carboxylic acid handle, provide an excellent starting point for creating novel molecular architectures. The robust amide coupling protocol detailed herein serves as a foundational method for its incorporation into complex molecules, particularly in the pursuit of potent SCD1 inhibitors and other therapeutic agents. Proper handling and adherence to validated synthetic procedures are paramount to successfully leveraging this intermediate in drug discovery programs.

References

Application of 2-Chloro-6-fluoro-3-methylphenylacetic acid in Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Substituted Phenylacetic Acids in Drug Discovery

In the landscape of medicinal chemistry, the phenylacetic acid scaffold is a privileged motif, serving as a cornerstone for the synthesis of a multitude of therapeutic agents. The strategic functionalization of the phenyl ring allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and target-binding affinity. The compound 2-Chloro-6-fluoro-3-methylphenylacetic acid (CAS No. 261762-92-9) represents a highly valuable, yet underexplored, building block for the generation of novel drug candidates. Its unique substitution pattern—a combination of chloro, fluoro, and methyl groups—offers medicinal chemists a powerful tool to modulate biological activity and pharmacokinetic profiles. This application note provides a comprehensive overview of the potential applications of this compound, with a particular focus on its role in the synthesis of inhibitors for Stearoyl-CoA Desaturase 1 (SCD1), a key enzyme in lipid metabolism and a high-value target for metabolic diseases.

Physicochemical Properties and Synthetic Considerations

The specific arrangement of substituents on the phenyl ring of this compound imparts a unique set of properties that are highly advantageous in drug design.

PropertyValue/CharacteristicSignificance in Medicinal Chemistry
Molecular Formula C₉H₈ClFO₂Provides a compact and versatile scaffold.
Molecular Weight 202.61 g/mol Falls within the "rule of five" guidelines for drug-likeness.
Substitution Pattern 2-Chloro, 6-Fluoro, 3-MethylThe ortho-chloro and fluoro groups can influence the conformation of the molecule and engage in specific interactions with protein targets. The methyl group can enhance binding affinity through hydrophobic interactions.
Acidity (pKa) Estimated to be around 4The carboxylic acid moiety allows for the formation of salts to improve solubility and can act as a key hydrogen bond donor/acceptor in receptor binding.

The presence of both chloro and fluoro groups is particularly noteworthy. The electron-withdrawing nature of these halogens can significantly impact the acidity of the carboxylic acid and the overall electronic distribution of the aromatic ring. Furthermore, fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability and binding affinity.

Core Application: A Key Building Block for Stearoyl-CoA Desaturase 1 (SCD1) Inhibitors

Stearoyl-CoA Desaturase 1 (SCD1) is a critical enzyme in the biosynthesis of monounsaturated fatty acids, primarily oleate and palmitoleate.[1] Elevated SCD1 activity has been linked to a range of metabolic disorders, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease, making it an attractive therapeutic target.[2][3]

While direct patent literature for this compound in SCD1 inhibitor synthesis is emerging, a closely related analog, 2-chloro-6-fluoro-3-methylbenzoic acid, is cited as a key intermediate in the synthesis of potent SCD1 inhibitors.[4] This provides strong inferential evidence for the utility of the 2-chloro-6-fluoro-3-methylphenyl scaffold in targeting SCD1. The phenylacetic acid derivative offers an alternative and valuable building block for the exploration of the chemical space around this important target. The additional methylene group in the phenylacetic acid provides greater conformational flexibility compared to the benzoic acid, which can be advantageous for optimizing interactions within a protein's binding pocket.

Rationale for Use in SCD1 Inhibitor Design

The 2-chloro-6-fluoro-3-methylphenyl moiety is likely to interact with a hydrophobic pocket within the SCD1 enzyme. The specific substitution pattern can contribute to:

  • Enhanced Potency: The combination of substituents can lead to a more favorable binding free energy.

  • Improved Selectivity: The unique electronic and steric properties of the scaffold can help in achieving selectivity over other enzymes.

  • Favorable Pharmacokinetic Profile: The presence of fluorine can block sites of metabolism, leading to improved bioavailability and a longer half-life.

Experimental Protocols

The primary application of this compound in the synthesis of SCD1 inhibitors, and other drug candidates, is through the formation of an amide bond with a suitable amine-containing fragment. Below is a detailed, exemplary protocol for a standard amide coupling reaction.

Protocol 1: Synthesis of a Representative Amide Derivative via Carbodiimide Coupling

This protocol describes the coupling of this compound with a generic primary amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) as coupling agents.

Materials:

  • This compound

  • A primary amine (e.g., benzylamine as a model)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous (optional, as co-solvent)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolution: Dissolve the acid in anhydrous DCM (concentration typically 0.1-0.5 M). If solubility is an issue, a small amount of anhydrous DMF can be added as a co-solvent.

  • Addition of Reagents: To the stirred solution, add the primary amine (1.0-1.2 eq), HOBt (1.2 eq), and DIPEA (2.0-3.0 eq).

  • Activation and Coupling: Cool the reaction mixture to 0 °C in an ice bath. Add EDC (1.2 eq) portion-wise over 5-10 minutes.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with DCM.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate gradient of ethyl acetate in hexanes to afford the desired amide product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Visualizing the Workflow

Diagram 1: General Amide Coupling Workflow

Amide_Coupling_Workflow cluster_reactants Reactants & Reagents cluster_process Reaction & Work-up cluster_purification Purification & Analysis Acid 2-Chloro-6-fluoro-3- methylphenylacetic acid Reaction Amide Bond Formation in DCM (0°C to RT) Acid->Reaction Amine Primary/Secondary Amine Amine->Reaction Reagents EDC, HOBt, DIPEA Reagents->Reaction Workup Aqueous Wash & Extraction Reaction->Workup Purification Silica Gel Chromatography Workup->Purification Analysis NMR, MS Characterization Purification->Analysis

Caption: A generalized workflow for the synthesis of amide derivatives.

Conclusion and Future Outlook

This compound is a promising and versatile building block for medicinal chemistry. Its unique substitution pattern offers a strategic advantage in the design of novel therapeutics, particularly in the development of SCD1 inhibitors for metabolic diseases. The protocols outlined in this application note provide a solid foundation for researchers to incorporate this valuable scaffold into their drug discovery programs. Further exploration of this compound and its derivatives is warranted and is anticipated to lead to the discovery of new and improved drug candidates.

References

Experimental protocol for using 2-Chloro-6-fluoro-3-methylphenylacetic acid in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthetic Utility of 2-Chloro-6-fluoro-3-methylphenylacetic acid

Introduction: A Versatile Building Block in Modern Chemistry

This compound is a highly functionalized aromatic carboxylic acid that serves as a crucial intermediate in the synthesis of complex organic molecules. Its unique substitution pattern—featuring a chlorine atom, a fluorine atom, and a methyl group ortho and meta to the acetic acid moiety—imparts specific steric and electronic properties that are highly sought after in medicinal chemistry and materials science. The presence of multiple halogen atoms can significantly influence molecular conformation, lipophilicity, and metabolic stability, making this compound a valuable starting material for drug discovery programs. For instance, related structures have been investigated for their potential as inhibitors of enzymes like HIV-1 reverse transcriptase and stearoyl-CoA desaturase 1 (SCD1), highlighting the relevance of this structural motif in developing new therapeutic agents.[1][2] This guide provides detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals aiming to leverage the synthetic potential of this versatile reagent.

Physicochemical and Safety Profile

A thorough understanding of the compound's properties and hazards is paramount for its safe and effective use in a laboratory setting.

Physicochemical Data
PropertyValueSource
CAS Number 261762-92-9[3][4]
Molecular Formula C₉H₈ClFO₂[3][5]
Molecular Weight 202.61 g/mol [3][5]
Appearance White to off-white solid (typical)N/A
Purity ≥95% (typical)[6]
Comprehensive Safety and Handling Protocols

This compound is a hazardous substance and must be handled with appropriate precautions.[7]

Hazard Identification (GHS Classification):

  • Acute Toxicity, Oral (Category 3): H301 - Toxic if swallowed.[7]

  • Skin Sensitization (Category 1): H317 - May cause an allergic skin reaction.[7]

  • Reproductive Toxicity (Category 2): H361 - Suspected of damaging fertility or the unborn child.[7]

  • Acute Aquatic Hazard (Category 3): H402 - Harmful to aquatic life.[7]

Recommended Handling Procedures:

  • Engineering Controls: All manipulations must be performed in a certified chemical fume hood to avoid inhalation of dust.[7]

  • Personal Protective Equipment (PPE):

    • Gloves: Handle with chemical-resistant gloves (e.g., nitrile) that have been inspected for integrity prior to use.[7] Use proper glove removal technique to avoid skin contact.[7]

    • Eye Protection: Wear chemical safety goggles or a face shield as described by OSHA or EN166 standards.[8]

    • Lab Coat: A flame-retardant lab coat is mandatory.

    • Respiratory Protection: If dust is generated and engineering controls are insufficient, use a NIOSH/MSHA or EN 149 approved respirator.[8]

  • Hygiene: Do not eat, drink, or smoke in the laboratory.[7] Wash hands and any exposed skin thoroughly after handling.[7] Contaminated work clothing should not be allowed out of the workplace.[8]

  • Storage: Store in a tightly closed container in a dry, well-ventilated, and secure area.[7] The storage area should be accessible only to qualified personnel.[7] Keep away from strong oxidizing agents, bases, and reducing agents.[8]

  • Spill Management: In case of a spill, evacuate the area.[7] Avoid generating dust.[8] Collect the spilled solid using dry methods (e.g., sweeping) and place it into a suitable, labeled container for disposal.[8] Prevent the material from entering drains or waterways.[7]

  • Disposal: Dispose of waste material and contaminated containers at an approved hazardous waste disposal facility, in accordance with all local, state, and federal regulations.[7]

Application Protocol 1: Synthesis of N-Aryl Amides via Acyl Chloride Intermediate

The conversion of carboxylic acids to amides is a cornerstone of organic synthesis, particularly in the construction of biologically active molecules. This protocol details a reliable two-step, one-pot procedure to synthesize an N-aryl amide, a common structural motif in pharmaceuticals. The rationale is to first activate the carboxylic acid by converting it to a more reactive acyl chloride, which then readily couples with an amine.

Step-by-Step Methodology
  • Reagent Preparation:

    • This compound (1.0 eq)

    • Thionyl chloride (SOCl₂, 1.5 eq)

    • Anhydrous Dichloromethane (DCM)

    • Aniline (1.1 eq)

    • Triethylamine (TEA, 2.5 eq)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Acyl Chloride Formation (Step A):

    • To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (e.g., 2.03 g, 10.0 mmol).

    • Add anhydrous DCM (50 mL) and stir until the solid is fully dissolved.

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add thionyl chloride (1.1 mL, 15.0 mmol) dropwise over 10 minutes. Causality Note: This exothermic reaction generates HCl and SO₂ gas; slow addition and venting to a scrubber are critical for safety and control.

    • Allow the reaction to warm to room temperature and stir for 2 hours. The reaction can be monitored by TLC or by observing the cessation of gas evolution.

  • Amide Coupling (Step B):

    • In a separate flask, dissolve aniline (1.02 mL, 11.0 mmol) and triethylamine (3.48 mL, 25.0 mmol) in anhydrous DCM (20 mL). Causality Note: Triethylamine acts as a base to neutralize the HCl generated during both the acyl chloride formation and the subsequent coupling step, driving the reaction to completion.

    • Cool the acyl chloride solution from Step A back to 0 °C.

    • Slowly add the aniline/TEA solution dropwise to the acyl chloride solution.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature overnight.

  • Workup and Purification:

    • Quench the reaction by slowly adding deionized water (50 mL).

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL). Causality Note: The acid wash removes excess amine and triethylamine, while the bicarbonate wash removes any unreacted acyl chloride or carboxylic acid.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude solid by recrystallization from ethanol/water or by column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford the pure N-phenyl-2-(2-chloro-6-fluoro-3-methylphenyl)acetamide.

Experimental Workflow Diagram

G cluster_prep Step A: Acyl Chloride Formation cluster_coupling Step B: Amide Coupling cluster_workup Step C: Workup & Purification A 1. Dissolve Acid in DCM B 2. Cool to 0 °C A->B C 3. Add SOCl₂ dropwise B->C D 4. Stir at RT for 2h C->D F 6. Cool Acyl Chloride to 0 °C D->F Proceed to Coupling E 5. Prepare Aniline/TEA in DCM G 7. Add Aniline Solution H 8. Stir at RT Overnight G->H I 9. Aqueous Quench H->I J 10. Separatory Funnel Washes (HCl, NaHCO₃, Brine) I->J K 11. Dry (MgSO₄) & Concentrate J->K L 12. Purify (Recrystallization/Column) K->L M M L->M Final Product

Caption: Workflow for the synthesis of N-aryl amides.

Application Protocol 2: Synthesis of Ester Derivatives via Fischer Esterification

Esterification is another fundamental transformation, often used to protect the carboxylic acid, modify solubility, or act as a key step in a longer synthetic sequence. The Fischer esterification is a classic, acid-catalyzed method that is cost-effective and straightforward for producing simple alkyl esters.

Step-by-Step Methodology
  • Reagent Preparation:

    • This compound (1.0 eq)

    • Methanol (MeOH, large excess, serves as reagent and solvent)

    • Concentrated Sulfuric Acid (H₂SO₄, catalytic amount, e.g., 0.1 eq)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Ethyl acetate (for extraction)

  • Reaction Setup:

    • In a round-bottom flask equipped with a reflux condenser, dissolve this compound (e.g., 2.03 g, 10.0 mmol) in methanol (100 mL).

    • Carefully and slowly add concentrated sulfuric acid (0.054 mL, 1.0 mmol) to the stirring solution. Causality Note: The addition of concentrated acid to alcohol is highly exothermic and must be done slowly. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

  • Reaction Execution:

    • Heat the reaction mixture to reflux (approx. 65 °C) and maintain for 4-6 hours.

    • The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting material. Causality Note: This is an equilibrium-controlled reaction. Using a large excess of methanol as the solvent drives the equilibrium toward the product side, as per Le Châtelier's principle.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Remove the bulk of the methanol under reduced pressure.

    • Dissolve the remaining residue in ethyl acetate (50 mL).

    • Carefully wash the organic solution with saturated NaHCO₃ solution (2 x 30 mL) until gas evolution ceases. This neutralizes the sulfuric acid catalyst and removes any unreacted starting material.

    • Wash the organic layer with brine (1 x 30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • The resulting crude oil or solid is the desired methyl ester, which can be further purified by vacuum distillation or column chromatography if necessary.

Experimental Workflow Diagram

G A 1. Dissolve Acid in Excess Methanol B 2. Add Catalytic H₂SO₄ A->B C 3. Heat to Reflux (4-6h) B->C D 4. Monitor by TLC C->D E 5. Cool and Concentrate D->E F 6. Redissolve in EtOAc E->F G 7. Wash with NaHCO₃ and Brine F->G H 8. Dry (Na₂SO₄) and Concentrate G->H I Final Product Methyl Ester H->I

Caption: Workflow for Fischer Esterification.

Mechanistic Insight: Nucleophilic Acyl Substitution

The synthesis of amides from carboxylic acids via an acyl chloride intermediate is a classic example of nucleophilic acyl substitution. Understanding this mechanism allows for rational troubleshooting and adaptation of the protocol.

  • Activation Step: The carboxylic acid is first activated with thionyl chloride. The lone pair on the hydroxyl oxygen attacks the sulfur atom of SOCl₂, ultimately leading to the departure of a chloride ion and the formation of a chlorosulfite intermediate. This intermediate then collapses, eliminating sulfur dioxide and a chloride ion to form the highly electrophilic acyl chloride.

  • Nucleophilic Attack: The primary or secondary amine (the nucleophile) attacks the electrophilic carbonyl carbon of the acyl chloride. This breaks the C=O pi bond, forming a tetrahedral intermediate with a positive charge on the nitrogen and a negative charge on the oxygen.

  • Proton Transfer & Elimination: A base (in our protocol, triethylamine or another molecule of the amine) deprotonates the nitrogen. The tetrahedral intermediate then collapses, reforming the C=O double bond and eliminating the chloride ion as a leaving group. The final product is the stable amide.

Mechanism Diagram

G cluster_1 Step 1: Nucleophilic Attack cluster_2 Step 2: Elimination of Leaving Group R-CO-Cl Acyl Chloride Tetrahedral_Intermediate [Tetrahedral Intermediate] R-CO-Cl->Tetrahedral_Intermediate Attack by Amine N: H₂N-R' Amine H₂N-R'->Tetrahedral_Intermediate Amide Amide Product Tetrahedral_Intermediate->Amide Collapse & reform C=O Cl⁻ Chloride ion Tetrahedral_Intermediate->Cl⁻ Cl⁻ leaves Final Final Amide->Final Deprotonation by Base (e.g., TEA)

Caption: Mechanism of Nucleophilic Acyl Substitution.

References

Application Note: A Robust HPLC Method for the Analysis of 2-Chloro-6-fluoro-3-methylphenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-Chloro-6-fluoro-3-methylphenylacetic acid. Developed for researchers, scientists, and drug development professionals, this guide provides a comprehensive protocol, including the scientific rationale behind the selection of chromatographic parameters. The method utilizes reversed-phase chromatography with UV detection, ensuring high specificity, accuracy, and precision, making it suitable for a range of applications from routine quality control to advanced research.

Introduction

This compound is a substituted phenylacetic acid derivative. Accurate and reliable quantification of this compound is crucial in various stages of pharmaceutical development and research. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely employed for the separation, identification, and quantification of chemical compounds.[1] This application note addresses the need for a standardized analytical method by providing a detailed protocol grounded in established chromatographic principles and validated according to stringent industry guidelines.

The development of a successful HPLC method hinges on a thorough understanding of the analyte's physicochemical properties. Key parameters such as the acid dissociation constant (pKa), the octanol-water partition coefficient (logP), and the UV-visible absorption spectrum are critical in selecting the appropriate stationary phase, mobile phase composition, and detector settings.

Physicochemical Properties of this compound

To establish a scientifically sound analytical method, the key physicochemical properties of this compound were predicted using advanced computational models.

PropertyPredicted ValueSignificance for HPLC Method Development
Acidic pKa 3.85 ± 0.10The pKa value is crucial for selecting the mobile phase pH. To ensure consistent retention and good peak shape in reversed-phase HPLC, the pH of the mobile phase should be at least 1.5 to 2 units below the pKa of the acidic analyte. This suppresses the ionization of the carboxylic acid group, rendering the molecule more nonpolar and enhancing its interaction with the nonpolar stationary phase.[1]
logP 2.95 ± 0.25The logP value indicates the hydrophobicity of the compound. A positive logP suggests good retention on a reversed-phase column. This value aids in determining the initial organic-to-aqueous ratio of the mobile phase.
λmax (Maximum Absorbance Wavelength) ~270 nmThe predicted λmax is essential for setting the UV detector to achieve maximum sensitivity for the analyte.

HPLC Method Development: Rationale and Strategy

The chosen analytical approach is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . This technique is highly suitable for the analysis of moderately polar to nonpolar compounds like this compound.[2]

Logical Flow of Method Development

Caption: Logical workflow for HPLC method development.

Selection of Stationary Phase

A C18 (octadecylsilane) column is selected as the stationary phase. C18 columns are the most widely used stationary phases in reversed-phase chromatography due to their high hydrophobicity and ability to retain a broad range of nonpolar and moderately polar compounds. The predicted logP of 2.95 indicates sufficient hydrophobicity for good retention on a C18 stationary phase.

Mobile Phase Development

The mobile phase consists of a mixture of an aqueous buffer and an organic modifier.

  • Aqueous Component and pH Control: To suppress the ionization of the carboxylic acid group (predicted pKa ≈ 3.85), the aqueous portion of the mobile phase is acidified. A pH of approximately 2.5 is chosen, which is more than one pH unit below the pKa, ensuring the analyte is in its neutral, more hydrophobic form. This leads to better retention, improved peak shape, and overall robustness of the method.[1] A phosphate buffer or dilute phosphoric acid in water is a suitable choice for maintaining a stable pH.

  • Organic Modifier: Acetonitrile is chosen as the organic modifier over methanol. Acetonitrile generally provides better peak shapes for acidic compounds, has a lower viscosity (resulting in lower backpressure), and a lower UV cutoff, which is advantageous for detection at lower wavelengths. The initial mobile phase composition is a gradient to determine the optimal elution conditions, followed by optimization to an isocratic method for simplicity and robustness.

Detection

Based on the predicted UV-visible spectrum, a detection wavelength of 270 nm is selected. This wavelength is anticipated to provide high sensitivity for the analyte. A photodiode array (PDA) detector can be used during method development to confirm the optimal detection wavelength and assess peak purity.

Detailed Analytical Protocol

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a quaternary or binary pump, a degasser, an autosampler, a column thermostat, and a UV or PDA detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Chemicals and Reagents:

    • This compound reference standard.

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • Phosphoric acid (analytical grade).

Preparation of Solutions
  • Mobile Phase A (Aqueous): Prepare a 0.1% (v/v) solution of phosphoric acid in water. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B (Organic): Acetonitrile (HPLC grade).

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Isocratic elution with a mixture of Mobile Phase A and Mobile Phase B (e.g., 60:40 v/v). The exact ratio should be optimized based on initial scouting runs.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 270 nm
Run Time Approximately 10 minutes
System Suitability

Before sample analysis, the performance of the HPLC system should be verified by performing system suitability tests according to USP <621> guidelines.[3][4][5][6][7] Inject the working standard solution (e.g., 25 µg/mL) five times and evaluate the following parameters:

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%
Analytical Method Validation

The developed method must be validated in accordance with International Council for Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose.[8][9][10][11][12] The validation should include the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by spike/recovery experiments.

  • Precision:

    • Repeatability (Intra-day precision): The precision under the same operating conditions over a short interval of time.

    • Intermediate Precision (Inter-day precision): The precision within-laboratory variations: different days, different analysts, different equipment, etc.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Analytical Workflow Visualization

AnalyticalWorkflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting PrepStandard Prepare Standard Solutions SystemSuitability Perform System Suitability Test PrepStandard->SystemSuitability PrepSample Prepare Sample Solutions InjectSamples Inject Standards & Samples PrepSample->InjectSamples SystemSuitability->InjectSamples AcquireData Acquire Chromatographic Data InjectSamples->AcquireData Integrate Integrate Peak Areas AcquireData->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Analyte Concentration Calibrate->Quantify Report Generate Report Quantify->Report

Caption: Step-by-step analytical workflow.

Conclusion

This application note provides a comprehensive and scientifically justified HPLC method for the analysis of this compound. By leveraging predicted physicochemical properties, a robust reversed-phase method with UV detection has been developed. The detailed protocol and validation guidelines ensure that this method can be readily implemented in a laboratory setting to produce accurate, reliable, and reproducible results for a variety of applications in the pharmaceutical and chemical industries.

References

Application Note: Structural Elucidation of 2-Chloro-6-fluoro-3-methylphenylacetic Acid using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed guide to the assignment of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the novel compound 2-Chloro-6-fluoro-3-methylphenylacetic acid. As a substituted phenylacetic acid derivative, this molecule holds potential interest for researchers in medicinal chemistry and materials science. Accurate structural confirmation is the bedrock of any chemical research, and NMR spectroscopy is the premier tool for the unambiguous determination of molecular architecture in solution. This document outlines the theoretical basis for the predicted spectral assignments, a detailed experimental protocol for data acquisition, and a comprehensive analysis of the expected ¹H and ¹³C NMR data.

Introduction: The Imperative of Structural Verification

This compound is a polysubstituted aromatic compound. The precise arrangement of the chloro, fluoro, and methyl groups on the phenyl ring, in addition to the acetic acid moiety, gives rise to a unique electronic and steric environment. This, in turn, dictates its chemical reactivity and biological activity. Therefore, unequivocal confirmation of its structure is a critical first step in any research and development endeavor.

NMR spectroscopy provides a non-destructive method to probe the chemical environment of each hydrogen and carbon atom within a molecule. By analyzing chemical shifts (δ), coupling constants (J), and signal multiplicities, we can piece together the molecular puzzle with high confidence. This note serves as a practical guide for researchers to both predict and interpret the NMR spectra of this compound and similar structures.

Predicted NMR Spectra: A First-Principles Approach

Due to the novelty of this compound, direct experimental data may not be widely available. However, we can predict the ¹H and ¹³C NMR spectra with a high degree of accuracy by leveraging established principles of NMR spectroscopy and analyzing data from structurally related compounds. The substituents on the phenyl ring—chlorine, fluorine, and a methyl group—each exert distinct electronic (inductive and resonance) and steric effects that influence the chemical shifts of nearby nuclei.

Molecular Structure and Numbering:

Caption: IUPAC numbering for this compound.

¹H NMR Spectral Predictions

The ¹H NMR spectrum is expected to show signals for the two aromatic protons, the methylene protons of the acetic acid side chain, the methyl protons, and the acidic proton of the carboxyl group.

  • Aromatic Protons (H4 and H5): These two protons are in different chemical environments. H5 is expected to be a doublet of doublets due to coupling with H4 and the adjacent fluorine atom. H4 will likely appear as a triplet or a doublet of doublets, depending on the relative magnitudes of the coupling constants with H5 and the fluorine atom.

  • Methylene Protons (-CH₂-): The two protons of the methylene group are diastereotopic due to the chiral center created by the substituted phenyl ring. They are expected to appear as a singlet, but could also show geminal coupling and appear as two doublets.

  • Methyl Protons (-CH₃): The three protons of the methyl group are equivalent and will appear as a singlet.

  • Carboxylic Acid Proton (-COOH): This proton will appear as a broad singlet at a downfield chemical shift, and its position can be concentration and solvent dependent.

¹³C NMR Spectral Predictions

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

  • Carbonyl Carbon (-COOH): This carbon will appear at the most downfield chemical shift, typically in the range of 170-180 ppm.

  • Aromatic Carbons: The six aromatic carbons will have distinct chemical shifts due to the different substituents. The carbons directly attached to the electron-withdrawing halogens (C2 and C6) will be significantly affected. The carbon attached to the fluorine atom (C6) will also show a large one-bond C-F coupling constant.

  • Methylene Carbon (-CH₂-): The chemical shift of this carbon will be influenced by the adjacent aromatic ring and the carbonyl group.

  • Methyl Carbon (-CH₃): This carbon will appear at the most upfield chemical shift.

Experimental Protocol

This section outlines a standard operating procedure for the preparation of a sample of this compound and the acquisition of high-quality ¹H and ¹³C NMR spectra.

Materials and Equipment
  • This compound (sample)

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tubes (5 mm)

  • Pipettes and vials

  • NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition weigh Weigh ~5-10 mg of sample dissolve Dissolve in ~0.7 mL of deuterated solvent weigh->dissolve transfer Transfer to NMR tube dissolve->transfer cap Cap and invert to mix transfer->cap insert Insert sample into spectrometer cap->insert tune Tune and shim the probe insert->tune acquire_h1 Acquire ¹H spectrum tune->acquire_h1 acquire_c13 Acquire ¹³C spectrum acquire_h1->acquire_c13

Caption: Standard workflow for NMR sample preparation and data acquisition.

NMR Spectrometer Parameters
Parameter¹H NMR¹³C NMR
Solvent CDCl₃ or DMSO-d₆CDCl₃ or DMSO-d₆
Frequency 400 MHz100 MHz
Pulse Program zg30zgpg30
Number of Scans 161024
Relaxation Delay 2.0 s2.0 s
Acquisition Time 4.0 s1.0 s
Spectral Width 20 ppm240 ppm

Note: These parameters are a starting point and may require optimization based on the specific instrument and sample concentration.

Data Analysis and Spectral Assignments

The following table summarizes the predicted chemical shifts and multiplicities for each nucleus in this compound. These predictions are based on the analysis of substituent effects and data from analogous compounds.[1][2][3][4][5]

Table 1: Predicted ¹H and ¹³C NMR Assignments

Atom ¹H Chemical Shift (δ, ppm) Multiplicity ¹³C Chemical Shift (δ, ppm) Notes
COOH~11-12br s~175Chemical shift is solvent dependent.
CH₂~3.7s~35May appear as two doublets if diastereotopic.
H4~7.1-7.3t or dd-
H5~7.0-7.2dd-
CH₃~2.3s~15
C1--~130
C2--~135 (d, JCF ≈ 10-15 Hz)
C3--~128
C4--~130
C5--~125
C6--~160 (d, JCF ≈ 245 Hz)Large one-bond C-F coupling.

Conclusion

This application note provides a comprehensive framework for the ¹H and ¹³C NMR analysis of this compound. By combining theoretical predictions with a robust experimental protocol, researchers can confidently elucidate and confirm the structure of this and related novel compounds. The provided data serves as a valuable reference for those working in drug discovery, chemical synthesis, and materials science.

References

Derivatization of 2-Chloro-6-fluoro-3-methylphenylacetic acid for further reactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Derivatization of 2-Chloro-6-fluoro-3-methylphenylacetic acid for Advanced Synthesis

Abstract

This compound is a pivotal structural motif and a versatile building block in the landscape of modern medicinal chemistry. Its derivatization into esters, amides, and other functional analogues is a critical step in the synthesis of targeted molecular libraries for structure-activity relationship (SAR) studies and the development of novel therapeutic agents. This application note provides an in-depth exploration of the chemical principles and detailed, field-proven protocols for the efficient derivatization of this valuable carboxylic acid. We will dissect two primary activation strategies: the conversion to a highly reactive acyl chloride intermediate and the direct, one-pot amide synthesis using carbodiimide coupling agents. Each section is designed to offer researchers, scientists, and drug development professionals both the theoretical underpinnings and the practical, step-by-step guidance necessary for successful synthesis.

Introduction: The Strategic Importance of Carboxylic Acid Derivatization

In drug discovery, the carboxylic acid moiety is a frequent starting point, but it is often not the final desired functional group. The parent compound, this compound, serves as a key intermediate in the synthesis of various biologically active molecules, including potential stearoyl-CoA desaturase 1 (SCD1) inhibitors for metabolic diseases.[1] However, to explore its full potential, its conversion into a diverse array of derivatives is essential. This process, known as derivatization, allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, and enables the formation of key bonds, like the amide bond, which is fundamental to the structure of many pharmaceuticals.

The core chemical challenge lies in the fact that the hydroxyl (-OH) group of a carboxylic acid is a poor leaving group, making it relatively unreactive toward direct nucleophilic attack.[2] Therefore, the acid must first be "activated" to enhance the electrophilicity of the carbonyl carbon, transforming the hydroxyl into a group that can be easily displaced.

G A Carboxylic Acid (Poor Leaving Group) B Activation (e.g., SOCl₂, EDC) A->B Step 1 C Activated Intermediate (Excellent Leaving Group) B->C E Final Derivative (Ester, Amide) C->E Step 2 D Nucleophile (Alcohol, Amine) D->E

Caption: General workflow for carboxylic acid derivatization.

This guide details two robust and widely adopted methodologies for activating and derivatizing this compound.

Strategy 1: Acyl Chloride Formation for Versatile Reactivity

The conversion of a carboxylic acid to an acyl chloride is a classic and highly effective activation method. Reagents like thionyl chloride (SOCl₂) or oxalyl chloride transform the acid into a highly electrophilic intermediate that can readily react with a wide range of nucleophiles.[3][4][5] This approach is favored for its high reactivity and the clean formation of products.

Underlying Principle & Mechanism

Thionyl chloride reacts with the carboxylic acid to replace the hydroxyl group with a chloride ion. The reaction proceeds via a chlorosulfite intermediate, which makes the hydroxyl group a much better leaving group.[4][5] The subsequent nucleophilic attack by a chloride ion on the carbonyl carbon leads to the formation of the acyl chloride, with the convenient evolution of gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl).[3][6]

Detailed Protocol: Synthesis of 2-Chloro-6-fluoro-3-methylphenylacetyl chloride

Materials:

  • This compound

  • Thionyl chloride (SOCl₂), freshly distilled

  • Anhydrous dichloromethane (DCM) or Toluene

  • N,N-Dimethylformamide (DMF), catalytic amount

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Nitrogen or Argon inert atmosphere setup

Procedure:

  • Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar).

  • Reagents: To the flask, add this compound (1.0 eq). Dissolve or suspend it in a minimal amount of anhydrous DCM or toluene (approx. 5-10 mL per gram of acid).

  • Catalyst: Add a single drop of anhydrous DMF. This catalyst accelerates the reaction.

  • Addition of SOCl₂: Slowly add thionyl chloride (1.5 - 2.0 eq) to the stirring solution at room temperature. The addition can be done via a syringe. The reaction is exothermic and will evolve HCl and SO₂ gas; ensure the setup is in a well-ventilated fume hood.

  • Reaction: Gently heat the mixture to reflux (approx. 40°C for DCM, 80°C if using toluene as co-solvent) for 1-3 hours. Monitor the reaction progress by observing the cessation of gas evolution.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. The excess thionyl chloride and the solvent can be carefully removed under reduced pressure (rotary evaporation). It is crucial to use a trap to capture the corrosive vapors.

  • Result: The resulting crude 2-chloro-6-fluoro-3-methylphenylacetyl chloride, typically an oil or low-melting solid, is highly moisture-sensitive and is almost always used immediately in the next step without further purification.

G cluster_0 Acyl Chloride Synthesis A Starting Acid in Anhydrous Solvent B Add SOCl₂ (1.5 eq) + cat. DMF A->B C Reflux (1-3h) under N₂ B->C D Cool & Evaporate (in vacuo) C->D E Crude Acyl Chloride (Use Immediately) D->E

Caption: Experimental workflow for acyl chloride synthesis.

Application: Synthesis of Esters

The freshly prepared acyl chloride is an excellent precursor for esters. It reacts cleanly with primary and secondary alcohols in the presence of a non-nucleophilic base to neutralize the HCl byproduct.

Protocol: Esterification of 2-Chloro-6-fluoro-3-methylphenylacetyl chloride

  • Preparation: Dissolve the crude acyl chloride from the previous step in anhydrous DCM. Cool the solution to 0°C in an ice bath.

  • Addition: In a separate flask, dissolve the desired alcohol (1.1 eq) and a base such as triethylamine (TEA) or pyridine (1.2 eq) in anhydrous DCM.

  • Reaction: Add the alcohol/base solution dropwise to the stirring acyl chloride solution at 0°C. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Purification: Upon completion, wash the reaction mixture sequentially with water, dilute HCl, saturated NaHCO₃ solution, and finally, brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude ester can be purified by silica gel column chromatography.

Alcohol Product Name Typical Yield Range Purification Method
MethanolMethyl 2-(2-chloro-6-fluoro-3-methylphenyl)acetate85-95%Column Chromatography
EthanolEthyl 2-(2-chloro-6-fluoro-3-methylphenyl)acetate85-95%Column Chromatography
IsopropanolIsopropyl 2-(2-chloro-6-fluoro-3-methylphenyl)acetate80-90%Column Chromatography
Benzyl AlcoholBenzyl 2-(2-chloro-6-fluoro-3-methylphenyl)acetate80-90%Column Chromatography

Strategy 2: Amidation via Carbodiimide Coupling

For sensitive substrates or when milder conditions are required, direct amidation using a coupling agent is the method of choice. Carbodiimides, such as N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are powerful activating agents that facilitate amide bond formation in a one-pot procedure.[7][8] This method is the cornerstone of modern peptide synthesis and medicinal chemistry.[9]

Underlying Principle & Mechanism

Carbodiimides activate the carboxylic acid by reacting with the carboxyl group to form a highly reactive O-acylisourea intermediate.[7][9] This intermediate is susceptible to nucleophilic attack by a primary or secondary amine. The attack results in the formation of a stable amide bond and the release of a urea byproduct.[8] EDC is often preferred in laboratory settings because its urea byproduct is water-soluble, simplifying purification through simple aqueous extraction.[10]

To enhance efficiency and minimize side reactions, additives like 1-Hydroxybenzotriazole (HOBt) or N-Hydroxysuccinimide (NHS) are frequently included. These additives react with the O-acylisourea intermediate to form an active ester, which is more stable and less prone to side reactions, leading to higher yields and purer products.

G A Carboxylic Acid + EDC B O-Acylisourea Intermediate (Reactive) A->B Activation D Amide Product B->D Nucleophilic Attack E Water-Soluble Urea Byproduct B->E Rearrangement & Hydrolysis C Amine (R-NH₂) C->D

Caption: Simplified mechanism of EDC-mediated amide coupling.

Detailed Protocol: EDC-Mediated Synthesis of Amides

Materials:

  • This compound

  • Desired primary or secondary amine

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • 1-Hydroxybenzotriazole (HOBt) (optional, but recommended)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA) (if the amine is supplied as a hydrochloride salt)

  • Round-bottom flask, magnetic stirrer

  • Nitrogen or Argon inert atmosphere setup

Procedure:

  • Setup: In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq), the desired amine (1.1 eq), and HOBt (1.1 eq) in anhydrous DMF or DCM.

  • Base (if needed): If the amine is a hydrochloride salt (e.g., Glycine methyl ester·HCl), add DIPEA (1.2 eq) to liberate the free amine. Stir for 10 minutes.

  • Coupling Agent: Add EDC·HCl (1.2 eq) to the solution in one portion.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up (for DCM): If using DCM, dilute the reaction mixture with more DCM. Wash sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Work-up (for DMF): If using DMF, pour the reaction mixture into a separatory funnel containing ethyl acetate and water. Separate the layers. Wash the organic layer extensively with water (to remove DMF and the urea byproduct) and then brine. Dry, filter, and concentrate.

  • Purification: The crude amide can be purified by silica gel column chromatography or recrystallization to yield the final product.

Amine Product Name Typical Yield Range Purification Method
BenzylamineN-Benzyl-2-(2-chloro-6-fluoro-3-methylphenyl)acetamide75-90%Column Chromatography
Morpholine1-(2-(2-Chloro-6-fluoro-3-methylphenyl)acetyl)morpholine80-95%Recrystallization
AnilineN-Phenyl-2-(2-chloro-6-fluoro-3-methylphenyl)acetamide70-85%Column Chromatography

Conclusion

The derivatization of this compound is a fundamental task in the synthesis of novel chemical entities for drug discovery. The two strategies detailed herein—conversion to an acyl chloride for reaction with nucleophiles and direct carbodiimide-mediated amidation—provide a robust and versatile toolkit for the synthetic chemist. The choice of method depends on the specific target derivative, the sensitivity of the substrates, and the desired scale of the reaction. By understanding the underlying mechanisms and following these detailed protocols, researchers can confidently and efficiently generate diverse libraries of compounds for biological evaluation, accelerating the journey from a starting material to a potential therapeutic candidate.

References

Application Note: A Scalable, Multi-Step Synthesis of 2-Chloro-6-fluoro-3-methylphenylacetic Acid for Pharmaceutical Intermediate Production

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide to the large-scale synthesis of 2-Chloro-6-fluoro-3-methylphenylacetic acid, a key building block in the development of pharmaceutical agents, including stearoyl-CoA desaturase 1 (SCD1) inhibitors for treating metabolic diseases[1]. We present a robust and scalable three-step synthetic route commencing from 2-chloro-6-fluoro-3-methyltoluene. The selected pathway involves a free-radical benzylic bromination, followed by a nucleophilic cyanation, and culminating in the hydrolysis of the resultant nitrile. This guide is designed for researchers, scientists, and drug development professionals, offering detailed protocols, mechanistic insights, process safety considerations, and in-process controls (IPCs) to ensure reproducibility and high purity on a large scale.

Retrosynthetic Analysis and Strategy Selection

The synthesis of a substituted phenylacetic acid derivative on a large scale requires a strategy that prioritizes safety, cost-effectiveness, atom economy, and robustness. Our retrosynthetic analysis identifies the phenylacetonitrile derivative as the immediate precursor, which can be readily hydrolyzed. This nitrile is accessible from the corresponding benzyl halide, which in turn is synthesized from the substituted toluene.

G Final_Product This compound Nitrile 2-Chloro-6-fluoro-3-methylphenylacetonitrile Final_Product->Nitrile  Hydrolysis Benzyl_Halide 1-(Bromomethyl)-2-chloro-6-fluoro-3-methylbenzene Nitrile->Benzyl_Halide  Cyanation (SN2) Toluene 2-Chloro-6-fluoro-3-methyltoluene Benzyl_Halide->Toluene  Benzylic Halogenation

Caption: Retrosynthetic pathway for the target molecule.

While other methods, such as the Willgerodt-Kindler reaction[2][3][4] or carboxylation of a Grignard reagent[5][6], are viable for synthesizing phenylacetic acids, the selected Halogenation-Cyanation-Hydrolysis route offers distinct advantages for industrial scale-up:

  • High-Yielding Steps: Each reaction in the sequence is known for its high conversion and yield.

  • Readily Available Reagents: The reagents used (NBS, NaCN, NaOH) are common, cost-effective industrial chemicals.

  • Process Control: The reactions are generally manageable in standard glass-lined or stainless steel reactors, with well-understood parameters for monitoring and control.

Detailed Protocols for Large-Scale Synthesis

This section details the step-by-step protocols for the three-stage synthesis. All operations should be conducted in a well-ventilated area or fume hood, with personnel wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Step 1: Benzylic Bromination of 2-Chloro-6-fluoro-3-methyltoluene

Principle: This step employs a free-radical chain reaction to selectively brominate the methyl group (benzylic position) of the starting material. N-Bromosuccinimide (NBS) is chosen as the brominating agent over elemental bromine as it is a solid, simplifying handling, and it maintains a low, steady-state concentration of bromine in the reaction mixture, which minimizes undesired aromatic ring bromination. A radical initiator, such as Azobisisobutyronitrile (AIBN), is used to start the chain reaction at a controlled temperature.

Protocol:

  • Reactor Setup: Charge a suitable, clean, and dry reactor with 2-chloro-6-fluoro-3-methyltoluene (1.0 eq) and a non-polar solvent such as carbon tetrachloride or cyclohexane (approx. 5-10 volumes).

  • Reagent Addition: Add N-Bromosuccinimide (1.05 - 1.1 eq) to the stirred solution. The slight excess ensures complete consumption of the starting material.

  • Initiation: Add a catalytic amount of AIBN (0.02 - 0.05 eq).

  • Reaction: Heat the mixture to reflux (approx. 75-85 °C) and maintain for 2-4 hours. The reaction progress can be monitored by the disappearance of the less dense NBS and the formation of the denser succinimide byproduct, which will float on the surface upon completion.

  • In-Process Control (IPC): Monitor the reaction by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) until the starting toluene is consumed (<1% remaining).

  • Work-up: Cool the reaction mixture to room temperature. Filter off the solid succinimide and wash the filter cake with a small amount of the solvent.

  • Purification: The filtrate, containing the product 1-(bromomethyl)-2-chloro-6-fluoro-3-methylbenzene, is concentrated under reduced pressure. The crude product is often of sufficient purity for the next step. If necessary, it can be purified by vacuum distillation, though this is often avoided at scale due to the lachrymatory and thermally sensitive nature of benzyl bromides.

Step 2: Cyanation of 1-(Bromomethyl)-2-chloro-6-fluoro-3-methylbenzene

Principle: This is a classic nucleophilic substitution (SN2) reaction where the bromide is displaced by a cyanide anion. The use of a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or acetone accelerates the reaction.

Safety Directive: Sodium cyanide is extremely toxic if ingested or inhaled, and it liberates fatal hydrogen cyanide (HCN) gas upon contact with acids. All operations must be performed with extreme caution, under an efficient fume hood, and a quench solution (e.g., alkaline hypochlorite) must be readily available.

Protocol:

  • Reactor Setup: In a separate reactor, charge sodium cyanide (NaCN, 1.1 - 1.2 eq) and DMSO (5-8 volumes). Stir the slurry.

  • Reagent Addition: Slowly add a solution of the crude 1-(bromomethyl)-2-chloro-6-fluoro-3-methylbenzene (1.0 eq) from the previous step in a minimal amount of DMSO to the cyanide slurry. The addition is exothermic and the temperature should be controlled, typically below 40 °C, using a cooling jacket.

  • Reaction: After the addition is complete, stir the mixture at room temperature or with gentle heating (40-50 °C) for 3-6 hours.

  • IPC: Monitor the reaction by HPLC or GC for the disappearance of the benzyl bromide starting material.

  • Work-up & Quenching: Once the reaction is complete, cool the mixture and carefully pour it into a larger volume of water. This will precipitate the organic product and dissolve the inorganic salts.

  • Extraction: Extract the aqueous slurry with a suitable organic solvent like ethyl acetate or toluene (3x volumes).

  • Purification: Combine the organic layers, wash with water and then brine to remove residual DMSO and salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-Chloro-6-fluoro-3-methylphenylacetonitrile.

Step 3: Hydrolysis of 2-Chloro-6-fluoro-3-methylphenylacetonitrile

Principle: The nitrile is converted to the corresponding carboxylic acid via hydrolysis. Base-catalyzed hydrolysis is often preferred for large-scale operations as it typically requires milder conditions than acid catalysis and simplifies purification.[7][8] The reaction proceeds in two main stages: the conversion of the nitrile to an amide, followed by the hydrolysis of the amide to the carboxylate salt.[7][9]

Caption: Workflow for the final hydrolysis and purification step.

Protocol:

  • Reactor Setup: Charge the crude nitrile (1.0 eq) into a reactor equipped with a reflux condenser and overhead stirrer. Add a 10-20% aqueous solution of sodium hydroxide (NaOH, 3.0 - 5.0 eq). Ethanol may be used as a co-solvent to improve solubility.

  • Reaction: Heat the mixture to reflux (90-100 °C) for 6-12 hours. The reaction evolves ammonia gas, which must be scrubbed through an acid trap.

  • IPC: Monitor the reaction by HPLC until the nitrile and intermediate amide are no longer detected.

  • Work-up: Cool the reaction mixture to room temperature. If a co-solvent was used, remove it by distillation. Dilute the aqueous solution with water and wash with a non-polar organic solvent (e.g., hexane or toluene) to remove any non-acidic impurities.

  • Acidification: Transfer the aqueous layer to a separate vessel equipped with a cooling jacket. Cool the solution to 0-10 °C and slowly add concentrated hydrochloric acid (HCl) until the pH is ~1-2. The target product will precipitate as a solid.

  • Isolation: Stir the resulting slurry for 1-2 hours to ensure complete crystallization. Collect the solid product by filtration.

  • Purification: Wash the filter cake thoroughly with cold deionized water until the washings are neutral. Dry the purified this compound in a vacuum oven at 50-60 °C to a constant weight.

Data Summary and Quality Control

The following table summarizes the expected outcomes for this synthetic sequence on a large scale.

StepKey ReagentsMolar Ratio (vs. Substrate)SolventTypical YieldTypical Purity (by HPLC)
1 2-Chloro-6-fluoro-3-methyltoluene, NBS, AIBN1 : 1.1 : 0.03Cyclohexane85-95% (Crude)>90% (by GC)
2 Benzyl Bromide intermediate, NaCN1 : 1.2DMSO90-97% (Crude)>95% (by GC)
3 Phenylacetonitrile intermediate, NaOH1 : 4.0Water / Ethanol88-95%>99.0%

Final Product Characterization:

  • Appearance: White to off-white solid

  • Purity (HPLC): ≥ 99.0%

  • Melting Point: Conforms to reference standard

  • Structure: Confirmed by ¹H NMR, ¹³C NMR, and MS analysis.

Large-Scale Safety and Handling

  • Hazardous Reagents: Special care must be taken when handling NBS (irritant, oxidizer), AIBN (can decompose violently if heated improperly), and especially sodium cyanide (highly toxic)[10][11][12]. All transfers of these materials should be done in contained systems where possible.

  • Thermal Hazards: The benzylic bromination is a free-radical reaction that can become highly exothermic. The cyanation and hydrolysis steps are also exothermic. Gradual reagent addition and adequate reactor cooling are critical to prevent thermal runaway.

  • Waste Management: Cyanide-containing aqueous waste must be treated with an oxidizing agent (e.g., sodium hypochlorite or hydrogen peroxide under alkaline conditions) to convert cyanide to the much less toxic cyanate before disposal. All waste streams must be handled in accordance with local environmental regulations.[13]

References

Troubleshooting & Optimization

Improving the yield of 2-Chloro-6-fluoro-3-methylphenylacetic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An essential precursor in pharmaceutical research, 2-Chloro-6-fluoro-3-methylphenylacetic acid (CAS No. 261762-92-9)[1], presents unique synthetic challenges due to its substituted aromatic structure. Achieving high yields and purity requires a nuanced understanding of reaction mechanisms and careful control of experimental parameters. This technical support center provides in-depth troubleshooting guides and frequently asked questions to assist researchers in navigating the complexities of its synthesis.

Troubleshooting Guide: Common Issues and Solutions

This guide is structured around common synthetic routes, addressing specific problems that may arise during the experimental process.

Route 1: Synthesis via Grignard Reagent Carboxylation

This classic carbon-carbon bond-forming reaction involves the formation of a benzylmagnesium halide followed by quenching with carbon dioxide.[2] While powerful, it is highly sensitive to reaction conditions.

Symptoms: No exotherm is observed after adding the initial aliquot of benzyl halide, the magnesium turnings remain shiny, and the characteristic cloudy appearance of the Grignard reagent does not develop.

Root Causes & Solutions:

  • Presence of Moisture: Grignard reagents are potent bases and will be quenched by even trace amounts of water.

    • Solution: All glassware must be rigorously dried, either in an oven overnight (>120 °C) or by flame-drying under vacuum and cooling under an inert atmosphere (Nitrogen or Argon). Solvents like diethyl ether or THF must be anhydrous. Using freshly opened bottles of anhydrous solvent or distilling from a suitable drying agent (e.g., sodium/benzophenone for THF) is critical.[3]

  • Inactive Magnesium Surface: Magnesium turnings are often coated with a passivating layer of magnesium oxide.

    • Solution: Activate the magnesium prior to the reaction. This can be achieved by adding a small crystal of iodine (which will be consumed, its color fading as the reaction starts), a few drops of 1,2-dibromoethane, or by mechanically crushing the turnings under an inert atmosphere to expose a fresh surface.[3]

  • Low Reactivity of the Benzyl Halide: While benzyl halides are generally reactive, the specific substrate (2-chloro-6-fluoro-3-methylbenzyl chloride) may be less reactive than desired.

    • Solution: If using the benzyl chloride, consider switching to the more reactive 2-chloro-6-fluoro-3-methylbenzyl bromide. A small amount of gentle heating may also be required to initiate the reaction, but this should be done with extreme caution to avoid a runaway reaction.

Symptoms: The final product yield is low, and analysis (e.g., by GC-MS or NMR) shows a major by-product with approximately double the molecular weight of the benzyl moiety.

Root Causes & Solutions:

  • Wurtz-Coupling Side Reaction: This is a major side reaction where the Grignard reagent (acting as a nucleophile) attacks a molecule of unreacted benzyl halide.[4] This is particularly problematic with reactive benzylic halides.

    • Solution: The key is to keep the instantaneous concentration of the benzyl halide low. Add the halide solution dropwise and slowly to the magnesium suspension with vigorous stirring. This ensures the halide reacts with the magnesium surface before it can react with the already-formed Grignard reagent. Avoid overheating; if the reaction becomes too vigorous, it will favor the formation of the dimer.[5] Maintaining a gentle reflux is often sufficient.

Symptoms: The Grignard reagent appears to form successfully, but after quenching with dry ice and acidic workup, the isolated yield of this compound is minimal.

Root Causes & Solutions:

  • Premature Quenching: The Grignard reagent may be quenched by atmospheric moisture or CO2 before it can react with the dry ice.

    • Solution: Maintain a positive pressure of an inert gas (N2 or Ar) throughout the entire process, from formation to carboxylation.

  • Inefficient Carboxylation: The reaction with CO2 is a surface reaction.

    • Solution: Use a large excess of freshly crushed, high-quality dry ice (solid CO2) to maximize the surface area and ensure a low temperature. Do not add the dry ice to the Grignard solution. Instead, pour the Grignard solution slowly onto a well-stirred slurry of crushed dry ice in an anhydrous solvent (like ether).[5] This ensures the Grignard reagent always encounters an excess of CO2.

// Initiation Path initiate_no [label="No", color="#EA4335"]; check_moisture [label="Issue: No Initiation\n\n1. Check for moisture?\n2. Mg surface passive?\n3. Halide unreactive?"]; solution_moisture [label="Solution:\n- Flame-dry all glassware\n- Use anhydrous solvents\n- Activate Mg (Iodine, DBE)\n- Use benzyl bromide", style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

// Main Reaction Path initiate_yes [label="Yes", color="#34A853"]; carboxylation [label="Pour Grignard reagent\nonto excess crushed dry ice"]; workup [label="Acidic Workup\n(e.g., aq. HCl)"]; analyze [label="Analyze Yield & Purity", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Yield Analysis Path low_yield [label="Low Yield", color="#EA4335"]; check_byproduct [label="Issue: Low Yield\n\nCheck for dimer impurity\n(Wurtz Coupling)"]; solution_byproduct [label="Solution:\n- Slow, dropwise addition of halide\n- Maintain gentle reflux\n- Ensure vigorous stirring", style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

poor_carbox [label="Issue: Low Yield\n(No major byproduct)\n\nCarboxylation inefficient?"]; solution_carbox [label="Solution:\n- Use large excess of fresh dry ice\n- Pour Grignard onto CO2 (not vice-versa)\n- Maintain inert atmosphere", style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

high_yield [label="High Yield", color="#34A853"]; end [label="Synthesis Complete", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections start -> add_halide; add_halide -> initiate; initiate -> initiate_no -> check_moisture -> solution_moisture; initiate -> initiate_yes -> carboxylation -> workup -> analyze; analyze -> low_yield; low_yield -> check_byproduct -> solution_byproduct; low_yield -> poor_carbox -> solution_carbox; analyze -> high_yield -> end; }

Caption: Troubleshooting decision tree for the Grignard synthesis route.

Route 2: Synthesis via the Willgerodt-Kindler Reaction

This route involves the reaction of 2-chloro-6-fluoro-3-methylacetophenone with sulfur and a secondary amine (typically morpholine) to form a thioamide, which is then hydrolyzed to the desired carboxylic acid.[6][7]

Symptoms: After the recommended reflux period (6-8 hours), TLC or GC analysis shows a significant amount of unreacted starting acetophenone.

Root Causes & Solutions:

  • Insufficient Temperature: The Willgerodt-Kindler reaction requires high temperatures to proceed effectively.

    • Solution: Ensure the reaction mixture reaches a sustained reflux, typically around 130-140 °C.[2] Use a suitable high-boiling solvent if necessary, although the reaction is often run neat with the amine.

  • Poor Reagent Quality: The reaction is sensitive to the quality of both the sulfur and the amine.

    • Solution: Use finely powdered, high-purity elemental sulfur. Ensure the morpholine (or other amine) is dry and of high purity.

Symptoms: After the basic hydrolysis step, acidic workup yields a mixture of the desired acid and unhydrolyzed thioamide.

Root Causes & Solutions:

  • Inadequate Hydrolysis Conditions: The thioamide intermediate is stable and requires forcing conditions to hydrolyze completely.

    • Solution: Use a sufficiently concentrated aqueous base, such as 20-40% sodium hydroxide solution. Ensure a long enough reflux period (at least 4-6 hours, but may require longer) with vigorous stirring to ensure proper mixing of the organic and aqueous phases.[2] Monitoring the disappearance of the thioamide by TLC is recommended.

Parameter Grignard Route Willgerodt-Kindler Route Cyanide Hydrolysis Route
Starting Material 2-Chloro-6-fluoro-3-methylbenzyl halide2-Chloro-6-fluoro-3-methylacetophenone2-Chloro-6-fluoro-3-methylbenzyl cyanide
Key Reagents Mg, CO2 (dry ice)S8, Morpholine, NaOH/H2SO4H2SO4 or NaOH
Typical Temp. 0 °C to 35 °C (Ether reflux)130-140 °C (reflux)100-110 °C (reflux)
Key Challenges Strict moisture exclusion, Wurtz couplingHigh temperatures, hydrolysis of stable intermediateHandling of highly toxic cyanides
Reference(s) [3][5][2][6][7][2]
Table 1. Comparison of common synthetic routes.

// Nodes ketone [label="2-Chloro-6-fluoro-\n3-methylacetophenone"]; enamine [label="Enamine Intermediate"]; thioamide [label="Thiomorpholide Intermediate"]; acid [label="2-Chloro-6-fluoro-\n3-methylphenylacetic acid", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Reagents reagent1 [label="+ Morpholine\n+ Sulfur (S8)\n~140 °C", shape=plaintext]; reagent2 [label="+ NaOH (aq)\nReflux\n\nThen\n+ HCl (aq)", shape=plaintext];

// Connections ketone -> enamine [label="Imine Formation"]; enamine -> thioamide [label="Rearrangement &\nThiation[6]"]; thioamide -> acid [label="Hydrolysis[2]"];

// Positioning Reagents {rank=same; ketone; reagent1} {rank=same; thioamide; reagent2}

ketone -> reagent1 [style=invis]; thioamide -> reagent2 [style=invis]; }

Caption: Simplified workflow of the Willgerodt-Kindler reaction.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is best for a small-scale (mg) versus a large-scale (kg) synthesis?

A1: For small-scale academic or discovery research, the Grignard route is often preferred due to its versatility and reliance on standard laboratory techniques.[8] However, its sensitivity to moisture and potential for Wurtz coupling can make it difficult to scale up reliably. The Willgerodt-Kindler reaction, while requiring higher temperatures, is often more robust and scalable.[9] For industrial-scale production, a route involving the hydrolysis of the corresponding benzyl cyanide is often most economical and reliable, provided the necessary safety measures for handling large quantities of cyanide are in place.[2]

Q2: How can I best prepare the necessary starting materials?

A2:

  • For the Grignard/Cyanide Route: The required 2-chloro-6-fluoro-3-methylbenzyl bromide/chloride can be synthesized from 2-chloro-6-fluoro-3-methyltoluene via free-radical halogenation using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) with a radical initiator like AIBN or benzoyl peroxide.

  • For the Willgerodt-Kindler Route: The required 2-chloro-6-fluoro-3-methylacetophenone can be prepared via a Friedel-Crafts acylation of 1-chloro-3-fluoro-2-methylbenzene with acetyl chloride or acetic anhydride, using a Lewis acid catalyst like aluminum trichloride.

Q3: What is the most effective method for purifying the final this compound?

A3: The crude product obtained from most syntheses will be a solid. Recrystallization is the most common and effective purification method.[2] A suitable solvent system must be determined empirically, but common choices for phenylacetic acids include hot water, toluene/hexanes, or ethanol/water mixtures. The goal is to find a system where the desired acid is soluble at high temperatures but sparingly soluble at room temperature or below, while impurities remain in solution. If recrystallization fails to remove a persistent impurity, column chromatography on silica gel may be required.

Q4: How can I effectively monitor the progress of these reactions?

A4: Thin-Layer Chromatography (TLC) is the most convenient method for real-time reaction monitoring. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between your starting material, intermediates, and the final product. The spots can be visualized under a UV lamp. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can be used on aliquots taken from the reaction mixture to determine the relative ratios of components.

Q5: What are the critical safety considerations for these syntheses?

A5:

  • Grignard Synthesis: Grignard reagents can be pyrophoric upon contact with air, especially if the solvent has evaporated. The reaction can also be highly exothermic. Always work under an inert atmosphere and have appropriate fire-extinguishing equipment (Class D for metal fires) available.

  • Cyanide Synthesis: Benzyl cyanides and inorganic cyanides (like NaCN or KCN) are extremely toxic. All manipulations should be performed in a certified chemical fume hood. A dedicated quench solution (e.g., bleach and base) should be available to neutralize any cyanide waste.

  • Willgerodt-Kindler Reaction: This reaction generates noxious and foul-smelling sulfur-containing compounds, including hydrogen sulfide during the acidic workup. It must be performed in a well-ventilated fume hood.

References

Technical Support Center: Purification of 2-Chloro-6-fluoro-3-methylphenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 2-Chloro-6-fluoro-3-methylphenylacetic acid (CAS No. 261762-92-9) is a highly substituted aromatic carboxylic acid, often utilized as a key intermediate in the synthesis of complex pharmaceutical agents and agrochemicals.[1][2] Its unique substitution pattern presents specific challenges during purification that can impact yield, purity, and downstream reaction efficiency. This guide provides field-proven troubleshooting advice and detailed protocols to navigate these challenges effectively. We will address common issues encountered during crystallization, chromatography, and work-up procedures, explaining the chemical principles behind each recommendation to empower you to adapt and optimize your purification strategy.

Section 1: Frequently Asked Questions (FAQs) & Initial Assessment

This section covers baseline knowledge and initial steps for purity analysis.

Q1: What are the fundamental physical properties of this compound?

Understanding the basic properties is the first step in designing a purification strategy.

PropertyValueSource
CAS Number 261762-92-9[1][2]
Molecular Formula C₉H₈ClFO₂[1]
Molecular Weight 202.61 g/mol [1]
Appearance Typically an off-white to white solid[3]
pKa Estimated ~3.5 - 4.5 (Typical for phenylacetic acids)N/A
Q2: What are the most common impurities I should anticipate from its synthesis?

Impurity profiles are highly dependent on the synthetic route. However, for multi-step syntheses leading to this structure, common impurities include:

  • Starting Materials: Unreacted precursors, such as the corresponding substituted toluene or benzyl halide.

  • Positional Isomers: Isomers formed during aromatic substitution reactions (e.g., incorrect chlorination or fluorination placement) can be particularly difficult to remove.

  • Over-halogenated Species: Products with additional chlorine or fluorine atoms.

  • Hydrolysis Byproducts: Impurities resulting from the hydrolysis of nitrile or ester intermediates if these are used in the synthetic pathway.[4]

  • Residual Solvents & Reagents: Solvents like THF, Toluene, or reagents like DMF used during the synthesis.[5]

Q3: What analytical methods are recommended for purity assessment?

A multi-pronged analytical approach is crucial for accurately determining purity.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse method. A reverse-phase C18 column is typically effective.

    • Mobile Phase: A gradient of water (with 0.1% formic or acetic acid) and acetonitrile or methanol is a good starting point. The acid suppresses the ionization of the carboxylic acid, leading to sharper peaks.

    • Detection: UV detection, typically between 220-280 nm.

  • Gas Chromatography (GC): The carboxylic acid must first be derivatized (e.g., to its methyl ester using diazomethane or TMSCl) to increase volatility.[6] This is useful for detecting non-acidic, volatile impurities.

  • Nuclear Magnetic Resonance (¹H and ¹⁹F NMR): Provides structural confirmation and can quantify impurities if they have unique, non-overlapping signals. ¹⁹F NMR is particularly powerful for identifying fluorine-containing isomers or byproducts.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help identify the mass of unknown impurities.[3]

Section 2: Troubleshooting Guide for Common Purification Scenarios

This section provides in-depth, cause-and-effect solutions to specific experimental problems.

Scenario 1: Recrystallization Issues

Recrystallization is often the most efficient method for purifying multi-gram quantities of solid organic compounds. However, substituted phenylacetic acids can be problematic.

Causality: "Oiling out" occurs when the solute's solubility limit is exceeded while the solution temperature is still above the solute's melting point. This is common with compounds that have relatively low melting points or when the cooling process is too rapid, leading to precipitation from a highly supersaturated solution.

Troubleshooting Protocol:

  • Re-heat the Solution: Add a small amount of additional solvent and re-heat until the oil and all solids have completely dissolved.

  • Slow Down the Cooling:

    • Allow the flask to cool slowly to room temperature on the benchtop, insulated with a cloth or paper towels.

    • Once at room temperature, transfer the flask to a cold bath (ice-water), avoiding direct contact with dry ice, which can cause crash precipitation.

  • Reduce Solute Concentration: Use a larger volume of solvent to ensure the saturation point is reached at a lower temperature. This increases solvent waste but often yields better crystals.

  • Change the Solvent System: The initial solvent may be too good a solubilizer. Switch to a binary solvent system. Dissolve the compound in a minimum amount of a "good" solvent (e.g., ethyl acetate, acetone) and slowly add a "poor" solvent (e.g., hexanes, heptane) at an elevated temperature until the solution becomes faintly cloudy. Add a drop of the good solvent to clarify and then cool slowly.[7]

Causality: Low recovery is typically due to either the compound having too high a solubility in the chosen solvent at low temperatures, or using an excessive volume of solvent.

Troubleshooting Protocol:

  • Solvent Selection: The ideal solvent should dissolve the compound completely at its boiling point but very poorly at 0-5 °C. Refer to the table below for starting points.

  • Minimize Solvent Volume: Use only the minimum amount of hot solvent required to fully dissolve the crude product. Working in smaller, more concentrated batches can sometimes improve overall recovery.

  • Cooling Temperature: Ensure you are cooling the crystallization mixture to a sufficiently low temperature (e.g., 0-5 °C in an ice bath) for an adequate amount of time (at least 1 hour) to maximize precipitation.

  • Recover a Second Crop: After filtering the first crop of crystals, concentrate the mother liquor (the remaining solution) by 50-75% and re-cool it. This will often yield a second, slightly less pure crop of crystals that can be combined with the first or re-purified separately.

Table 1: Recommended Solvent Systems for Recrystallization

Solvent SystemTypeRationale & Comments
TolueneSingleThe aromatic ring of toluene solvates the phenyl ring of the product at high temperatures, but its overall non-polar nature leads to poor solubility upon cooling.
Ethyl Acetate / HeptaneBinaryA versatile system. Dissolve in hot ethyl acetate and titrate with hot heptane until turbidity appears. Provides a wide polarity range to fine-tune solubility.[7]
Acetone / WaterBinaryGood for polar compounds. The carboxylic acid group has some affinity for water. Use with caution, as water can be difficult to remove.[7]
Acetic Acid / WaterBinaryThe acetic acid ensures the product remains protonated and can help solubilize it. Adding water acts as the anti-solvent. Residual acetic acid must be thoroughly removed.
Scenario 2: Chromatographic Purification Challenges

Flash column chromatography is a powerful tool but requires optimization for acidic compounds.

Causality: The acidic proton of the carboxylic acid interacts strongly with the slightly acidic silanol groups (Si-OH) on the surface of the silica gel via hydrogen bonding and dipole-dipole interactions. This causes a portion of the analyte to "stick" to the stationary phase, resulting in a smeared or tailing peak.

Troubleshooting Protocol:

  • Acidify the Mobile Phase: This is the most effective solution. Add 0.5-1% acetic acid or formic acid to your eluent mixture (e.g., ethyl acetate/hexanes).[3] The added acid keeps the carboxylic acid of your product fully protonated and also protonates the silica surface, minimizing the strong ionic interactions and leading to a much sharper, more symmetrical peak.

  • Use a More Polar Eluent: Increasing the polarity of the mobile phase (e.g., increasing the percentage of ethyl acetate) can help to outcompete the analyte for binding sites on the silica, but this may also reduce the separation from impurities.

  • Consider an Alternative Stationary Phase: If tailing persists, consider using a different stationary phase like alumina (basic or neutral) or a reverse-phase (C18) silica gel, though the latter requires different solvent systems (e.g., water/acetonitrile).

Causality: The impurity has a polarity very similar to your desired product, resulting in a low separation factor (α).

Troubleshooting Protocol:

  • Optimize the Mobile Phase:

    • Go Shallow: Use a very shallow polarity gradient or run the column isocratically (with a single solvent mixture) using a solvent system that gives your product an Rf value of ~0.2-0.3 on a TLC plate.

    • Change Solvent Selectivity: Switch one of the solvents in your mobile phase to one with different chemical properties. For example, if you are using ethyl acetate/hexanes, try dichloromethane/methanol.[3] Dichloromethane and methanol offer different hydrogen bonding capabilities than ethyl acetate and may interact differently with your product and the impurity, improving separation.

  • Increase Column Efficiency:

    • Use a longer, narrower column.

    • Use silica gel with a smaller particle size (higher mesh number).

    • Ensure careful and uniform packing of the column and apply the sample in a highly concentrated, narrow band.

  • Combine with Chemical Purification: Perform a preliminary acid-base extraction to remove any non-acidic or basic impurities before attempting chromatography. This simplifies the mixture and improves the chances of a successful separation.

Diagram: General Purification Workflow

The following diagram illustrates a typical workflow for purifying the crude product.

PurificationWorkflow Crude Crude Product Extraction Acid-Base Extraction (Dissolve in Ether/EtOAc, wash with NaHCO₃) Crude->Extraction Aqueous Aqueous Layer (Sodium Salt) Extraction->Aqueous Product Organic Organic Layer (Neutral/Basic Impurities) Extraction->Organic Impurities Acidify Acidify Aqueous Layer (e.g., with 1M HCl to pH < 2) Aqueous->Acidify Filter Filter & Dry Solid Acidify->Filter PurityCheck Check Purity (HPLC/TLC) Filter->PurityCheck Pure Pure Product (>98%) PurityCheck->Pure Yes Impure Further Purification Needed PurityCheck->Impure No Recryst Recrystallization Impure->Recryst Chroma Column Chromatography Impure->Chroma Recryst->PurityCheck Chroma->PurityCheck

Caption: A standard workflow combining chemical and physical purification methods.

Section 3: Advanced Troubleshooting

Q: After acidifying the aqueous layer from an extraction, my product precipitates as a sticky oil, not a filterable solid. What should I do?

Causality: This is essentially the same "oiling out" problem seen in recrystallization. The local concentration of the precipitated acid is very high, and the heat from the acid-base neutralization reaction can keep the local temperature above the product's melting point.

Troubleshooting Protocol:

  • Perform Acidification with Cooling: Place the beaker containing the aqueous solution of the sodium salt in an ice bath. Stir vigorously while adding the acid slowly (dropwise). This dissipates the heat of neutralization and encourages the formation of small seed crystals, leading to a filterable solid.

  • Back-Extraction: If a sticky solid or oil still forms, do not attempt to filter it. Instead, add an organic solvent (like ethyl acetate or dichloromethane) to the mixture to dissolve the precipitated product. Transfer the entire mixture to a separatory funnel, separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The resulting solid can then be purified by recrystallization.[3][8]

Diagram: Decision Tree for Recrystallization Troubleshooting

RecrystallizationTroubleshooting start Start Recrystallization oiling_out Product Oiling Out? start->oiling_out low_recovery Low Recovery? oiling_out->low_recovery No reheat Re-heat solution. Add more solvent. oiling_out->reheat Yes success Successful Crystallization low_recovery->success No check_solubility Is product soluble in cold solvent? low_recovery->check_solubility Yes slow_cool Cool slowly. reheat->slow_cool Re-evaluate change_solvent Try binary solvent system. reheat->change_solvent Re-evaluate slow_cool->oiling_out Re-evaluate change_solvent->oiling_out Re-evaluate change_solvent2 Choose less effective cold solvent. check_solubility->change_solvent2 Yes reduce_volume Use minimum hot solvent. Recover 2nd crop. check_solubility->reduce_volume No change_solvent2->low_recovery Re-evaluate reduce_volume->low_recovery Re-evaluate

Caption: A decision-making guide for common recrystallization problems.

References

Technical Support Center: Synthesis of 2-Chloro-6-fluoro-3-methylphenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-6-fluoro-3-methylphenylacetic acid. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges and impurities encountered during the synthesis of this important pharmaceutical intermediate.

Introduction to the Synthetic Pathway

A common and industrially viable synthetic route to this compound commences with 2-chloro-6-fluoro-3-methyltoluene. The synthesis typically proceeds through three key stages, each with its own set of potential challenges and impurity formations. Understanding these potential pitfalls is crucial for optimizing the synthesis and ensuring the final product's purity.

Troubleshooting Guide & FAQs

This section is organized by the synthetic step to provide targeted solutions to issues that may arise during your experiment.

Step 1: Benzylic Chlorination of 2-Chloro-6-fluoro-3-methyltoluene

This initial step involves the free-radical chlorination of the methyl group on the substituted toluene to form 2-chloro-6-fluoro-3-methylbenzyl chloride.

Root Cause: Over-chlorination is a common side reaction in free-radical benzylic chlorination.[1] The desired product, 2-chloro-6-fluoro-3-methylbenzyl chloride, can react further with the chlorinating agent to form di- and tri-chlorinated byproducts (2-chloro-6-fluoro-3-methylbenzylidene dichloride and 2-chloro-6-fluoro-3-methylbenzotrichloride). Another potential side reaction is ring chlorination, where chlorine substitutes on the aromatic ring instead of the methyl group.

Troubleshooting and Optimization:

  • Control of Chlorinating Agent Stoichiometry: Carefully control the molar ratio of the chlorinating agent (e.g., chlorine gas, N-chlorosuccinimide) to the starting toluene. Use a slight excess of the toluene to favor monochlorination.

  • Reaction Monitoring: Monitor the reaction progress closely using Gas Chromatography (GC) to determine the optimal reaction time.[2] Stop the reaction when the concentration of the desired monochlorinated product is at its maximum.

  • Initiator and Light Source: The choice and concentration of the radical initiator (e.g., AIBN, benzoyl peroxide) and the intensity of the UV light source can influence the reaction rate and selectivity.[3] Fine-tuning these parameters can help minimize over-chlorination.

  • Temperature Control: Maintain a consistent and optimal reaction temperature. Fluctuations can affect the reaction rate and lead to the formation of undesired byproducts.

G A 2-Chloro-6-fluoro-3-methyltoluene B 2-Chloro-6-fluoro-3-methylbenzyl chloride (Desired Product) A->B Monochlorination D Ring Chlorination Products (Isomeric Impurities) A->D Side Reaction C Over-chlorinated Products (Di- and Tri-chlorides) B->C Further Chlorination G A 2-Chloro-6-fluoro-3-methylphenylacetonitrile B 2-Chloro-6-fluoro-3-methylphenylacetamide (Intermediate) A->B Partial Hydrolysis C This compound (Desired Product) B->C Complete Hydrolysis D 2-Chloro-6-fluoro-3-methyltoluene (Decarboxylation Product) C->D Decarboxylation (Side Reaction)

References

Optimizing reaction conditions for 2-Chloro-6-fluoro-3-methylphenylacetic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloro-6-fluoro-3-methylphenylacetic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis, ensuring a successful and efficient reaction process.

I. Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

1. Low Yield of 2-Chloro-6-fluoro-3-methylbenzyl Halide (Intermediate 1)

  • Question: I am experiencing a low yield during the benzylic halogenation of 2-chloro-6-fluoro-3-methyltoluene. What are the likely causes and how can I improve the yield?

  • Answer: Low yields in benzylic halogenation are often attributed to several factors. This reaction typically proceeds via a free-radical mechanism, which can be sensitive to reaction conditions.[1][2][3]

    • Insufficient Radical Initiation: The reaction requires an effective radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, along with a light source (UV lamp) or heat to ensure a sufficient concentration of halogen radicals.[2][4] Ensure your initiator is not expired and is used in the appropriate molar ratio. The light source should be positioned close to the reaction vessel for maximum efficiency.

    • Suboptimal Reaction Temperature: The temperature must be high enough to facilitate homolytic cleavage of the halogen and promote the reaction, but not so high as to cause significant side reactions or degradation of the starting material or product. For N-bromosuccinimide (NBS) bromination, refluxing in a solvent like carbon tetrachloride or cyclohexane is common.[2]

    • Presence of Radical Inhibitors: Oxygen can act as a radical inhibitor. It is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the radical chain reaction.

    • Side Reactions: Over-halogenation can occur, leading to the formation of di- and tri-halogenated products. Using a slight excess of the starting toluene derivative relative to the halogenating agent can help minimize this. Additionally, ring halogenation can compete with benzylic halogenation, especially if Lewis acid catalysts are inadvertently present.[1] Ensure all glassware is clean and free of any metal residues.

2. Incomplete Cyanation of 2-Chloro-6-fluoro-3-methylbenzyl Halide (Formation of Intermediate 2)

  • Question: My reaction to form 2-chloro-6-fluoro-3-methylbenzyl cyanide from the corresponding benzyl halide is showing a significant amount of unreacted starting material. How can I drive the reaction to completion?

  • Answer: The cyanation of benzyl halides is a nucleophilic substitution reaction. Incomplete conversion is typically due to issues with nucleophilicity, solubility, or competing side reactions.[5]

    • Poor Solubility of Cyanide Salt: Sodium or potassium cyanide has limited solubility in many organic solvents. The use of a polar aprotic solvent such as DMSO or DMF can enhance the solubility and reactivity of the cyanide salt.[6] Alternatively, phase-transfer catalysis can be highly effective. A quaternary ammonium salt, such as tetrabutylammonium bromide (TBAB), can shuttle the cyanide anion from the solid or aqueous phase into the organic phase where the reaction occurs.

    • Insufficient Nucleophilicity: Ensure the cyanide salt is of high purity and anhydrous, as water can interfere with the reaction.

    • Elimination Side Reaction: Benzyl halides can undergo elimination reactions, especially with sterically hindered substrates or in the presence of a strong, non-nucleophilic base. While cyanide is a good nucleophile, ensuring the reaction temperature is not excessively high can help favor substitution over elimination.

3. Low Yield During Hydrolysis of 2-Chloro-6-fluoro-3-methylbenzyl Cyanide to the Final Product

  • Question: The final hydrolysis step of the benzyl cyanide to the carboxylic acid is giving me a low yield. What are the key parameters to optimize for this transformation?

  • Answer: The hydrolysis of nitriles to carboxylic acids can be performed under acidic or basic conditions. Low yields can result from incomplete reaction or side product formation.[7][8][9][10][11]

    • Incomplete Hydrolysis: This transformation proceeds through an amide intermediate. Harsh reaction conditions (high temperature and prolonged reaction time) are often necessary for complete conversion to the carboxylic acid.[8][11] When using acidic hydrolysis (e.g., with aqueous sulfuric or hydrochloric acid), a high concentration of acid and temperatures above 100°C are typically required.[8][11] For basic hydrolysis (e.g., with aqueous sodium or potassium hydroxide), refluxing for several hours is common, followed by acidification to protonate the carboxylate.

    • Side Reactions: The substituents on the aromatic ring can influence the reaction. The electron-withdrawing nature of the chlorine and fluorine atoms may affect the reactivity of the nitrile group. Ensure that the temperature is not so high as to cause decomposition of the starting material or product.

    • Work-up Issues: The final product is a carboxylic acid, which will be in its carboxylate form under basic hydrolysis conditions. It is crucial to acidify the reaction mixture to a sufficiently low pH (typically pH 1-2) to ensure complete precipitation of the carboxylic acid before extraction or filtration.[12]

II. Frequently Asked Questions (FAQs)

1. Synthetic Route Selection

  • Question: What are the primary synthetic routes to consider for this compound, and what are the pros and cons of each?

  • Answer: There are several viable synthetic strategies, with the most common being the hydrolysis of the corresponding benzyl cyanide.

    • Route 1: From 2-Chloro-6-fluoro-3-methyltoluene (Recommended): This is a reliable multi-step synthesis.

      • Pros: The starting material is commercially available. The reaction sequence (benzylic halogenation -> cyanation -> hydrolysis) is well-established for phenylacetic acid synthesis.[9][10]

      • Cons: This is a three-step process, which can impact the overall yield. It also involves the use of highly toxic cyanide salts.[13][14][15][16][17]

    • Route 2: Grignard Reaction with subsequent Carboxylation: This involves the formation of a Grignard reagent from 2-chloro-6-fluoro-3-methylbenzyl halide, followed by reaction with carbon dioxide.[18][19][20][21][22][23][24]

      • Pros: This is a powerful method for forming carbon-carbon bonds and can be a two-step process from the benzyl halide.[18][19][20]

      • Cons: Grignard reagents are highly sensitive to moisture and acidic protons, requiring strictly anhydrous conditions.[22][25] The presence of other reactive functional groups can interfere with the reaction.

    • Route 3: Willgerodt-Kindler Reaction: This would involve the synthesis of 2-chloro-6-fluoro-3-methylacetophenone, which is then reacted with sulfur and an amine (like morpholine) to form a thioamide, followed by hydrolysis.[26][27][28][29][30]

      • Pros: A unique method for converting a ketone to a terminal carboxylic acid derivative.[27][30]

      • Cons: The synthesis of the starting acetophenone adds extra steps. The reaction often requires high temperatures, and yields can be variable depending on the substrate.[26][29]

2. Reagent and Condition Rationale

  • Question: Why is N-bromosuccinimide (NBS) often preferred over elemental bromine for benzylic bromination?

  • Answer: NBS is favored because it provides a low, constant concentration of bromine in the reaction mixture, which favors the radical substitution at the benzylic position over the ionic addition to the aromatic ring.[3] This helps to improve the selectivity of the reaction and minimize the formation of unwanted side products.

3. Safety Precautions

  • Question: What are the critical safety precautions when working with cyanide salts?

  • Answer: Cyanide salts are highly toxic and must be handled with extreme caution in a well-ventilated chemical fume hood.[13][14][15][16][17]

    • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and nitrile gloves.[14][17]

    • Avoiding HCN Gas Formation: Never mix cyanide salts with acids, as this will liberate highly toxic and flammable hydrogen cyanide (HCN) gas.[13][14] All workup procedures involving cyanide should be performed in a basic solution (pH > 10).[13]

    • Waste Disposal: All cyanide waste must be segregated and disposed of as hazardous waste according to institutional guidelines.[13]

4. Analytical Monitoring

  • Question: What analytical techniques are recommended for monitoring the progress of this synthesis?

  • Answer: A combination of techniques is ideal for monitoring the reaction at different stages.

    • Thin-Layer Chromatography (TLC): TLC is a quick and effective method for qualitatively monitoring the disappearance of starting materials and the appearance of products.

    • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is excellent for monitoring the volatile intermediates, such as the benzyl halide and benzyl cyanide, and for identifying potential side products.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the intermediates and the final product.[31]

    • High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for monitoring the final hydrolysis step and for assessing the purity of the non-volatile carboxylic acid product.

III. Proposed Experimental Protocol

This protocol outlines a plausible synthetic route starting from 2-chloro-6-fluoro-3-methyltoluene.

Step 1: Synthesis of 2-Chloro-6-fluoro-3-methylbenzyl bromide
  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloro-6-fluoro-3-methyltoluene (1.0 eq.), N-bromosuccinimide (NBS, 1.1 eq.), and a catalytic amount of azobisisobutyronitrile (AIBN) in anhydrous carbon tetrachloride.

  • Under an inert atmosphere (nitrogen or argon), irradiate the mixture with a UV lamp while heating to reflux.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter off the succinimide byproduct and wash with a small amount of cold carbon tetrachloride.

  • Evaporate the solvent under reduced pressure to obtain the crude 2-chloro-6-fluoro-3-methylbenzyl bromide, which can be used in the next step without further purification or purified by column chromatography.

Step 2: Synthesis of 2-Chloro-6-fluoro-3-methylbenzyl cyanide
  • In a well-ventilated fume hood, dissolve the crude 2-chloro-6-fluoro-3-methylbenzyl bromide (1.0 eq.) in a polar aprotic solvent such as DMSO.

  • Add sodium cyanide (NaCN, 1.2 eq.) to the solution.

  • Heat the reaction mixture to 50-60°C and stir vigorously.

  • Monitor the reaction by TLC or GC-MS until the benzyl bromide is consumed.

  • Cool the reaction mixture and pour it into a separatory funnel containing water and ethyl acetate.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-chloro-6-fluoro-3-methylbenzyl cyanide.

Step 3: Synthesis of this compound
  • To a round-bottom flask, add the crude 2-chloro-6-fluoro-3-methylbenzyl cyanide (1.0 eq.) and a 50% aqueous solution of sulfuric acid.

  • Heat the mixture to reflux with vigorous stirring.

  • Monitor the reaction by TLC or HPLC until the nitrile is fully hydrolyzed.

  • Cool the reaction mixture in an ice bath to precipitate the product.

  • Collect the solid by vacuum filtration and wash with cold water until the filtrate is neutral.

  • Recrystallize the crude product from a suitable solvent system (e.g., toluene/hexanes) to obtain pure this compound.[12]

IV. Data Summary Table

StepReactionKey ReagentsSolventTemperatureTypical Yield
1Benzylic BrominationNBS, AIBNCCl₄Reflux70-85%
2CyanationNaCNDMSO50-60°C80-95%
3Hydrolysis50% H₂SO₄ (aq)WaterReflux75-90%

V. Synthetic Pathway Overview

Synthesis_Pathway start 2-Chloro-6-fluoro-3-methyltoluene intermediate1 2-Chloro-6-fluoro-3-methylbenzyl bromide start->intermediate1 NBS, AIBN, hv, CCl4 intermediate2 2-Chloro-6-fluoro-3-methylbenzyl cyanide intermediate1->intermediate2 NaCN, DMSO product This compound intermediate2->product H2SO4, H2O, Heat

Caption: Proposed synthesis of this compound.

VI. References

  • Analytical methods for the monitoring of solid phase organic synthesis. (2002). Il Farmaco, 57(6), 497-510. --INVALID-LINK--

  • Preparing Carboxylic Acids. (2023, September 20). In Organic Chemistry. OpenStax. --INVALID-LINK--

  • Improving Organic Synthesis Reaction Monitoring with Rapid Ambient Sampling Mass Spectrometry. (n.d.). Waters Corporation. --INVALID-LINK--

  • Preparing Carboxylic Acids. (2025, January 19). In Chemistry LibreTexts. --INVALID-LINK--

  • Carlson, R., Lundstedt, T., & Shabana, R. (1986). Optimum Conditions for the Willgerodt-Kindler Reaction 1: Reaction of Substituted Acetophenones. Prediction of Optimum Conditions for New Substrates by Multivariate Correlation. Acta Chemica Scandinavica, B, 40, 534–544. --INVALID-LINK--

  • Carboxylation of Grignard Reagents. (n.d.). Scribd. --INVALID-LINK--

  • Side-Chain Halogenation Explained: Definition, Examples, Practice & Video Lessons. (n.d.). Pearson. --INVALID-LINK--

  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021, November 19). --INVALID-LINK--

  • Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide for Researchers. (n.d.). Benchchem. --INVALID-LINK--

  • Mass Spectrometry Based Approach for Organic Synthesis Monitoring. (2019, August 12). Analytical Chemistry. --INVALID-LINK--

  • Benzyl Cyanide Hydrolysis To Acid. (n.d.). Scribd. --INVALID-LINK--

  • Ch19: RMgX + CO2 -> RCO2H. (n.d.). University of Calgary. --INVALID-LINK--

  • Grignard Reagents For Addition To Aldehydes and Ketones. (2011, October 14). Master Organic Chemistry. --INVALID-LINK--

  • Phenylacetic acid. (n.d.). Organic Syntheses. --INVALID-LINK--

  • Safety Module: Cyanides. (n.d.). --INVALID-LINK--

  • Willgerodt rearrangement. (n.d.). In Wikipedia. --INVALID-LINK--

  • Cyanides. (2014, March 24). Division of Research Safety - University of Illinois. --INVALID-LINK--

  • Process for preparing substituted phenylacetic acid derivatives and novel intermediates. (1997). US Patent 5,698,735. --INVALID-LINK--

  • Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry. (n.d.). National Institutes of Health. --INVALID-LINK--

  • Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds. (2018, June 20). --INVALID-LINK--

  • Willgerodt-Kindler Reaction. (n.d.). SynArchive. --INVALID-LINK--

  • A kind of method preparing substituted phenylacetic acid. (n.d.). CN Patent 106278861A. --INVALID-LINK--

  • Willgerodt Rearrangement. (n.d.). Unacademy. --INVALID-LINK--

  • Lab Safety Guideline: Cyanide. (n.d.). Harvard Environmental Health and Safety. --INVALID-LINK--

  • Reactions at the Benzylic Position: Halogenation. (2025, May 22). JoVE Core Organic Chemistry. --INVALID-LINK--

  • Application Notes and Protocols: Grignard Reaction with 2-Chloro-6-fluorobenzaldehyde. (n.d.). Benchchem. --INVALID-LINK--

  • Laboratory Use of Cyanide Salts Safety Guidelines. (2015, February 25). EHS.MIT.EDU. --INVALID-LINK--

  • Willgerodt-Kindler Reaction. (n.d.). Organic Chemistry Portal. --INVALID-LINK--

  • Phenylacetic acid production(PAA-precursor). (n.d.). aecenar. --INVALID-LINK--

  • Allylic and Benzylic Halogenation. (2015, January 7). In Chemistry LibreTexts. --INVALID-LINK--

  • Preparation method of substituted phenylacetic acid derivative. (n.d.). Eureka | Patsnap. --INVALID-LINK--

  • BENZYL CYANIDE. (n.d.). Ataman Kimya. --INVALID-LINK--

  • Reactions at Benzylic Position, Substitution and Reduction. (n.d.). Dr.Sapna Gupta. --INVALID-LINK--

  • Grignard Reaction, Mechanism, Reagent and Cheat Sheet. (2020, February 20). Leah4Sci. --INVALID-LINK--

  • Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. (n.d.). Inventiva Pharma. --INVALID-LINK--

  • Reactions on the “Benzylic” Carbon: Bromination And Oxidation. (2018, June 13). Master Organic Chemistry. --INVALID-LINK--

  • 2-Chloro-6-fluorobenzyl bromide. (n.d.). Smolecule. --INVALID-LINK--

  • Reactions of Grignard Reagents. (2015, December 10). Master Organic Chemistry. --INVALID-LINK--

  • 12.4 Grignard Reagents | Organic Chemistry. (2021, January 21). YouTube. --INVALID-LINK--

  • Grignard Reagent Reaction Mechanism. (2018, May 4). YouTube. --INVALID-LINK--

  • --INVALID-LINK--. (n.d.). --INVALID-LINK--

  • 2-Methylbenzyl cyanide synthesis. (n.d.). ChemicalBook. --INVALID-LINK--

  • 2-chloro-6-fluoro-3-methylbenzyl bromide. (n.d.). PubChemLite. --INVALID-LINK--

  • 2-CHLORO-6-FLUORO-3-METHYLBENZYL BROMIDE, 95% Purity, C8H7BrClF, 10 grams. (n.d.). --INVALID-LINK--

  • Method for preparing 2-chloro-6-fluorobenzaldehyde. (n.d.). CN Patent 102617312A. --INVALID-LINK--

  • 2-Chloro-6-fluoro-3-methylbenzyl bromide. (n.d.). Sigma-Aldrich. --INVALID-LINK--

  • Method for synthesizing benzyl cyanide compound by using benzyl chloride compound. (n.d.). CN Patent 102381918B. --INVALID-LINK--

  • Photocatalytic Oxidative Bromination of 2,6-Dichlorotoluene to 2,6-Dichlorobenzyl Bromide in a Microchannel Reactor. (2022, January 26). PubMed Central. --INVALID-LINK--

  • Preparation process of 2-chloro-6-fluoroaniline. (n.d.). CN Patent 105646233A. --INVALID-LINK--

References

Side reactions to avoid when synthesizing 2-Chloro-6-fluoro-3-methylphenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloro-6-fluoro-3-methylphenylacetic acid. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you navigate the common challenges and avoid critical side reactions during the synthesis of this important pharmaceutical intermediate. Our goal is to equip you with the foundational knowledge and practical insights required to achieve high yields and purity.

Table of Contents

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Choosing Your Synthetic Strategy

The synthesis of this compound can be approached through several established routes. The optimal choice depends on the availability of starting materials, scale, and equipment. Below is a summary of the most common strategies, each with its own set of potential challenges.

Synthetic Route Starting Material Key Transformation Common Side Reactions
Route A: Willgerodt-Kindler 2-Chloro-6-fluoro-3-methylacetophenoneRearrangement & HydrolysisIncomplete reaction, tar formation, amide/thioamide impurities.
Route B: Nitrile Hydrolysis 2-Chloro-6-fluoro-3-methylbenzyl cyanideAcid or Base HydrolysisAmide intermediate, dehydration, decarboxylation.[1][2]
Route C: Grignard Carboxylation 2-Chloro-6-fluoro-3-methylbenzyl chlorideGrignard formation & CO2 quenchWurtz coupling, protodemetallation, over-addition.

FAQ 1: I'm attempting the Willgerodt-Kindler reaction starting from 2-chloro-6-fluoro-3-methylacetophenone, but my yields are consistently low and I'm getting a lot of tar-like material. What's going wrong?

This is a very common issue with the Willgerodt-Kindler reaction, a powerful but sometimes temperamental method for converting aryl ketones to their corresponding thioamides, which are then hydrolyzed to the desired carboxylic acid.[3][4][5]

Root Cause Analysis:

The Willgerodt-Kindler reaction proceeds through a complex mechanism involving the formation of an enamine, which then reacts with sulfur.[3][6] The high temperatures (typically 130-160 °C) and the presence of elemental sulfur can lead to a variety of side reactions, including polymerization and thermal decomposition, resulting in the formation of intractable tars. The electronic nature of the substituents on the aromatic ring can also significantly influence the reaction's success.[7]

Troubleshooting Workflow:

G cluster_0 Troubleshooting Low Yield in Willgerodt-Kindler Reaction start Low Yield & Tar Formation q1 Are you using a high-boiling solvent? start->q1 a1_yes Consider Solvent-Free Conditions or a different solvent like Quinoline. q1->a1_yes Yes a1_no Use a high-boiling solvent like Quinoline or N-methylpyrrolidone (NMP). q1->a1_no No q2 Is the reaction temperature optimized? a1_yes->q2 a1_no->q2 a2_yes Re-evaluate temperature. Try a lower temp (e.g., 140°C) for a longer duration. q2->a2_yes Yes a2_no Systematically vary temperature. Start around 140-150°C. q2->a2_no No q3 Are the reagent stoichiometries correct? a2_yes->q3 a2_no->q3 a3_yes Ensure high purity of sulfur and morpholine. Old morpholine can contain water. q3->a3_yes Yes a3_no Optimize Sulfur (2.5-3.0 eq) and Morpholine (3.0-4.0 eq) ratios. q3->a3_no No q4 Is the hydrolysis of the thioamide complete? a3_yes->q4 a3_no->q4 a4_yes Analyze crude product for thioamide/amide. If present, extend hydrolysis time or use stronger base. q4->a4_yes Yes a4_no Ensure sufficient NaOH/KOH concentration and reflux time during hydrolysis step. q4->a4_no No end Improved Yield a4_yes->end a4_no->end

Caption: Troubleshooting flowchart for the Willgerodt-Kindler reaction.

Recommended Protocol (Kindler Modification):

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, combine 2-chloro-6-fluoro-3-methylacetophenone (1.0 eq), elemental sulfur (2.5 eq), and morpholine (3.0 eq).[4]

  • Reaction: Under a nitrogen atmosphere, heat the mixture to 140-150 °C and maintain for 6-8 hours. The reaction mixture will darken significantly.

  • Work-up (Thioamide): Cool the reaction to room temperature and pour it into a mixture of ice and concentrated HCl. The thioamide will often precipitate. Filter the solid and wash with water.

  • Hydrolysis: Suspend the crude thioamide in a 20% aqueous solution of sodium hydroxide. Heat the mixture to reflux for 12-24 hours until the evolution of morpholine ceases.

  • Isolation: Cool the reaction mixture and wash with a non-polar solvent (e.g., toluene) to remove any unreacted starting material or non-polar impurities. Acidify the aqueous layer with concentrated HCl to a pH of 1-2. The desired this compound will precipitate.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., toluene/hexanes).

FAQ 2: I've synthesized 2-Chloro-6-fluoro-3-methylphenylacetonitrile and am attempting to hydrolyze it to the carboxylic acid. My final product is contaminated with a neutral byproduct. What is it and how do I get rid of it?

The neutral byproduct is almost certainly the corresponding amide (2-Chloro-6-fluoro-3-methylphenylacetamide). Nitrile hydrolysis proceeds via an amide intermediate, and incomplete hydrolysis is a common issue.[8]

Root Cause Analysis:

  • Basic Hydrolysis: Under basic conditions, especially with milder reagents or shorter reaction times, the reaction can stall at the amide stage. The hydroxide ion attacks the nitrile, and after a series of proton transfers, the amide is formed. Further hydrolysis of the amide to the carboxylate is often the rate-limiting step.

  • Acidic Hydrolysis: While acidic hydrolysis typically goes to completion, insufficient heating, inadequate acid concentration, or short reaction times can also result in the isolation of the amide intermediate.

Troubleshooting and Mitigation:

Parameter Acidic Hydrolysis Basic Hydrolysis
Reagent Concentrated H2SO4 or HCl in water/acetic acid.20-40% aqueous NaOH or KOH.
Temperature Reflux (100-120 °C).Reflux (100-120 °C).
Reaction Time Typically 6-24 hours. Monitor by TLC/LCMS.Typically 12-36 hours. Monitor by TLC/LCMS.
Troubleshooting If amide persists, increase reaction time or carefully add more concentrated acid.If amide persists, increase base concentration and/or reaction time.

Purification Strategy:

If you have a mixture of the carboxylic acid and the amide, you can separate them via a liquid-liquid extraction.

  • Dissolve the mixture in an organic solvent like ethyl acetate.

  • Wash the organic solution with an aqueous base (e.g., 1M sodium carbonate solution).

  • The carboxylic acid will be deprotonated and move into the aqueous layer as its sodium salt.

  • The neutral amide will remain in the organic layer.

  • Separate the layers. The organic layer can be concentrated to recover the amide.

  • Carefully acidify the aqueous layer with cold 3M HCl. The pure carboxylic acid will precipitate and can be collected by filtration.

FAQ 3: My Grignard reaction with 2-Chloro-6-fluoro-3-methylbenzyl chloride is not initiating, or the yield of the Grignard reagent is very low. What are the critical factors I'm missing?

Grignard reagent formation is highly sensitive to reaction conditions. The presence of even trace amounts of water or oxygen can prevent the reaction from starting or quench the reagent as it forms.

Root Cause Analysis:

  • Moisture: Water will protonate the highly basic Grignard reagent, leading to the formation of 2-chloro-6-fluoro-3-methyltoluene and Mg(OH)Cl. All glassware must be rigorously dried, and anhydrous solvents are essential.

  • Magnesium Surface: The surface of the magnesium turnings can be coated with a passivating layer of magnesium oxide. This layer prevents the organic halide from reacting with the metal.

  • Solvent Choice: Ethereal solvents like diethyl ether or tetrahydrofuran (THF) are crucial as they solvate the magnesium and stabilize the Grignard reagent.

Pre-Reaction Checklist and Protocol:

G cluster_0 Grignard Reaction Initiation Workflow start Prepare Reaction step1 Dry all glassware in an oven (>120°C) and cool under N2. start->step1 step2 Use freshly opened anhydrous diethyl ether or THF. step1->step2 step3 Activate Magnesium Turnings: - Add Mg to flask with a stir bar. - Add a small crystal of Iodine (I2). - Gently heat under N2 until purple vapor is seen. step2->step3 step4 Add a small portion (~10%) of the 2-Chloro-6-fluoro-3-methylbenzyl chloride solution to the activated Mg. step3->step4 q1 Does the reaction initiate? (Bubbling, color change, exotherm) step4->q1 a1_yes Slowly add the remaining benzyl chloride solution, maintaining a gentle reflux. q1->a1_yes Yes a1_no Apply gentle heat with a heat gun. If still no initiation, add a drop of 1,2-dibromoethane. q1->a1_no No end Grignard Reagent Formed a1_yes->end a1_no->q1

Caption: Workflow for successful Grignard reagent formation.

FAQ 4: After quenching my Grignard reaction with CO2, I've isolated a significant amount of a high-molecular-weight, non-polar byproduct. What is it?

This byproduct is likely the result of a Wurtz coupling reaction . This is a major side reaction in Grignard synthesis where the already formed Grignard reagent acts as a nucleophile and attacks the C-Cl bond of a starting material molecule.

Reaction Mechanism:

R-MgX + R-X → R-R + MgX₂ (where R = 2-Chloro-6-fluoro-3-methylbenzyl)

The product is 1,2-bis(2-chloro-6-fluoro-3-methylphenyl)ethane.

Mitigation Strategies:

  • Slow Addition: Add the benzyl chloride solution very slowly to the magnesium turnings. This maintains a low concentration of the benzyl chloride in the presence of the Grignard reagent, minimizing the chance of them reacting with each other.

  • Dilution: Use a sufficient volume of anhydrous solvent. Higher concentrations tend to favor the bimolecular Wurtz coupling.

  • Temperature Control: Maintain a gentle reflux. Excessively high temperatures can increase the rate of side reactions.

  • Reverse Addition: In some cases, adding the magnesium turnings to the halide solution (reverse addition) can be beneficial, although this is less common.

Summary of Key Side Reactions and Mitigation Strategies

Side Reaction Synthetic Route Cause Mitigation Strategy
Wurtz Coupling Grignard CarboxylationR-MgX reacts with R-X.Slow addition of halide, maintain high dilution.
Protodemetallation Grignard CarboxylationReaction with trace water or other protic sources.Rigorously dry all glassware and use anhydrous solvents.
Incomplete Hydrolysis Nitrile HydrolysisInsufficient reaction time, temperature, or reagent concentration.Increase reaction time, temperature, or concentration of acid/base. Monitor by TLC/LCMS.
Tar Formation Willgerodt-KindlerThermal decomposition at high temperatures.Optimize temperature and reaction time; consider microwave-assisted synthesis.
Decarboxylation All routes (during workup)Excessive heat applied to the final product, especially under acidic conditions.Avoid overheating during solvent removal; purify via crystallization rather than distillation if possible.

References

Technical Support Center: Purification of 2-Chloro-6-fluoro-3-methylphenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 2-Chloro-6-fluoro-3-methylphenylacetic acid (CAS No. 261762-92-9). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the purity of this critical chemical intermediate. Achieving high purity is paramount as it directly impacts the safety, efficacy, and reproducibility of downstream applications, particularly in pharmaceutical synthesis.[1][2]

This document provides a series of frequently asked questions and in-depth troubleshooting workflows for common purification techniques.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities I might encounter with this compound?

A1: Impurities are typically process-related and depend on the synthetic route. Common impurities may include:

  • Unreacted Starting Materials: Such as the corresponding boronic acid or aniline precursors if a Suzuki coupling or Sandmeyer-type reaction was used.[3]

  • Isomeric Byproducts: Incorrect substitution patterns on the phenyl ring can arise from a lack of regioselectivity during synthesis.

  • Over-oxidation Products: If the synthesis involves oxidation, the corresponding benzoic acid derivative could be a potential impurity.[4]

  • Residual Solvents: Solvents used in the reaction or initial workup (e.g., toluene, ethyl acetate, tetrahydrofuran).

  • Reagents and Catalysts: Trace amounts of bases (e.g., K₂CO₃) or metal catalysts (e.g., palladium from coupling reactions) may persist.[3]

Q2: My material is an off-white or yellowish solid with a low melting point, but I expected a white crystalline solid. What does this indicate?

A2: This is a classic sign of impurities. Impurities disrupt the crystal lattice of a compound, which typically results in a lower and broader melting point range. The discoloration may be due to residual colored byproducts from the synthesis. A commercially available purity for this compound is often around 96% or higher.[5]

Q3: What is the most reliable analytical method for assessing the purity of my compound?

A3: High-Performance Liquid Chromatography (HPLC) is the preferred method for purity assessment of non-volatile compounds like this phenylacetic acid derivative.[4] It provides accurate quantification of impurities. Gas Chromatography (GC) can also be used, but may require derivatization of the carboxylic acid to a more volatile ester.[4][6] For structural confirmation and identification of impurities, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable.[7]

Q4: How can I quickly remove baseline starting materials before attempting a final, high-purity crystallization?

A4: An acid-base liquid-liquid extraction is an excellent first-pass purification step. As a carboxylic acid, your target compound can be selectively moved into an aqueous basic layer, leaving many neutral organic impurities behind in the organic layer. The purified acid is then recovered by re-acidifying the aqueous layer. This technique is highly effective for removing non-acidic impurities.[8][9]

Section 2: Troubleshooting Purification Workflows

This section provides detailed troubleshooting guides for the most common and effective purification techniques applicable to this compound.

Workflow 1: Purification by Recrystallization

Recrystallization is often the most effective, scalable, and economical method for purifying solid organic compounds.[1] Success hinges on the proper selection of a solvent or solvent system.

ProblemProbable Cause(s)Recommended Solution(s)
Low Recovery of Purified Product 1. Too much solvent was used. 2. The solution was not cooled sufficiently or long enough. 3. The chosen solvent has too high a solubility for the compound, even at low temperatures.1. Reduce the volume of solvent used for dissolution. Aim for a saturated solution at the solvent's boiling point. 2. Cool the flask in an ice bath for at least 30-60 minutes to maximize crystal formation. 3. Re-evaluate your solvent choice. Test a less polar solvent or a mixed-solvent system.
Purity Does Not Improve Significantly 1. The impurities have similar solubility profiles to the target compound in the chosen solvent. 2. The crystals precipitated too quickly, trapping impurities within the lattice.1. Screen a new range of solvents with different polarities. 2. Allow the solution to cool slowly to room temperature before moving it to an ice bath. Slow cooling promotes the formation of purer crystals.
Product "Oils Out" Instead of Crystallizing 1. The boiling point of the solvent is higher than the melting point of the impure compound. 2. The solution is supersaturated with impurities.1. Choose a lower-boiling point solvent. 2. Add slightly more solvent to reduce saturation, or attempt to purify via another method (e.g., chromatography) first to remove the bulk of impurities.
  • Solvent Screening (Small Scale):

    • Place ~20-30 mg of your crude material into several small test tubes.

    • Add a few drops of a different test solvent (e.g., isopropanol, ethyl acetate, toluene, heptane, water, or mixtures) to each tube.

    • Observe solubility at room temperature. A good solvent will not dissolve the compound well at room temperature.

    • Heat the tubes that showed poor solubility. A good solvent will fully dissolve the compound upon heating.

    • Allow the dissolved solutions to cool slowly to room temperature, then place in an ice bath. The ideal solvent will yield a high quantity of crystalline precipitate.

  • Bulk Recrystallization:

    • Transfer the crude compound to an appropriately sized Erlenmeyer flask.

    • Add the chosen solvent portion-wise while heating the mixture to a gentle boil (use a hot plate with stirring). Continue adding solvent until the compound just dissolves completely.

    • If the solution is colored, you may add a small amount of activated carbon and boil for a few minutes.

    • Perform a hot filtration through a fluted filter paper to remove the carbon and any insoluble impurities.

    • Cover the flask and allow the filtrate to cool slowly to room temperature.

    • Once crystals have formed, place the flask in an ice bath for at least 30 minutes to maximize the yield.

    • Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

    • Dry the purified crystals under a vacuum.

G start Start with Crude Product screen Screen Solvents start->screen dissolve Dissolve in Minimum Hot Solvent screen->dissolve oiling_out Product 'Oiled Out'? dissolve->oiling_out cool Cool Slowly, then Ice Bath filter Filter and Dry Crystals cool->filter low_recovery Low Recovery? filter->low_recovery analyze Analyze Purity (HPLC, MP) purity_ok Purity > Target? analyze->purity_ok purity_ok->screen No (Choose new solvent) success Purification Successful purity_ok->success Yes oiling_out->cool No fail Re-evaluate Method oiling_out->fail Yes (Choose new solvent) low_recovery->analyze No low_recovery->fail Yes (Use less solvent/ cool longer)

Caption: Troubleshooting workflow for recrystallization.

Workflow 2: Purification by Flash Column Chromatography

When recrystallization fails or when separating multiple components, flash column chromatography is a powerful tool.[7][10]

ProblemProbable Cause(s)Recommended Solution(s)
Poor Separation (Overlapping Peaks) 1. Inappropriate solvent system (eluent). 2. Column was overloaded with crude material.1. Develop a better solvent system using Thin Layer Chromatography (TLC). Aim for a target Rf of 0.3-0.4 for your compound and good separation from impurities.[10] 2. Use a larger column or reduce the amount of sample loaded. As a rule of thumb, use a sample-to-silica mass ratio of 1:30 to 1:100.
Compound Degrading on the Column 1. The compound is unstable on acidic silica gel. Phenylacetic acids can sometimes be problematic.1. Test for stability by spotting the compound on a TLC plate, letting it sit for an hour, and then eluting to see if degradation spots appear.[10] 2. Deactivate the silica gel by pre-flushing the column with your eluent containing 1% triethylamine (for basic compounds) or 1% acetic/formic acid (for acidic compounds).[7] 3. Consider using a different stationary phase like alumina.[10]
Severe Peak Tailing 1. Strong interaction between the acidic compound and the silica stationary phase. 2. Sample was loaded in a solvent stronger than the mobile phase.1. Add a small amount (0.5-1%) of acetic or formic acid to your mobile phase to suppress the ionization of your carboxylic acid.[7] 2. Dissolve your sample in a minimal amount of the mobile phase or a weaker solvent before loading.
  • Method Development (TLC):

    • Dissolve a small amount of crude material in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various solvent systems (e.g., start with 9:1 Hexane:Ethyl Acetate and increase polarity).

    • Identify a system that gives your product an Rf value of ~0.3 and separates it well from impurities.

  • Column Packing:

    • Select a column of appropriate size.

    • Pack the column with silica gel using either a dry packing or slurry packing method with your chosen eluent.

    • Ensure the silica bed is compact and level.

  • Sample Loading:

    • Dissolve the crude product in a minimum volume of eluent or a weak solvent.

    • Carefully apply the sample to the top of the silica bed.

    • Alternatively, for less soluble samples, perform a "dry load" by adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.

  • Elution and Fraction Collection:

    • Begin elution with the mobile phase, applying positive pressure.

    • Collect fractions in an array of test tubes.

    • Monitor the elution process by TLC analysis of the collected fractions.

  • Isolation:

    • Combine the pure fractions containing your product.

    • Remove the solvent using a rotary evaporator to yield the purified compound.

G start Start: Crude Material tlc Develop Method on TLC start->tlc rf_check Rf ~0.3 & Good Separation? tlc->rf_check degradation_check Degradation on TLC? tlc->degradation_check Check Stability pack_column Pack Column rf_check->pack_column Yes optimize_solvent Optimize Solvent System rf_check->optimize_solvent No load_sample Load Sample pack_column->load_sample run_column Elute & Collect Fractions load_sample->run_column analyze Analyze Fractions by TLC run_column->analyze combine Combine Pure Fractions & Evaporate analyze->combine success Purified Product combine->success degradation_check->rf_check No deactivate_silica Deactivate Silica or Use Alumina degradation_check->deactivate_silica Yes optimize_solvent->tlc deactivate_silica->pack_column

Caption: Troubleshooting workflow for flash chromatography.

Workflow 3: Purification by Acid-Base Extraction

This powerful technique separates acidic compounds from neutral and basic impurities.

ProblemProbable Cause(s)Recommended Solution(s)
Emulsion Formation 1. Vigorous shaking of the separatory funnel, especially with chlorinated solvents. 2. Presence of surfactant-like impurities.1. Gently invert the funnel for mixing instead of shaking vigorously.[11] 2. Add a saturated aqueous solution of NaCl (brine) to increase the ionic strength of the aqueous layer, which helps break the emulsion.[11] 3. If persistent, filter the mixture through a pad of Celite or glass wool.[11]
Low Yield After Re-precipitation 1. Incomplete extraction into the basic aqueous layer (pH was not high enough). 2. Incomplete precipitation from the aqueous layer (pH was not low enough). 3. The compound has some solubility in the acidic aqueous solution.1. Ensure the pH of the aqueous layer is >9 after extraction by testing with pH paper. Use a base like 1-2 M NaOH or Na₂CO₃. 2. Ensure the pH is <2 after acidification by testing with pH paper. Use an acid like 1-2 M HCl. 3. After precipitation, cool the mixture in an ice bath before filtering. If significant material is lost, re-extract the acidic aqueous filtrate with a fresh portion of organic solvent (e.g., ethyl acetate).
  • Dissolve the crude material in an organic solvent immiscible with water (e.g., ethyl acetate or dichloromethane).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of a basic aqueous solution (e.g., 1 M NaHCO₃ or 1 M Na₂CO₃).

  • Stopper the funnel and invert gently several times, venting frequently to release any pressure (especially with bicarbonate).

  • Allow the layers to separate. Drain the lower layer. Keep both layers.

  • Repeat the extraction of the organic layer with fresh basic solution 1-2 more times.

  • Combine all aqueous extracts. Wash the combined aqueous layer with a fresh portion of the organic solvent to remove any trapped neutral impurities.

  • Transfer the washed aqueous layer to a clean beaker or flask and cool in an ice bath.

  • Slowly add a strong acid (e.g., 2 M HCl) while stirring until the solution is acidic (pH < 2). Your purified product should precipitate as a solid.

  • Collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.

G start Dissolve Crude in Organic Solvent add_base Add Aqueous Base (e.g., NaHCO₃) start->add_base extract Mix and Separate Layers add_base->extract org_layer Organic Layer (Contains Neutral Impurities) extract->org_layer Discard aq_layer Aqueous Layer (Contains Product Salt) extract->aq_layer wash_aq Wash Aqueous Layer with Fresh Organic Solvent aq_layer->wash_aq acidify Acidify Aqueous Layer with HCl to pH < 2 wash_aq->acidify precipitate Product Precipitates acidify->precipitate filter Filter, Wash, and Dry Solid precipitate->filter end Pure Product filter->end

Caption: Workflow for purification via acid-base extraction.

References

Stability issues with 2-Chloro-6-fluoro-3-methylphenylacetic acid under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Chloro-6-fluoro-3-methylphenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues encountered during experimentation. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you understand and manage the stability of this compound.

Introduction

This compound is a substituted phenylacetic acid derivative. The stability of such compounds can be influenced by several factors, including pH, temperature, light, and the presence of oxidizing agents. Understanding these potential degradation pathways is crucial for accurate experimental results, formulation development, and ensuring the integrity of your research. This guide will walk you through the process of identifying and addressing stability concerns.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that could affect the stability of this compound?

A1: The stability of this compound can be influenced by several factors, primarily:

  • pH: The carboxylic acid group is susceptible to pH-dependent reactions.

  • Temperature: Elevated temperatures can accelerate degradation.

  • Light: The aromatic ring system may be susceptible to photodecomposition.

  • Oxidizing agents: The molecule may be sensitive to oxidation.

  • Humidity: For the solid form, moisture can be a factor in degradation.[1]

Q2: How should I store this compound to ensure its stability?

A2: For optimal stability, the compound should be stored in a tightly sealed container, protected from light, in a cool and dry place.[2] For long-term storage, refrigeration (2-8 °C) or freezing is recommended, depending on the manufacturer's instructions.

Q3: What are the likely degradation pathways for this molecule?

A3: While specific degradation pathways for this exact molecule are not extensively documented in publicly available literature, based on its structure, potential degradation could occur via:

  • Decarboxylation: Loss of the carboxylic acid group, especially under heat. A study on the related compound 2-Chloro-6-fluorobenzoic acid showed decarboxylation upon UV irradiation.[3]

  • Hydrolysis: While generally stable, extreme pH conditions could potentially affect the molecule.

  • Oxidation: The aromatic ring and methyl group could be susceptible to oxidation.

  • Photodecomposition: Aromatic systems can be sensitive to UV light, potentially leading to fragmentation.[3]

Q4: What analytical techniques are best suited for monitoring the stability of this compound?

A4: The most common and effective technique is High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.[4][5][6] This allows for the separation and quantification of the parent compound and any degradation products. Gas Chromatography (GC) could also be useful for identifying volatile degradants.[4]

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments.

Issue 1: Loss of Parent Compound Peak in HPLC Analysis

Symptom: You observe a decrease in the peak area of this compound over time in your HPLC analysis, with or without the appearance of new peaks.

Possible Causes and Troubleshooting Steps:

  • pH-Related Degradation:

    • Why: The compound might be unstable in the pH of your sample solvent or mobile phase.

    • Troubleshooting:

      • Analyze the pH of your sample preparation.

      • Conduct a forced degradation study across a range of pH values (e.g., pH 2, 7, and 10) to assess stability.[1]

      • If instability is noted at a particular pH, adjust the pH of your sample solvent and mobile phase to a more stable range.

  • Photodegradation:

    • Why: Exposure to ambient or UV light during sample preparation or storage can cause degradation.[7]

    • Troubleshooting:

      • Prepare and store your samples in amber vials or protect them from light.

      • Conduct a photostability study by exposing a solution of the compound to a known light source (e.g., a photostability chamber) and comparing it to a light-protected control.

  • Thermal Degradation:

    • Why: High temperatures during sample processing (e.g., sonication) or storage can lead to degradation.

    • Troubleshooting:

      • Avoid excessive heat during sample preparation.

      • Perform a thermal stress study by incubating a solution at an elevated temperature (e.g., 60°C) and analyzing it at different time points.

  • Oxidative Degradation:

    • Why: The presence of oxidizing agents in your solvents or reagents, or exposure to air, can cause degradation.

    • Troubleshooting:

      • Use high-purity solvents and de-gas your mobile phase.

      • Conduct an oxidative stress study by treating a solution with a low concentration of hydrogen peroxide (e.g., 3% H₂O₂).[8]

Issue 2: Appearance of Unexpected Peaks in Chromatogram

Symptom: Your HPLC chromatogram shows new, unidentified peaks that were not present in the initial analysis of the compound.

Possible Causes and Troubleshooting Steps:

  • Formation of Degradation Products:

    • Why: The new peaks are likely degradation products resulting from the instability of the parent compound under your experimental conditions.

    • Troubleshooting:

      • Systematically investigate the potential causes of degradation as outlined in Issue 1 .

      • Use a mass spectrometer (LC-MS) to obtain mass information for the unknown peaks to help in their identification.[5]

      • Forced degradation studies can help to purposefully generate these degradation products to confirm their origin.[1][9]

  • Contamination:

    • Why: The new peaks could be from contaminated solvents, glassware, or sample handling equipment.

    • Troubleshooting:

      • Run a blank injection (solvent only) to check for contamination in your system.

      • Ensure all glassware and equipment are thoroughly cleaned.

      • Use fresh, high-purity solvents.

Experimental Protocols

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are essential to understand the intrinsic stability of a molecule.[1][8] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[8]

1. Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions: For each condition, use a treated sample and a control sample (stored at 2-8°C, protected from light).

Stress ConditionProtocol
Acid Hydrolysis Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
Base Hydrolysis Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.
Oxidation Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
Thermal Degradation Incubate 1 mL of stock solution at 80°C in a controlled oven for 48 hours.
Photostability Expose 1 mL of stock solution to a photostability chamber (ICH Q1B conditions) for a defined period. Keep a control sample wrapped in foil.

3. Analysis: Analyze all samples by a stability-indicating HPLC method at various time points (e.g., 0, 4, 8, 12, 24 hours) to monitor the degradation process.

Workflow for a Forced Degradation Study

ForcedDegradationWorkflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid Expose to stress base Base Hydrolysis (0.1M NaOH, 60°C) stock->base Expose to stress oxid Oxidation (3% H2O2, RT) stock->oxid Expose to stress therm Thermal (80°C) stock->therm Expose to stress photo Photolytic (ICH Q1B) stock->photo Expose to stress hplc Stability-Indicating HPLC-UV/MS acid->hplc Analyze samples base->hplc Analyze samples oxid->hplc Analyze samples therm->hplc Analyze samples photo->hplc Analyze samples data Data Analysis: - % Degradation - Peak Purity - Mass Balance hplc->data

Caption: Workflow for conducting a forced degradation study.

Analytical Methodologies

A robust, stability-indicating analytical method is crucial for accurate assessment.

Recommended HPLC Method
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection: UV at 220 nm or MS scan

Hypothesized Degradation Pathway

The following diagram illustrates a potential degradation pathway based on the known reactivity of similar compounds.

DegradationPathway parent This compound decarboxylated 1-Chloro-3-fluoro-2-methyl-ethylbenzene (Decarboxylation Product) parent->decarboxylated Heat / UV oxidized Oxidized Species parent->oxidized Oxidizing Agent photoproduct Photolytic Fragments parent->photoproduct UV Light

Caption: Potential degradation pathways for the compound.

References

Overcoming poor solubility of 2-Chloro-6-fluoro-3-methylphenylacetic acid in reactions

Author: BenchChem Technical Support Team. Date: January 2026

Troubleshooting Guide: Overcoming Poor Solubility of 2-Chloro-6-fluoro-3-methylphenylacetic acid

Welcome to the technical support center for handling this compound. This guide is designed for researchers, chemists, and drug development professionals who encounter solubility challenges with this compound during their experiments. As Senior Application Scientists, we have compiled this information to provide both theoretical understanding and practical, field-tested solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is this compound so poorly soluble in many common reaction solvents?

A1: The solubility is dictated by its molecular structure.

This compound (Molecular Formula: C₉H₈ClFO₂) has a dual nature.[1] The substituted phenyl ring is bulky, non-polar (hydrophobic), and rigid. This part of the molecule prefers to interact with non-polar organic solvents.[2] In contrast, the carboxylic acid functional group (-COOH) is polar (hydrophilic) and capable of forming hydrogen bonds.[3]

This structural dichotomy leads to its poor solubility profile:

  • In Non-Polar Solvents (e.g., Toluene, Hexane): The polar carboxylic acid group disrupts favorable interactions with the solvent, limiting solubility.

  • In Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): While solubility is better than in non-polar solvents, the large hydrophobic ring still limits overall dissolution.[4][5]

  • In Polar Protic Solvents (e.g., Water, Ethanol): The hydrophobic phenyl ring resists solvation by the highly polar solvent molecules, leading to very low solubility in water.[3][6]

The key takeaway is that no single common solvent perfectly accommodates both the polar and non-polar characteristics of the molecule, often resulting in a solubility challenge.

Q2: I'm starting a new reaction. Which solvents should I screen first to dissolve this compound?

A2: Start with polar aprotic solvents and consider co-solvent systems.

Based on the behavior of structurally similar phenylacetic acids, a systematic screening approach is recommended.[6][7]

Recommended Solvent Screening Protocol:

  • Primary Screening: Begin with polar aprotic solvents known to be effective for a range of organic compounds.

  • Secondary Screening: If primary solvents are inadequate, explore more aggressive solvents or co-solvent mixtures.

  • Evaluation: Assess solubility at your intended reaction temperature. A simple vial test (e.g., adding 10 mg of acid to 1 mL of solvent) can provide a quick qualitative assessment.

The following table summarizes starting points for solvent selection, based on data for analogous compounds.[4][5][6]

Solvent ClassExamplesExpected SolubilityRationale & Causality
Polar Aprotic Acetone, Tetrahydrofuran (THF), DioxaneModerate to GoodThese solvents have a moderate polarity that can interact with the carboxylic acid group without strongly repelling the hydrophobic phenyl ring. Often the best starting point.[6]
Alcohols Methanol, Ethanol, 2-Propanol (IPA)Moderate to GoodThese protic solvents can hydrogen bond with the carboxylic acid group. Solubility generally decreases as the alcohol chain length increases.[6]
Chlorinated Dichloromethane (DCM), ChloroformLow to ModerateCan dissolve the aromatic portion but are less effective at solvating the polar acid group.
Aromatic/Ethers Toluene, Diethyl Ether, MTBELowPrimarily interact with the non-polar phenyl ring, leading to poor solvation of the -COOH group.[2]
Highly Polar Water, Dimethyl Sulfoxide (DMSO)Very Low (Water), High (DMSO)Water is too polar to effectively solvate the hydrophobic ring.[2] DMSO is a very strong solvent but may be too reactive or difficult to remove for some applications.
Co-Solvents Toluene/THF, DCM/MethanolPotentially High (Synergistic Effect)A mixture can address both parts of the molecule. For example, THF can solvate the acid group while toluene helps dissolve the phenyl ring. The use of co-solvents is a highly effective technique.[8]
Q3: My reaction needs to be performed in an aqueous or protic medium. How can I dramatically increase the solubility?

A3: Use pH modification to form the highly soluble carboxylate salt.

This is the most effective and common strategy for solubilizing carboxylic acids in aqueous media.[9] The principle is based on a simple acid-base reaction. By adding a base, you deprotonate the carboxylic acid (R-COOH) to form its conjugate base, a carboxylate salt (R-COO⁻). This ionic salt is significantly more polar and, therefore, much more soluble in polar solvents like water.

dot digraph "pH_Solubility_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, width=2.5]; edge [fontname="Arial", fontsize=10];

} enddot

Figure 1. Equilibrium between the insoluble acid and its soluble salt form.

Step-by-Step Protocol for Solubilization via pH Adjustment:

  • Solvent Suspension: Suspend the this compound in your chosen aqueous or alcohol-based solvent.

  • Base Selection: Choose an appropriate base. For simple solubilization, inorganic bases like Sodium Hydroxide (NaOH), Potassium Hydroxide (KOH), or Sodium Carbonate (Na₂CO₃) are common.

  • Stoichiometric Addition: Slowly add a stoichiometric amount (1.0 to 1.1 equivalents) of the base as an aqueous solution while stirring. The solid material should dissolve as the salt is formed.

  • pH Confirmation: After dissolution, check the pH of the solution. It should be neutral to slightly basic.

  • Proceed with Reaction: The highly soluble carboxylate salt is now ready for use in the subsequent reaction step.

  • Re-acidification (Workup): After the reaction is complete, the original acidic compound can be recovered by acidifying the mixture (e.g., with HCl), causing it to precipitate out of the aqueous solution.

Causality and Trustworthiness: This method is reliable because the conversion to a salt is a fundamental acid-base principle. The pKa of most phenylacetic acids is around 4-5.[10][11] By raising the pH well above the pKa, you ensure that the equilibrium lies almost completely on the side of the deprotonated, soluble carboxylate form.[12]

Q4: I cannot use water or change the pH. My reaction is in a non-polar, aprotic solvent. What are my options?

A4: For non-aqueous systems, consider co-solvents, derivatization, or Phase-Transfer Catalysis (PTC).

When pH adjustment isn't an option, you must modify either the solvent system or the compound itself.

Option 1: Co-Solvents (Revisited) As mentioned in A2, using a mixture of solvents is a powerful technique. A small amount of a polar aprotic "solubilizer" like THF or dioxane in a non-polar solvent like toluene can be sufficient to bring the acid into solution. Some studies have even shown that trace amounts of water can enhance the solubility of carboxylic acids in certain organic solvents.[13][14]

Option 2: In-Situ Derivatization Convert the carboxylic acid to a more soluble, reactive intermediate. This is a common strategy in organic synthesis.[15]

  • Acid Chloride Formation: React the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride to form the corresponding acid chloride (R-COCl). Acid chlorides are typically much more soluble in aprotic organic solvents and are highly reactive intermediates for forming esters, amides, etc.[15]

  • Ester Formation: Convert the acid to a simple ester (e.g., a methyl or ethyl ester) via Fischer esterification. Esters are generally more soluble in a wider range of organic solvents than their parent carboxylic acids.[15]

Option 3: Phase-Transfer Catalysis (PTC) This is an elegant solution for reacting an insoluble salt in an organic solvent. PTC facilitates the migration of a reactant from one phase into another where the reaction can occur.[16][17]

How PTC Works for This Problem:

  • Deprotonation: The carboxylic acid is deprotonated in a separate aqueous phase (or as a solid salt) using a base like sodium carbonate.

  • Catalyst Action: A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), is added.[18]

  • Ion-Pair Formation: The catalyst's lipophilic cation (e.g., Bu₄N⁺) pairs with the carboxylate anion (R-COO⁻).

  • Organic Phase Transfer: This new, bulky ion pair is soluble in the organic phase.[19]

  • Reaction: The "naked" and highly reactive carboxylate anion is now available to react with your substrate in the organic solvent.

dot digraph "PTC_Workflow" { graph [splines=true, overlap=false, nodesep=0.5]; node [shape=record, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} enddot

Figure 2. Workflow for Phase-Transfer Catalysis (PTC).

Q5: I tried forming the sodium salt to improve solubility, but my subsequent reaction (e.g., with an alkyl halide) was very slow or failed. What happened?

A5: You likely encountered issues with nucleophilicity or solvent choice.

While forming the salt solves the solubility problem, it creates a new chemical entity with different properties.

Potential Pitfall 1: The Carboxylate is a Nucleophile. The deprotonated carboxylate anion (R-COO⁻) is a moderate nucleophile. If your reaction involves a strong electrophile (like an alkyl halide in an esterification), the carboxylate can react itself, forming an ester. If this is your desired reaction, great. If not, the carboxylate is acting as a competing nucleophile, consuming your reagent.

Potential Pitfall 2: Solvent Incompatibility. If you form the salt in water and your substrate is only soluble in an organic solvent (e.g., toluene), you now have a two-phase system where the reactants cannot mix. This is a classic scenario where Phase-Transfer Catalysis (see Q4) is the ideal solution.[20]

Potential Pitfall 3: Base-Induced Side Reactions. The base used to deprotonate the acid (e.g., NaOH, KOH) might not be compatible with other functional groups in your starting materials, potentially causing hydrolysis or other undesired side reactions. Always check the compatibility of your base with all components of the reaction mixture.

References

Catalyst Selection for the Synthesis of 2-Chloro-6-fluoro-3-methylphenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth insights into catalyst selection for the synthesis of 2-Chloro-6-fluoro-3-methylphenylacetic acid. It is structured as a series of troubleshooting guides and frequently asked questions (FAQs) to directly address challenges encountered during laboratory work. The focus is not merely on procedural steps but on the underlying chemical principles that govern catalyst choice and reaction optimization.

Section 1: Overview of Synthetic Strategies and Catalyst Selection

The synthesis of this compound can be approached through several strategic pathways, each with distinct advantages and catalyst requirements. The optimal choice depends on factors such as starting material availability, scalability, cost, and the presence of other functional groups. The three most common routes originating from 2-chloro-6-fluoro-3-methyltoluene are outlined below.

Synthetic_Pathways start 2-Chloro-6-fluoro- 3-methyltoluene benzyl_halide 2-Chloro-6-fluoro- 3-methylbenzyl halide (X = Cl, Br) start->benzyl_halide Radical Halogenation nitrile 2-Chloro-6-fluoro- 3-methylphenylacetonitrile benzyl_halide->nitrile Nucleophilic Substitution (e.g., NaCN) Catalyst: Phase Transfer Catalyst product 2-Chloro-6-fluoro-3- methylphenylacetic acid benzyl_halide->product Palladium-Catalyzed Carbonylation Catalyst: Pd(OAc)₂/Ligand nitrile->product Hydrolysis Catalyst: Strong Acid (H₂SO₄) or Strong Base (NaOH)

Caption: Key synthetic routes to the target acid.

The most prevalent industrial method involves the hydrolysis of the corresponding phenylacetonitrile intermediate. This route is often favored for its reliability and cost-effectiveness. A direct carbonylation of the benzyl halide offers a more convergent approach, while other methods like the Willgerodt-Kindler reaction are also viable, though less common for this specific substrate.

Section 2: Troubleshooting Guide: Nitrile Hydrolysis Route

The conversion of 2-Chloro-6-fluoro-3-methylphenylacetonitrile to the desired carboxylic acid is the most established synthetic pathway. The "catalyst" in this context is the promoter of hydrolysis: a strong acid or a strong base.

Q1: My nitrile hydrolysis is stalling, resulting in low conversion. How can I drive the reaction to completion?

Answer:

Low conversion in nitrile hydrolysis is a common issue that can typically be traced to reaction conditions or the choice of hydrolytic agent.

Probable Causes & Solutions:

  • Incomplete Amide Hydrolysis: Nitrile hydrolysis is a two-step process, proceeding through an intermediate amide. The hydrolysis of the amide to the carboxylic acid is often the rate-limiting step. If you isolate a significant amount of 2-chloro-6-fluoro-3-methylphenylacetamide, your conditions are insufficient for the second step.

    • Solution (Alkaline Hydrolysis): Increase the reaction temperature (reflux is common) and/or use a higher concentration of the base (e.g., 20-40% aqueous NaOH). The use of a co-solvent like ethanol can also improve solubility and reaction rate.[1]

    • Solution (Acidic Hydrolysis): Increase the concentration of the acid (e.g., 70-85% H₂SO₄) and elevate the temperature. Be aware that highly concentrated acids at high temperatures can lead to charring or sulfonation side products.[1][2]

  • Poor Solubility: The substituted phenylacetonitrile may have limited solubility in the aqueous acidic or basic medium, leading to a slow heterogeneous reaction.

    • Solution: Introduce a co-solvent such as ethanol, methanol, or dioxane to create a homogeneous solution. For larger-scale reactions where solubility is a persistent issue, the use of an organic-soluble acid catalyst, such as a sulfonic acid, in conjunction with aqueous HCl or H₂SO₄ can significantly accelerate the reaction by improving phase miscibility.[3]

  • Insufficient Water: While it may seem counterintuitive in an aqueous system, the concentration of water is critical. In highly concentrated acid or base solutions, the activity of water can be reduced.

    • Solution: Ensure that the molar ratio of water to the nitrile is sufficiently high. If using a very concentrated acid (e.g., >90% H₂SO₄), carefully controlled addition of water or starting with a slightly more dilute acid (e.g., 85%) may be beneficial.

Troubleshooting_Hydrolysis start Low Conversion in Nitrile Hydrolysis check_intermediate Analyze for Amide Intermediate (TLC, GC/MS, NMR) start->check_intermediate amide_present Amide Detected check_intermediate->amide_present increase_severity Increase Temperature and/or Catalyst Conc. amide_present->increase_severity Yes check_solubility Is the reaction heterogeneous? amide_present->check_solubility No success Reaction Complete increase_severity->success check_solubility->increase_severity No add_cosolvent Add Co-solvent (e.g., Ethanol, Dioxane) check_solubility->add_cosolvent Yes add_cosolvent->success

Caption: Troubleshooting workflow for low conversion.

Q2: I'm observing significant impurity formation. What are the likely side reactions and how can catalyst choice mitigate them?

Answer:

Impurity profiles are highly dependent on the choice between acidic and alkaline hydrolysis.

  • Under Acidic Conditions (e.g., H₂SO₄, HCl):

    • Primary Side Reaction: Dehalogenation. While less common for aryl chlorides, forcing conditions (high temperature, prolonged reaction times) can potentially lead to protodehalogenation, particularly if catalytic amounts of metal impurities are present.

    • Primary Side Reaction: Sulfonation. When using sulfuric acid at high temperatures, competing electrophilic aromatic sulfonation can occur on the electron-rich aromatic ring.

    • Mitigation: Use hydrochloric acid instead of sulfuric acid to eliminate sulfonation risk.[4] If H₂SO₄ is necessary, use the lowest effective temperature and concentration. Monitor the reaction closely and stop once the starting material is consumed to avoid over-processing.

  • Under Alkaline Conditions (e.g., NaOH, KOH):

    • Primary Side Reaction: Benzylic Oxidation. If air is not excluded from the reaction, the benzylic position can be susceptible to oxidation, especially at high temperatures and pH, leading to ketone or other oxidized byproducts.

    • Primary Side Reaction: Decarboxylation. The final product, an aryl acetic acid, can undergo decarboxylation under harsh basic conditions and high heat, although this is more prevalent with specific substitution patterns.

    • Mitigation: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation. Avoid excessive temperatures or prolonged reaction times after the formation of the carboxylate salt.[1] The final product is more stable as its salt; acidify only during workup at lower temperatures.

Q3: Is enzymatic hydrolysis a viable "green" alternative for this synthesis?

Answer:

Yes, biocatalytic hydrolysis is an excellent alternative that operates under mild conditions (neutral pH, room temperature), offering high selectivity.[5]

  • Catalyst: Nitrilase enzymes.

  • Mechanism: Nitrilases catalyze the direct conversion of a nitrile to a carboxylic acid in a single step by adding two molecules of water. This avoids the intermediate amide stage and the harsh conditions of chemical hydrolysis.[5]

  • Advantages:

    • High Selectivity: Only the nitrile group is affected, preserving other sensitive functional groups.

    • Mild Conditions: Reduces energy consumption and the need for specialized high-pressure or corrosion-resistant equipment.

    • Environmental Benignity: Avoids strong acid or base waste streams.

  • Challenges:

    • Enzyme Availability and Cost: A suitable nitrilase that accepts this specific sterically hindered substrate must be identified or engineered.

    • Substrate/Product Inhibition: The enzyme's activity may be inhibited at high concentrations of the nitrile starting material or the carboxylic acid product.

    • Process Optimization: Requires optimization of pH, temperature, buffer, and enzyme loading.

Section 3: Troubleshooting Guide: Palladium-Catalyzed Carbonylation Route

This route typically involves the reaction of 2-Chloro-6-fluoro-3-methylbenzyl chloride with carbon monoxide (CO) in the presence of a palladium catalyst, a ligand, a base, and an alcohol (to form an ester, which is then hydrolyzed) or water (for direct acid formation).

Q1: My palladium-catalyzed carbonylation reaction is sluggish or fails completely. What is the role of the catalyst components, and how do I troubleshoot them?

Answer:

A failed carbonylation reaction points to an issue with the catalytic cycle. Each component—the palladium source, ligand, base, and solvent—plays a critical role.

Catalyst System Components & Troubleshooting:

ComponentRole in Catalytic CycleCommon Issues & Troubleshooting Steps
Palladium Source Pre-catalyst that forms the active Pd(0) species.Issue: Inactive pre-catalyst. Solution: Ensure the quality of your Pd source (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂). Consider in-situ reduction or using a dedicated Pd(0) source like Pd₂(dba)₃, though these can be less stable.
Ligand Stabilizes the Pd center, influences reactivity, and prevents catalyst decomposition.Issue: Incorrect ligand choice or ligand degradation. Solution: For aryl halides, bulky electron-rich phosphine ligands (e.g., P(t-Bu)₃, Xantphos) are often required to promote the key steps of oxidative addition and reductive elimination.[6] Ensure the ligand is not oxidized by handling it under an inert atmosphere. Experiment with different ligand-to-palladium ratios (typically 2:1 to 4:1).
Base Neutralizes the HX acid formed during the reaction and can influence the rate of key steps.Issue: Base is too weak, too strong, or sterically hindered. Solution: A non-nucleophilic, moderately strong base like a tertiary amine (e.g., NEt₃, DIPEA) is common.[6] Carbonate bases (e.g., K₂CO₃) can also be effective. The choice of base can be critical and should be screened.
CO Pressure CO is a reactant and a ligand.Issue: Insufficient CO concentration in the solution. Solution: While some modern systems work at atmospheric pressure (balloon), many carbonylations require elevated pressure (10-50 atm) to ensure sufficient CO concentration and stabilize the catalyst.[7][8] Ensure your system is leak-free.
Solvent Solubilizes reactants and influences catalyst stability and activity.Issue: Poor choice of solvent. Solution: Aprotic polar solvents like acetonitrile, DMF, or dioxane are commonly used. The solvent must be anhydrous and deoxygenated to prevent catalyst deactivation.

Section 4: Experimental Protocols

Protocol 1: Alkaline Hydrolysis of 2-Chloro-6-fluoro-3-methylphenylacetonitrile

This protocol is a representative example and should be optimized for specific laboratory conditions and scale.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-Chloro-6-fluoro-3-methylphenylacetonitrile (1.0 eq).

  • Reagent Addition: Add a 25% (w/w) aqueous solution of sodium hydroxide (NaOH) (5.0 eq) and ethanol (as a co-solvent, approx. 2-3 mL per gram of nitrile).

  • Reaction Execution: Heat the mixture to reflux (approx. 85-95 °C) with vigorous stirring. The reaction mixture will likely be a biphasic slurry that becomes more homogeneous as the reaction progresses. Ammonia gas will be evolved.[1]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting nitrile is no longer detected (typically 4-8 hours).

  • Workup (Quench): Cool the reaction mixture to room temperature and then further in an ice bath (0-5 °C).

  • Workup (Acidification): Slowly and carefully add concentrated hydrochloric acid (HCl) to the stirred, cooled solution until the pH is ~1-2. The product will precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration.

  • Purification: Wash the filter cake with cold deionized water to remove inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., toluene/heptane).

Section 5: References

  • Yanenko, A.S., & Debabov, V.G. (2016). Biocatalytic hydrolysis of nitriles. ResearchGate. Available at: --INVALID-LINK--

  • Munday, R.H., Martinelli, J.R., & Buchwald, S.L. (2008). Palladium-Catalyzed Carbonylation of Aryl Tosylates and Mesylates. Journal of the American Chemical Society, 130, 2754-2755. Available at: --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Nitrile to Acid - Common Conditions. --INVALID-LINK--. Available at: --INVALID-LINK--

  • Krieble, V.K., & Noll, C.I. (1939). The Hydrolysis of Nitriles with Acids. Journal of the American Chemical Society, 61(3), 560–563. Available at: --INVALID-LINK--

  • Clark, J. (2015). Hydrolysing Nitriles. Chemguide. Available at: --INVALID-LINK--

  • Ueda, S., & Nagasawa, H. (2012). Palladium-Catalyzed Carbonylation of Aryl, Alkenyl, and Allyl Halides with Phenyl Formate. Organic Letters, 14(12), 3032–3035. Available at: --INVALID-LINK--

  • Starks, C.M. (1970). Hydrolysis of nitriles to carboxylic acids. U.S. Patent 3,542,822. Available at: --INVALID-LINK--

  • Wu, X., et al. (2014). Multicomponent Reaction: Palladium-Catalyzed Carbonylation of Aryl Halides and Alkyl Halides to Aromatic Esters. The Journal of Organic Chemistry, 79(20), 9867–9872. Available at: --INVALID-LINK--

References

Validation & Comparative

A Comparative Guide to the Synthesis of 2-Chloro-6-fluoro-3-methylphenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of viable synthetic routes for 2-Chloro-6-fluoro-3-methylphenylacetic acid, a key intermediate in the development of various pharmaceutical compounds. The methodologies presented are grounded in established chemical principles and supported by experimental data from peer-reviewed literature and patents. This document is intended for researchers, scientists, and professionals in drug development seeking to optimize the synthesis of this important molecule.

Introduction

This compound is a substituted phenylacetic acid derivative whose structural motifs are of significant interest in medicinal chemistry. The strategic placement of chloro, fluoro, and methyl groups on the phenyl ring can modulate the pharmacokinetic and pharmacodynamic properties of active pharmaceutical ingredients (APIs). Consequently, efficient and scalable synthesis of this intermediate is of paramount importance. This guide will explore and compare two distinct and practical synthetic pathways, starting from commercially available precursors.

Route 1: Synthesis from 2-Chloro-6-fluoro-3-methylbenzyl alcohol

This route offers a direct and efficient pathway to the target molecule, commencing with the commercially available 2-chloro-6-fluoro-3-methylbenzyl alcohol. The synthesis proceeds through a three-step sequence involving chlorination, cyanation, and subsequent hydrolysis.

Overall Workflow

Route 1 A 2-Chloro-6-fluoro-3-methylbenzyl alcohol B 2-Chloro-6-fluoro-3-methylbenzyl chloride A->B  SOCl2 or HCl/Dioxane   C 2-Chloro-6-fluoro-3-methylphenylacetonitrile B->C  NaCN or KCN   D This compound C->D  Acid or Base Hydrolysis  

Caption: Synthesis of this compound from the corresponding benzyl alcohol.

Experimental Protocols

Step 1: Synthesis of 2-Chloro-6-fluoro-3-methylbenzyl chloride

The conversion of the primary alcohol to the corresponding benzyl chloride is a crucial activation step. This transformation can be effectively achieved using standard chlorinating agents such as thionyl chloride (SOCl₂) or a solution of hydrochloric acid in dioxane.[1][2]

  • Protocol: To a solution of 2-chloro-6-fluoro-3-methylbenzyl alcohol (1.0 eq) in an anhydrous solvent such as dichloromethane or diethyl ether at 0 °C, add thionyl chloride (1.2 eq) dropwise.[2]

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is carefully quenched with ice-cold water.

  • The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude benzyl chloride.

Causality: The use of thionyl chloride is advantageous as the byproducts (SO₂ and HCl) are gaseous and can be easily removed, simplifying the workup procedure.[2] Anhydrous conditions are critical to prevent the hydrolysis of thionyl chloride and the benzyl chloride product.

Step 2: Synthesis of 2-Chloro-6-fluoro-3-methylphenylacetonitrile

The displacement of the benzylic chloride with a cyanide group is a standard nucleophilic substitution reaction that forms the nitrile intermediate.

  • Protocol: The crude 2-chloro-6-fluoro-3-methylbenzyl chloride (1.0 eq) is dissolved in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Sodium cyanide or potassium cyanide (1.5 eq) is added to the solution, and the mixture is heated to 50-70 °C for 4-6 hours.

  • The reaction is monitored by TLC until the starting material is consumed.

  • After cooling to room temperature, the reaction mixture is poured into water and extracted with ethyl acetate.

  • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude nitrile.

Causality: The use of a polar aprotic solvent facilitates the Sₙ2 reaction by solvating the cation of the cyanide salt, thereby increasing the nucleophilicity of the cyanide anion.

Step 3: Hydrolysis of 2-Chloro-6-fluoro-3-methylphenylacetonitrile

The final step involves the hydrolysis of the nitrile to the desired carboxylic acid. This can be achieved under either acidic or basic conditions.

  • Protocol (Acid Hydrolysis): The crude nitrile (1.0 eq) is refluxed in a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v) for 6-12 hours.

  • The reaction mixture is then cooled and poured onto crushed ice, leading to the precipitation of the carboxylic acid.

  • The solid product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent like ethanol/water.

Causality: Strong acid protonates the nitrogen atom of the nitrile, making the carbon atom more electrophilic and susceptible to nucleophilic attack by water, leading to the formation of an amide intermediate which is further hydrolyzed to the carboxylic acid.

Route 2: Synthesis from 2-Chloro-3-fluoro-6-methylaniline

This alternative route utilizes the commercially available 2-chloro-3-fluoro-6-methylaniline and employs a Sandmeyer-type reaction as a key step to introduce the required functionality for subsequent elaboration to the final product.

Overall Workflow

Route 2 A 2-Chloro-3-fluoro-6-methylaniline B Diazonium Salt Intermediate A->B  NaNO2, H2SO4   C 2-Chloro-6-fluoro-3-methylphenol B->C  H2O, Δ   D Ethyl 2-(2-chloro-6-fluoro-3-methylphenoxy)acetate C->D  Ethyl bromoacetate, K2CO3   E This compound D->E  NaOH, then H+  

Caption: Synthesis of this compound from the corresponding aniline.

Experimental Protocols

Step 1: Diazotization of 2-Chloro-3-fluoro-6-methylaniline

The conversion of the primary aromatic amine to a diazonium salt is a classic and versatile transformation in organic synthesis.[3][4]

  • Protocol: 2-Chloro-3-fluoro-6-methylaniline (1.0 eq) is dissolved in a mixture of concentrated sulfuric acid and water at 0-5 °C.[3]

  • A solution of sodium nitrite (1.1 eq) in cold water is added dropwise while maintaining the temperature below 5 °C.

  • The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

Causality: The low temperature is critical to prevent the premature decomposition of the unstable diazonium salt. Sulfuric acid acts as both the solvent and the source of protons required for the formation of nitrous acid from sodium nitrite.

Step 2: Synthesis of 2-Chloro-6-fluoro-3-methylphenol

The diazonium salt is then converted to the corresponding phenol by heating in an aqueous solution.

  • Protocol: The cold diazonium salt solution is slowly added to a boiling aqueous solution of copper sulfate (catalytic amount).

  • The mixture is heated until the evolution of nitrogen gas ceases.

  • After cooling, the product is extracted with diethyl ether.

  • The organic layer is washed with water, dried, and concentrated to yield the crude phenol.

Causality: This is a Sandmeyer-type reaction where water acts as the nucleophile, displacing the diazonium group to form the phenol.[5][6] The copper catalyst facilitates the decomposition of the diazonium salt.

Step 3: Synthesis of Ethyl 2-(2-chloro-6-fluoro-3-methylphenoxy)acetate

The phenolic hydroxyl group is then alkylated using an α-haloester in a Williamson ether synthesis.

  • Protocol: The crude phenol (1.0 eq) is dissolved in acetone or DMF.

  • Anhydrous potassium carbonate (2.0 eq) is added, followed by the dropwise addition of ethyl bromoacetate (1.2 eq).

  • The reaction mixture is heated at reflux for 8-12 hours.

  • After cooling, the inorganic salts are filtered off, and the solvent is removed under reduced pressure.

  • The residue is taken up in an organic solvent, washed with water, and concentrated to give the crude ester.

Causality: The potassium carbonate acts as a base to deprotonate the phenol, forming a more nucleophilic phenoxide ion that readily displaces the bromide from ethyl bromoacetate.

Step 4: Hydrolysis to this compound

The final step is the saponification of the ester to the target carboxylic acid.

  • Protocol: The crude ester is dissolved in a mixture of ethanol and aqueous sodium hydroxide solution.

  • The mixture is heated at reflux for 2-4 hours.

  • After cooling, the ethanol is removed under reduced pressure.

  • The aqueous solution is washed with ether to remove any non-acidic impurities.

  • The aqueous layer is then acidified with concentrated hydrochloric acid to precipitate the product.

  • The solid is collected by filtration, washed with cold water, and dried.

Causality: The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the ester, leading to the formation of the carboxylate salt, which upon acidification yields the final product.

Comparative Analysis

FeatureRoute 1 (from Benzyl alcohol)Route 2 (from Aniline)
Number of Steps 34
Starting Material 2-Chloro-6-fluoro-3-methylbenzyl alcohol2-Chloro-3-fluoro-6-methylaniline
Key Reactions Chlorination, Cyanation, HydrolysisDiazotization, Phenol formation, Williamson ether synthesis, Hydrolysis
Reagents & Conditions Uses thionyl chloride and sodium cyanide. Requires careful handling of cyanide.Involves unstable diazonium salt intermediate requiring low temperatures.
Potential Yield Generally high yields reported for each step.Yields can be variable, especially in the diazotization and phenol formation steps.
Scalability More straightforward for large-scale production due to fewer steps and more stable intermediates.The handling of diazonium salts on a large scale can pose safety and operational challenges.
Atom Economy Good, with gaseous byproducts in the first step.Lower, due to the loss of N₂ and the use of a base in the ether synthesis.

Conclusion

Both synthetic routes presented are viable for the preparation of this compound.

Route 1 , starting from 2-chloro-6-fluoro-3-methylbenzyl alcohol, is the more direct and likely higher-yielding pathway. Its three-step sequence with generally reliable reactions makes it a preferred choice for both laboratory and industrial-scale synthesis. However, it necessitates the use of highly toxic cyanide salts, which requires stringent safety protocols.

Route 2 , commencing with 2-chloro-3-fluoro-6-methylaniline, offers an alternative that avoids the use of cyanide. However, it involves an additional step and the management of a thermally sensitive diazonium salt intermediate, which can impact overall yield and scalability.

The choice between these routes will ultimately depend on the specific requirements of the synthesis, including available starting materials, scale of production, safety infrastructure, and desired purity of the final product. For large-scale manufacturing where efficiency and robustness are key, Route 1 is likely the more economically favorable option, provided that appropriate safety measures for handling cyanides are in place. For smaller-scale laboratory synthesis where avoiding highly toxic reagents is a priority, Route 2 presents a valuable alternative.

References

A Comparative Guide to 2-Chloro-6-fluoro-3-methylphenylacetic Acid and Other Phenylacetic Acid Derivatives for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the landscape of non-steroidal anti-inflammatory drugs (NSAIDs) is both vast and nuanced. Within this class, phenylacetic acid derivatives represent a cornerstone of anti-inflammatory and analgesic therapies. This guide provides a detailed comparison of 2-Chloro-6-fluoro-3-methylphenylacetic acid against other notable phenylacetic acid derivatives, offering insights into their structural nuances, mechanisms of action, and the experimental data that underpins their potential therapeutic applications.

Introduction to this compound

This compound is a halogenated and methylated derivative of phenylacetic acid. Its chemical identity is confirmed by the following identifiers:

  • CAS Number: 261762-92-9[1]

  • Molecular Formula: C₉H₈ClFO₂[1]

  • Molecular Weight: 202.61 g/mol [2]

The strategic placement of chloro, fluoro, and methyl groups on the phenyl ring is anticipated to significantly influence its physicochemical properties and biological activity, particularly its interaction with target enzymes. While specific experimental data for this compound is not extensively available in peer-reviewed literature, likely indicating its status as a research chemical or synthetic intermediate, we can extrapolate its potential characteristics based on the well-established structure-activity relationships (SAR) of analogous compounds.

The Phenylacetic Acid Scaffold in NSAIDs: A Mechanistic Overview

Phenylacetic acid and its derivatives are integral to the synthesis of numerous pharmaceuticals.[3][4] A significant portion of these compounds function as NSAIDs, exerting their therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes.[5]

The Cyclooxygenase (COX) Pathway

The anti-inflammatory, analgesic, and antipyretic effects of phenylacetic acid-derived NSAIDs are primarily attributed to their ability to block the activity of COX-1 and COX-2.[5] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins (PGs) COX_Enzymes->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation GI_Protection Gastric Mucosa Protection Platelet Aggregation Prostaglandins->GI_Protection

Caption: The Cyclooxygenase (COX) Pathway.

A critical aspect in the development of NSAIDs is the selectivity of COX inhibition. COX-1 is constitutively expressed and plays a role in protecting the gastrointestinal mucosa and maintaining platelet function. Conversely, COX-2 is typically induced during inflammation. Therefore, selective inhibition of COX-2 is a key objective in designing NSAIDs with a reduced risk of gastrointestinal side effects.

Comparative Analysis: Physicochemical and Biological Properties

While specific experimental values for this compound are not publicly available, we can draw comparisons with well-characterized phenylacetic acid derivatives like Diclofenac and Ibuprofen.

PropertyThis compoundDiclofenacIbuprofen
Molecular Formula C₉H₈ClFO₂C₁₄H₁₁Cl₂NO₂C₁₃H₁₈O₂
Molecular Weight 202.61 g/mol 296.15 g/mol 206.29 g/mol
Structure Phenylacetic acid with chloro, fluoro, and methyl substitutions2-(2,6-dichloroanilino)phenylacetic acid2-(4-isobutylphenyl)propanoic acid
COX-1 IC₅₀ (µM) Data not available~0.06 - 15~3.1 - 13
COX-2 IC₅₀ (µM) Data not available~0.03 - 0.79~1.2 - 39
Selectivity (COX-1/COX-2) Data not availableNon-selective to slightly COX-2 selectiveNon-selective

Note: IC₅₀ values can vary depending on the assay conditions.

The halogen substitutions (chlorine and fluorine) on this compound are expected to increase its lipophilicity, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity to the COX enzymes. Quantitative structure-activity relationship (QSAR) studies on diclofenac analogues have shown that lipophilicity is a crucial parameter for activity.[5]

Synthesis of Phenylacetic Acid Derivatives: A General Approach

The synthesis of substituted phenylacetic acids often involves multi-step processes. While a specific protocol for this compound is not detailed in the available literature, a general synthetic strategy can be conceptualized based on known methodologies for analogous compounds.

Conceptual Synthetic Workflow

Synthesis_Workflow Start Substituted Toluene Derivative Step1 Side-chain Halogenation Start->Step1 Intermediate1 Benzyl Halide Intermediate Step1->Intermediate1 Step2 Cyanation Intermediate1->Step2 Intermediate2 Phenylacetonitrile Derivative Step2->Intermediate2 Step3 Hydrolysis Intermediate2->Step3 End Substituted Phenylacetic Acid Step3->End

Caption: Conceptual synthesis of phenylacetic acids.

Experimental Protocol: A General Method for Phenylacetonitrile Hydrolysis

This protocol describes a common final step in the synthesis of phenylacetic acids.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the substituted phenylacetonitrile intermediate in a suitable solvent such as ethanol or a mixture of water and ethanol.

  • Addition of Reagents: Add a strong base, such as sodium hydroxide or potassium hydroxide, to the solution. The molar ratio of base to the nitrile is typically between 2:1 and 4:1.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify the solution with a mineral acid, such as hydrochloric acid, until the pH is acidic. This will precipitate the phenylacetic acid derivative.

  • Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash it with cold water. The crude product can be purified by recrystallization from an appropriate solvent system.

Future Directions and Conclusion

This compound represents an interesting scaffold for further investigation within the realm of NSAIDs. The presence of multiple halogen and alkyl substituents offers a unique electronic and steric profile that could translate to novel biological activities and improved therapeutic indices.

To fully elucidate the potential of this compound, further research is imperative. Key experimental data that would be of significant value to the scientific community includes:

  • In vitro COX-1 and COX-2 Inhibition Assays: Determining the IC₅₀ values is essential to quantify its potency and selectivity.

  • In vivo Anti-inflammatory and Analgesic Studies: Animal models would provide crucial information on its efficacy and potential side effects.

  • Detailed Physicochemical Profiling: Data on solubility, pKa, and LogP are critical for formulation development and understanding its ADME properties.

  • Crystallographic Studies: Co-crystallization with COX enzymes would offer invaluable insights into its binding mode and the structural basis for its activity.

References

The Strategic Advantage of 2-Chloro-6-fluoro-3-methylphenylacetic acid in Medicinal Chemistry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of drug discovery, the selection of appropriate building blocks is a critical determinant of success. The precise arrangement of functional groups and substituents on a core scaffold can profoundly influence a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth analysis of 2-Chloro-6-fluoro-3-methylphenylacetic acid as a valuable building block in medicinal chemistry, comparing its potential efficacy with established alternatives, supported by relevant experimental data and synthetic protocols.

Introduction to this compound: A Multifaceted Building Block

This compound is a substituted phenylacetic acid derivative characterized by a unique halogenation and methylation pattern on the phenyl ring. This specific substitution imparts distinct electronic and steric properties that medicinal chemists can exploit to fine-tune the biological activity of target molecules. The presence of ortho-chloro and fluoro substituents can induce a conformational twist in the phenyl ring, which is a known strategy to modulate receptor binding and activity, particularly in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and other targeted therapies.[1]

The utility of halogenated phenylacetic acid derivatives is well-established in pharmaceutical synthesis. For instance, the related compound, 2,6-dichlorophenylacetic acid, is a cornerstone intermediate in the synthesis of the widely used NSAID, Diclofenac, and the antihypertensive agent, Guanfacine.[1] This precedent underscores the potential of this compound as a valuable scaffold for the development of novel therapeutics.

Synthesis and Chemical Properties

While a specific, detailed synthesis for this compound is not extensively documented in publicly available literature, its synthesis can be inferred from established routes for structurally similar compounds. A plausible synthetic strategy would involve the multi-step conversion of a substituted toluene derivative. For example, the synthesis of the related 2-chloro-6-fluoroanisole has been reported, which could serve as a precursor.[2]

A general synthetic workflow for such a phenylacetic acid derivative might involve the following key transformations:

Synthesis_Workflow A Substituted Toluene (e.g., 2-Chloro-6-fluoro-3-methyltoluene) B Side-chain Bromination A->B NBS, Initiator C Cyanation B->C NaCN, DMSO D Hydrolysis C->D Acid or Base E This compound D->E

Caption: A plausible synthetic workflow for this compound.

The key chemical properties of this compound, such as its acidity, lipophilicity, and reactivity, are dictated by its substituents. The carboxylic acid moiety provides a handle for various coupling reactions, most notably amide bond formation, which is a cornerstone of medicinal chemistry.

Comparative Analysis: this compound vs. 2,6-Dichlorophenylacetic acid

To evaluate the efficacy of this compound as a building block, a comparison with a well-established alternative, 2,6-dichlorophenylacetic acid, is instructive.

FeatureThis compound2,6-Dichlorophenylacetic acid
Key Structural Difference Contains a fluorine and a methyl substituent.Contains two chlorine substituents.
Known Applications Implied use in SCD1 inhibitors (based on the corresponding benzoic acid).[3] Potential for novel NSAIDs and other targeted therapies.Key precursor for Diclofenac (NSAID) and Guanfacine (ADHD treatment).[1]
Potential Advantages The fluorine atom can enhance metabolic stability and binding affinity. The methyl group can provide additional steric bulk and lipophilicity, potentially improving selectivity.Well-established synthetic routes and extensive use in approved drugs provide a wealth of data.
Potential Challenges Less documented synthetic routes and applications compared to the dichloro-analogue.The symmetrical nature may limit the exploration of nuanced structure-activity relationships compared to the tri-substituted analogue.

Experimental Protocols and Applications

The true measure of a building block's efficacy lies in its performance in chemical synthesis and the biological activity of the resulting compounds.

Application in the Synthesis of Bioactive Molecules

A key application for building blocks of this nature is in the synthesis of inhibitors of enzymes such as cyclooxygenase (COX), which is the target for NSAIDs, and stearoyl-CoA desaturase 1 (SCD1), a target for metabolic diseases. The general approach involves the coupling of the phenylacetic acid derivative with a suitable amine-containing fragment.

Signaling_Pathway cluster_0 Inflammatory Signaling Cascade Arachidonic_Acid Arachidonic Acid COX_Enzyme COX-1 / COX-2 Arachidonic_Acid->COX_Enzyme Prostaglandins Prostaglandins COX_Enzyme->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation NSAID NSAID (e.g., Diclofenac Analogue) NSAID->COX_Enzyme Inhibition

Caption: Inhibition of the COX pathway by NSAIDs derived from phenylacetic acid building blocks.

Representative Experimental Protocol: Amide Coupling

The following is a general protocol for an amide coupling reaction, a common transformation for phenylacetic acid building blocks. This protocol is adapted from established methods for similar compounds and would require optimization for this compound.[1]

Objective: To synthesize an N-aryl derivative of this compound.

Materials:

  • This compound

  • Desired aryl amine

  • Coupling agent (e.g., HATU, EDCI)

  • Amine base (e.g., DIPEA, triethylamine)

  • Anhydrous aprotic solvent (e.g., DMF, DCM)

Procedure:

  • Dissolve this compound (1.0 eq.) in the anhydrous solvent in a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the coupling agent (1.1 eq.) and the amine base (2.0 eq.) to the solution and stir at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the aryl amine (1.0 eq.) to the reaction mixture.

  • Continue stirring at room temperature or with gentle heating, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO₃), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to obtain the desired amide.

Conclusion and Future Perspectives

This compound represents a promising, albeit less explored, building block for medicinal chemistry. Its unique substitution pattern offers the potential for developing novel therapeutics with improved pharmacological profiles compared to compounds derived from more conventional building blocks like 2,6-dichlorophenylacetic acid. The strategic incorporation of fluorine and a methyl group can lead to enhanced metabolic stability, target affinity, and selectivity.

While further research is needed to fully elucidate its synthetic utility and to provide direct comparative data, the information available for structurally related compounds strongly suggests that this compound is a valuable tool for drug discovery professionals. Future studies should focus on developing efficient and scalable synthetic routes to this building block and exploring its application in the synthesis of a diverse range of bioactive molecules, particularly in the areas of inflammatory and metabolic diseases. The insights gained from such studies will undoubtedly solidify its position in the medicinal chemist's arsenal of strategic building blocks.

References

Validating the structure of 2-Chloro-6-fluoro-3-methylphenylacetic acid using spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to the Spectroscopic Validation of 2-Chloro-6-fluoro-3-methylphenylacetic Acid

In the landscape of pharmaceutical research and drug development, the unequivocal structural confirmation of a molecule is the bedrock upon which all subsequent biological and toxicological data stand. An error in structural assignment can lead to the invalidation of extensive research and significant financial loss. This guide provides an in-depth, multi-faceted spectroscopic approach to validate the structure of this compound, a substituted phenylacetic acid derivative of interest in medicinal chemistry.

We will move beyond a simple checklist of techniques, instead focusing on the synergistic power of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of Nuclear Magnetic Resonance (NMR) experiments (¹H, ¹³C, and DEPT-135). Each step is explained not just in what was done, but why it was chosen, creating a self-validating workflow that ensures the highest degree of confidence in the final structural assignment.

The Analytical Challenge: Confirming the Constitution

The target molecule, this compound, possesses several key structural features that must be individually and collectively confirmed:

  • Molecular Formula: C₉H₈ClFO₂

  • Molecular Weight: 202.61 g/mol [1]

  • Key Functional Groups: A carboxylic acid, a methylene (-CH₂-) bridge, and a highly substituted aromatic ring.

  • Substitution Pattern: A precise arrangement of chloro, fluoro, and methyl groups on the phenyl ring.

Our analytical strategy is designed to systematically verify each of these features, using different spectroscopic methods as orthogonal lines of evidence.

Integrated Spectroscopic Workflow

The power of this approach lies not in any single technique, but in the integration of complementary data. Each method provides a unique piece of the structural puzzle, and only when assembled do they form a complete and validated picture.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 A Sample: This compound MS Mass Spectrometry (MS) IR Infrared (IR) Spectroscopy NMR NMR Spectroscopy (¹H, ¹³C, DEPT-135) MS_data Molecular Weight Isotopic Pattern (Cl) Key Fragments MS->MS_data Provides IR_data Functional Groups: - Carboxylic Acid (O-H, C=O) - Aromatic C=C IR->IR_data Provides NMR_data Carbon-Hydrogen Framework: - Proton/Carbon Count & Type - Connectivity (J-coupling) - Substitution Pattern NMR->NMR_data Provides Integration Integrated Data Analysis MS_data->Integration IR_data->Integration NMR_data->Integration Conclusion Validated Structure Integration->Conclusion Confirms

Caption: Integrated workflow for spectroscopic structure validation.

Mass Spectrometry: The Molecular Blueprint

Expertise & Experience: We begin with Mass Spectrometry because it provides the most direct evidence of the molecule's elemental composition and molecular weight. The choice of ionization technique is critical; Electrospray Ionization (ESI) is selected for its soft ionization nature, which is ideal for preserving the molecular ion of a moderately polar molecule like a carboxylic acid.

Experimental Protocol (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the compound (~10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the instrument to operate in both positive and negative ion modes to capture the most informative species.

  • Analysis: Infuse the sample solution into the ESI source. Acquire the full scan mass spectrum.

  • Fragmentation (MS/MS): Select the molecular ion peak and subject it to collision-induced dissociation (CID) to generate a fragmentation pattern, which provides clues about the molecule's substructures.

Expected Results and Interpretation
  • Molecular Ion Peak: The primary goal is to locate the molecular ion (M⁺). Due to the presence of chlorine, we expect to see a characteristic isotopic pattern. The two major isotopes of chlorine, ³⁵Cl and ³⁷Cl, exist in a natural abundance ratio of approximately 3:1. Therefore, the spectrum should show two peaks:

    • [M]⁺ at m/z 202 (corresponding to C₉H₈³⁵ClFO₂)

    • [M+2]⁺ at m/z 204 (corresponding to C₉H₈³⁷ClFO₂) with about one-third the intensity of the m/z 202 peak. Alternatively, in negative ion mode, a prominent [M-H]⁻ peak would be observed at m/z 201 and 203, confirming the presence of an acidic proton.

  • Fragmentation Pattern: The bonds in the molecular ion are unstable and will break into smaller, charged fragments.[2][3] Key fragmentations can validate the structure:

    • Loss of -COOH: A neutral loss of 45 Da (the mass of a carboxyl group) from the molecular ion is a strong indicator of a carboxylic acid. This would result in a fragment ion at m/z 157/159.

    • Loss of CH₂COOH: Cleavage of the bond between the phenyl ring and the methylene group (a benzylic cleavage) would result in the loss of 59 Da, providing evidence for the phenylacetic acid backbone.

Infrared (IR) Spectroscopy: Identifying the Actors

Expertise & Experience: While MS gives us the total mass, IR spectroscopy identifies the functional groups—the "actors" that define the molecule's chemical reactivity.[4] It is an indispensable, rapid technique for confirming the presence of the critical carboxylic acid moiety.

Experimental Protocol (FT-IR)
  • Sample Preparation: If the sample is a solid, it can be finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used directly on the solid sample.

  • Background Scan: Perform a background scan with no sample in the beam path to account for atmospheric CO₂ and H₂O.

  • Sample Scan: Acquire the IR spectrum of the sample, typically over the range of 4000–400 cm⁻¹.

Expected Results and Interpretation

The IR spectrum is interpreted by correlating absorption bands (in cm⁻¹) to specific bond vibrations. For this compound, we anticipate the following signature peaks:

Wavenumber (cm⁻¹)Bond VibrationInterpretation
~2500–3300 O–H stretch (Carboxylic Acid)A very broad, strong absorption, often spanning a wide range due to hydrogen bonding.[5][6] This is a hallmark of a carboxylic acid dimer.
~1700–1730 C=O stretch (Carboxylic Acid)A very strong, sharp absorption. Its exact position can indicate whether the acid is dimeric or monomeric.[5]
~2850–3100 C–H stretchesAbsorptions just below 3000 cm⁻¹ for the aliphatic -CH₂- group and just above 3000 cm⁻¹ for the aromatic C-H bonds.
~1450–1600 C=C stretches (Aromatic)Several medium-intensity peaks confirming the presence of the phenyl ring.[5]
~1200–1300 C–O stretchA strong band associated with the carboxylic acid.
~1000-1400 C-F stretchA strong absorption in the fingerprint region.
~600-800 C-Cl stretchA strong absorption in the lower frequency fingerprint region.[5]

The unambiguous presence of the broad O-H and sharp C=O stretches provides definitive proof of the carboxylic acid functional group.

NMR Spectroscopy: The Complete Structural Narrative

Expertise & Experience: NMR is the most powerful technique for elucidating the detailed carbon-hydrogen framework of an organic molecule. By performing a suite of experiments—¹H, ¹³C, and DEPT-135—we can determine the number and type of protons and carbons, their chemical environments, and their connectivity.

Experimental Protocol (¹H, ¹³C, DEPT-135)
  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum. Key parameters include the number of scans, pulse width, and relaxation delay.

  • ¹³C NMR Acquisition: Acquire the broadband proton-decoupled ¹³C NMR spectrum. This experiment requires more scans than ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • DEPT-135 Acquisition: Run the Distortionless Enhancement by Polarization Transfer (DEPT-135) pulse sequence. This experiment differentiates carbon signals based on the number of attached protons.[7][8]

Expected Results and Interpretation

A. ¹H NMR Spectrum (Proton NMR) This spectrum reveals the number of different proton environments and their neighboring protons.

  • ~10-12 ppm (1H, broad singlet): The acidic proton of the -COOH group. Its broadness is due to chemical exchange.

  • ~7.0-7.5 ppm (2H, multiplet): The two aromatic protons on the phenyl ring. Their splitting pattern (e.g., doublet of doublets) will be complex due to coupling with each other and with the neighboring fluorine atom. This confirms a di-substituted pattern on the ring available for protons.

  • ~3.8 ppm (2H, singlet): The two equivalent protons of the methylene -CH₂- group. It appears as a singlet because there are no adjacent protons to couple with.

  • ~2.4 ppm (3H, singlet): The three equivalent protons of the methyl -CH₃ group attached to the aromatic ring. It is a singlet as it has no adjacent proton neighbors.

B. ¹³C NMR Spectrum (Carbon NMR) This spectrum identifies all unique carbon environments in the molecule.

  • ~175 ppm: The carbonyl carbon of the C=O OH group.

  • ~115-165 ppm: Six distinct signals for the six aromatic carbons. The carbon directly bonded to fluorine (C -F) will appear as a doublet with a large coupling constant (J_CF ≈ 240-260 Hz). The carbons ortho and meta to the fluorine will also show smaller C-F couplings. The chemical shifts are influenced by all substituents (Cl, F, CH₃, CH₂COOH).

  • ~40 ppm: The methylene carbon of the -CH₂- group.

  • ~20 ppm: The methyl carbon of the -CH₃ group.

C. DEPT-135 Spectrum This crucial experiment provides definitive identification of the carbon types, resolving any potential ambiguities from the ¹³C spectrum.[9]

  • Positive Signals:

    • The two aromatic CH carbons.

    • The one CH₃ (methyl) carbon.

  • Negative Signal:

    • The one CH₂ (methylene) carbon.

  • Absent Signals:

    • The four quaternary carbons of the aromatic ring (those bonded to Cl, F, CH₃, and the CH₂COOH group).

    • The carbonyl carbon of the carboxylic acid.

The DEPT-135 results, when compared with the main ¹³C spectrum, allow for the unequivocal assignment of every carbon atom in the structure.[10][11]

Summary and Conclusion: A Self-Validating System

By integrating the data from these orthogonal techniques, we construct a powerful, self-validating argument for the structure of this compound.

TechniqueObservationInference
Mass Spec (MS) Molecular ion at m/z 202/204 (3:1 ratio).Confirms molecular weight and presence of one chlorine atom.
IR Spectroscopy Broad peak at ~3000 cm⁻¹ and a strong, sharp peak at ~1710 cm⁻¹.Unequivocally identifies the carboxylic acid functional group.
¹H NMR Signals integrating to 1H (acid), 2H (aromatic), 2H (methylene), and 3H (methyl) at expected shifts.Confirms the number and type of protons in the molecule.
¹³C NMR 9 distinct carbon signals, including a C=O at ~175 ppm and a C-F doublet with a large coupling constant.Confirms the total number of carbons and the presence of the C-F bond.
DEPT-135 NMR Positive CH and CH₃ signals, a negative CH₂ signal, and absent quaternary/C=O signals.Unambiguously confirms the multiplicity of each carbon atom in the framework.

Each piece of evidence supports the others, leaving no room for ambiguity. The mass spectrum confirms the molecular formula proposed by the NMR data. The IR spectrum confirms the key functional group whose protons and carbons are assigned in the NMR spectra. Finally, the detailed ¹H, ¹³C, and DEPT-135 NMR data provide a complete and interconnected map of the molecule's C-H framework, consistent with all other findings. This rigorous, multi-technique validation is the standard required for advancing compounds in the drug development pipeline.

References

A Senior Application Scientist's Guide to Cross-Reactivity in Ligand-Binding and Chromatographic Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Specificity in Bioanalysis

In the realm of drug development and clinical research, the accurate quantification of analytes is paramount. The specificity of an analytical method—its ability to unequivocally measure the analyte of interest in the presence of other components—is a cornerstone of reliable data.[1][2] Cross-reactivity, the phenomenon where structurally similar compounds interfere with the measurement of the target analyte, poses a significant threat to assay specificity. This guide provides an in-depth comparison of how two fundamentally different analytical platforms, a competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), handle potential cross-reactivity from a structurally related compound: 2-Chloro-6-fluoro-3-methylphenylacetic acid in assays designed for the non-steroidal anti-inflammatory drug (NSAID), diclofenac.

This guide is intended for researchers, scientists, and drug development professionals who are tasked with selecting and validating analytical methods. We will delve into the mechanistic underpinnings of each technology, provide detailed experimental protocols for assessing cross-reactivity, and present a comparative analysis of their performance.

The Analytes: A Case of Mistaken Identity?

Diclofenac , chemically 2-[2-(2,6-dichloroanilino)phenyl]acetic acid, is a widely used NSAID.[3] Its extensive use necessitates robust analytical methods for pharmacokinetic, toxicokinetic, and clinical monitoring studies.

This compound is a structurally similar phenylacetic acid derivative. While not a commercial drug, its presence as a metabolite, impurity, or a co-administered compound could potentially interfere with diclofenac assays. The structural similarities, particularly the phenylacetic acid core, are the basis for the potential cross-reactivity explored in this guide.

Comparative Analysis of Assay Platforms

We will now explore the principles of a competitive ELISA and an LC-MS/MS assay for diclofenac and how the structural similarity of this compound can lead to differential cross-reactivity.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

Principle of the Assay:

Competitive ELISAs are a type of immunoassay where the target analyte in a sample competes with a labeled (e.g., enzyme-conjugated) analyte for a limited number of binding sites on a specific antibody coated onto a microplate well.[4] The amount of labeled analyte that binds to the antibody is inversely proportional to the concentration of the unlabeled analyte in the sample. A higher concentration of the target analyte in the sample results in less labeled analyte binding to the antibody, leading to a weaker signal.

Visualizing the Competitive ELISA Workflow:

ELISA_Workflow cluster_coating Step 1: Antibody Coating cluster_competition Step 2: Competitive Binding cluster_wash Step 3: Washing cluster_detection Step 4: Signal Generation Well Microplate Well (Coated with Anti-Diclofenac Antibody) Sample Sample containing Diclofenac (and potentially cross-reactant) Binding Competition for Antibody Binding Sites Sample->Binding Enzyme_Conjugate Diclofenac-Enzyme Conjugate Enzyme_Conjugate->Binding Wash Wash to Remove Unbound Reagents Binding->Wash Substrate Add Substrate Wash->Substrate Color_Development Enzyme Converts Substrate to Colored Product Substrate->Color_Development Reader Measure Absorbance Color_Development->Reader

Caption: Workflow of a competitive ELISA for diclofenac detection.

Experimental Protocol: Assessing Cross-Reactivity in a Diclofenac ELISA

This protocol is based on a generic competitive ELISA for diclofenac.[4][5][6]

  • Reagent Preparation:

    • Prepare a series of diclofenac standards at concentrations ranging from 0.1 ng/mL to 100 ng/mL in assay buffer.

    • Prepare a series of this compound standards at the same concentrations in assay buffer.

    • Reconstitute the anti-diclofenac antibody and diclofenac-enzyme conjugate as per the manufacturer's instructions.

  • Assay Procedure:

    • Add 50 µL of either the diclofenac standards, this compound standards, or blank assay buffer to the appropriate wells of the anti-diclofenac antibody-coated microplate.

    • Add 50 µL of the diluted diclofenac-enzyme conjugate to each well.

    • Incubate the plate for 1 hour at room temperature on a shaker.

    • Wash the plate four times with wash buffer.

    • Add 100 µL of substrate solution to each well and incubate for 15 minutes in the dark.

    • Add 100 µL of stop solution to each well.

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values against the corresponding diclofenac concentrations.

    • Determine the concentration of this compound that gives a 50% inhibition of the maximum signal (IC50).

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Diclofenac / IC50 of this compound) x 100

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle of the Assay:

LC-MS/MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the highly sensitive and selective detection of mass spectrometry.[7][8] In the context of diclofenac analysis, the sample is first injected into an HPLC system where diclofenac and other compounds are separated based on their physicochemical properties (e.g., polarity) as they pass through a column. The separated compounds then enter the mass spectrometer, where they are ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. For enhanced specificity, tandem mass spectrometry (MS/MS) is employed, where a specific precursor ion (e.g., the molecular ion of diclofenac) is selected, fragmented, and a specific product ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of certainty in the identification and quantification of the target analyte.[9]

Visualizing the LC-MS/MS Workflow:

LCMS_Workflow cluster_sample_prep Step 1: Sample Preparation cluster_lc Step 2: Chromatographic Separation cluster_ms Step 3: Mass Spectrometric Detection Sample_Prep Protein Precipitation or Solid Phase Extraction HPLC HPLC System Sample_Prep->HPLC Column Analytical Column (e.g., C18) HPLC->Column Ion_Source Ion Source (e.g., ESI) Column->Ion_Source Quad1 Quadrupole 1 (Precursor Ion Selection) Ion_Source->Quad1 Collision_Cell Collision Cell (Fragmentation) Quad1->Collision_Cell Quad3 Quadrupole 3 (Product Ion Selection) Collision_Cell->Quad3 Detector Detector Quad3->Detector

Caption: Workflow of an LC-MS/MS method for diclofenac analysis.

Experimental Protocol: Assessing Cross-Reactivity in a Diclofenac LC-MS/MS Assay

This protocol is a representative method for the analysis of diclofenac in a biological matrix like plasma.[7][8]

  • Reagent and Standard Preparation:

    • Prepare stock solutions (1 mg/mL) of diclofenac and this compound in methanol.

    • Prepare a series of calibration standards of diclofenac in blank plasma by spiking with the stock solution.

    • Prepare quality control (QC) samples of this compound in blank plasma at relevant concentrations.

    • Prepare an internal standard (IS) working solution (e.g., diclofenac-d4) in methanol.

  • Sample Preparation:

    • To 100 µL of plasma sample (blank, calibration standard, or QC), add 25 µL of the IS working solution.

    • Add 300 µL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 10,000 x g for 5 minutes.

    • Transfer the supernatant to an autosampler vial and inject into the LC-MS/MS system.

  • LC-MS/MS Conditions:

    • LC System: A suitable UHPLC system.

    • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in negative ion mode.

    • MRM Transitions:

      • Diclofenac: m/z 294.0 → 250.0

      • This compound: To be determined by infusing the compound and identifying a suitable precursor and product ion pair.

      • Diclofenac-d4 (IS): m/z 298.0 → 254.0

  • Data Analysis:

    • Analyze the QC samples of this compound using the MRM transition for diclofenac.

    • The absence of a peak at the retention time of diclofenac in the QC samples indicates no cross-reactivity.

    • If a peak is observed, quantify its area and compare it to the area of a diclofenac standard of a known concentration to determine the extent of interference.

Comparative Performance and Discussion

To illustrate the potential differences in cross-reactivity, let's consider a hypothetical dataset.

Table 1: Hypothetical Cross-Reactivity Data for this compound in Diclofenac Assays

Analytical PlatformParameterResultInterpretation
Competitive ELISA IC50 (Diclofenac)5 ng/mL-
IC50 (this compound)50 ng/mL-
% Cross-Reactivity 10% The compound shows significant cross-reactivity, potentially leading to overestimation of diclofenac concentrations.
LC-MS/MS Retention Time (Diclofenac)3.5 min-
Retention Time (this compound)3.2 minThe two compounds are chromatographically separated.
Interference at Diclofenac Retention Time Not Detected The method is highly specific, and no interference is observed.

Discussion of Results:

The hypothetical results in Table 1 highlight the fundamental differences between the two techniques in their ability to discriminate between structurally similar molecules.

  • Competitive ELISA: The 10% cross-reactivity in the ELISA is a direct consequence of the antibody's binding characteristics. The antibody, raised against diclofenac, likely recognizes an epitope that is partially shared by this compound. This could be the phenylacetic acid backbone or other common structural features. This lack of absolute specificity can lead to inaccurate results, especially if the cross-reacting compound is present in high concentrations.

  • LC-MS/MS: The LC-MS/MS method demonstrates superior specificity. This is due to the two layers of selectivity inherent in the technique. First, the chromatographic separation resolves the two compounds in time, meaning they elute from the column at different points. Even if they were to co-elute, the second layer of selectivity from the mass spectrometer, specifically the unique MRM transitions for each compound, would ensure that only the target analyte is detected and quantified. The mass spectrometer can distinguish between the two compounds based on their different molecular weights and fragmentation patterns.

Conclusion and Recommendations

This guide has demonstrated the critical importance of evaluating cross-reactivity when developing and validating analytical methods. While competitive ELISAs offer advantages in terms of cost, throughput, and ease of use, they are inherently more susceptible to cross-reactivity from structurally related compounds. This can be a significant liability in drug development, where metabolites and impurities can co-exist with the parent drug.

LC-MS/MS, with its dual selectivity based on chromatographic separation and mass-based detection, offers a much higher degree of specificity. For applications where the potential for cross-reactivity is high and the consequences of inaccurate data are significant, LC-MS/MS is the preferred platform.

As a Senior Application Scientist, my recommendation is to always assess the potential for cross-reactivity during method development and validation, in accordance with regulatory guidelines such as ICH Q2(R2).[10][11][12] The choice of analytical platform should be guided by a thorough risk assessment that considers the chemical nature of the analyte and potential interferents, as well as the intended use of the data.

References

A Comparative Analysis of 2-Chloro-6-fluoro-3-methylphenylacetic Acid and Its Analogs: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of non-steroidal anti-inflammatory drug (NSAID) development, the phenylacetic acid scaffold remains a cornerstone for innovation. Modifications to this core structure have historically yielded compounds with improved potency, selectivity, and safety profiles. This guide provides a detailed comparative analysis of 2-Chloro-6-fluoro-3-methylphenylacetic acid, a compound of interest in contemporary medicinal chemistry, and its structurally related analogs. By examining the interplay of substituent effects on physicochemical properties and biological activity, we aim to furnish researchers, scientists, and drug development professionals with actionable insights to guide future discovery efforts.

Introduction: The Phenylacetic Acid Scaffold in Inflammation Research

Phenylacetic acid derivatives are a well-established class of compounds with significant anti-inflammatory and analgesic properties.[1] A prominent member of this class, Diclofenac, underscores the therapeutic potential of these molecules. The anti-inflammatory effects of many phenylacetic acids are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, which are critical in the biosynthesis of prostaglandins—key mediators of inflammation, pain, and fever. The discovery of two COX isoforms, the constitutively expressed COX-1, involved in physiological functions, and the inducible COX-2, which is upregulated at sites of inflammation, has paved the way for the development of isoform-selective inhibitors with the potential for reduced gastrointestinal side effects.

This guide focuses on this compound, a molecule featuring a unique substitution pattern on the phenyl ring. The presence of chloro, fluoro, and methyl groups is anticipated to modulate its electronic and steric properties, thereby influencing its interaction with the COX active site and its overall pharmacological profile. A comprehensive understanding of these structure-activity relationships (SAR) is paramount for the rational design of next-generation anti-inflammatory agents.

Physicochemical Properties: The Foundation of Drug Action

The physicochemical properties of an active pharmaceutical ingredient (API) are fundamental determinants of its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately, its therapeutic efficacy and safety. For phenylacetic acid derivatives, key parameters such as lipophilicity (logP), acidity (pKa), and melting point play a crucial role.

To provide a comparative framework, the table below presents the known physicochemical properties of the parent compound, Phenylacetic acid, and a selection of its substituted analogs.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)pKa
This compound C₉H₈ClFO₂202.61Data not availableData not available
Phenylacetic acidC₈H₈O₂136.1576-784.31
2-Chlorophenylacetic acidC₈H₇ClO₂170.5995-98Data not available
3-Methylphenylacetic acidC₉H₁₀O₂150.1761-64Data not available
4-Fluorophenylacetic acidC₈H₇FO₂154.1485-88Data not available

Data for analogs are compiled from various chemical supplier databases.

The determination of these properties is a critical first step in the pre-formulation stage of drug development.

Experimental Protocol: Determination of Melting Point

Objective: To determine the melting point of a solid crystalline compound using a digital melting point apparatus.

Materials:

  • Digital melting point apparatus (e.g., Stuart SMP10)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Compound to be tested

  • Mortar and pestle (if the sample is not a fine powder)

Procedure:

  • Ensure the sample is a fine, dry powder. If necessary, gently grind the crystals in a mortar and pestle.

  • Tap the open end of a capillary tube into the powdered sample to pack a small amount of the compound into the tube. The packed sample should be approximately 2-3 mm in height.

  • Gently tap the sealed end of the capillary tube on a hard surface to ensure the sample is tightly packed at the bottom.

  • Insert the capillary tube into the heating block of the melting point apparatus.

  • Set the starting temperature to about 20°C below the expected melting point (if known). For an unknown compound, a preliminary rapid heating run can be performed to get an approximate range.

  • Set the heating rate to 1-2°C per minute for an accurate determination.

  • Observe the sample through the magnifying lens.

  • Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample has melted (the clear point). The melting point is reported as this range.

  • Allow the apparatus to cool before performing another measurement.

Synthesis of this compound and Analogs

While a specific, detailed synthesis for this compound is not prominently described in the reviewed literature, a general and plausible synthetic route can be conceptualized based on established organic chemistry principles and published methods for related phenylacetic acid derivatives. A common approach involves the conversion of a substituted toluene to the corresponding phenylacetic acid.

The following diagram illustrates a potential synthetic pathway:

Synthesis_Pathway cluster_start Starting Material cluster_reaction1 Step 1: Benzylic Bromination cluster_reaction2 Step 2: Cyanation cluster_reaction3 Step 3: Hydrolysis 2-Chloro-6-fluoro-3-methyltoluene 2-Chloro-6-fluoro-3-methyltoluene Bromination Bromination 2-Chloro-6-fluoro-3-methyltoluene->Bromination Intermediate_1 1-(Bromomethyl)-2-chloro-6-fluoro-3-methylbenzene Bromination->Intermediate_1 NBS, AIBN CCl4, reflux Cyanation Cyanation Intermediate_1->Cyanation Intermediate_2 2-(2-Chloro-6-fluoro-3-methylphenyl)acetonitrile Cyanation->Intermediate_2 NaCN DMSO Hydrolysis Hydrolysis Intermediate_2->Hydrolysis Final_Product This compound Hydrolysis->Final_Product H2SO4, H2O reflux COX2_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis A Prepare Reagent Working Solutions C Add Buffer, Cofactor, and Enzyme to Plate A->C B Serially Dilute Test Compounds D Add Test Compounds and Incubate B->D C->D E Add Probe and Substrate (Arachidonic Acid) D->E F Measure Fluorescence Kinetically E->F G Calculate Reaction Rates F->G H Determine % Inhibition G->H I Calculate IC50 Value H->I

References

A Senior Application Scientist's Guide to the Synthesis of 2-Chloro-6-fluoro-3-methylphenylacetic Acid and its Alternatives in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

For researchers, scientists, and professionals in drug development, the selection of key intermediates is a critical decision that profoundly impacts the efficiency, scalability, and cost-effectiveness of a synthetic route. This guide provides an in-depth comparative analysis of the synthesis of 2-Chloro-6-fluoro-3-methylphenylacetic acid, a valuable building block in the preparation of certain pharmaceutical agents, notably stearoyl-CoA desaturase 1 (SCD1) inhibitors. We will benchmark its preparation against two structurally related and functionally relevant alternatives: 2-Bromo-6-fluoro-3-methylphenylacetic acid and 2,6-Difluoro-3-methylphenylacetic acid. This comparison is grounded in established synthetic methodologies, offering experimental insights into the potential yields, challenges, and strategic considerations for each compound.

Introduction: The Strategic Importance of Substituted Phenylacetic Acids

Phenylacetic acid and its derivatives are ubiquitous scaffolds in medicinal chemistry. The strategic placement of substituents on the phenyl ring allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. The title compound, this compound, and its analogues are of particular interest due to the unique electronic and steric properties imparted by the halogen and methyl substituents. These features are often crucial for achieving high potency and selectivity in drug candidates.

This guide will deconstruct the synthetic pathways to these valuable intermediates, providing a comparative framework to aid in the selection of the most appropriate building block for a given research and development program.

Comparative Synthesis of this compound and its Alternatives

The synthesis of these trisubstituted phenylacetic acids is a multi-step process, typically commencing from a correspondingly substituted toluene derivative. The general strategy involves the functionalization of the methyl group to a carboxylic acid. Below, we compare the plausible and documented synthetic routes for our target compound and its alternatives.

Plausible Synthetic Route for this compound

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start 2-Chloro-6-fluoro-3-methyltoluene step1 Side-Chain Chlorination start->step1 intermediate1 2-Chloro-6-fluoro-3-methylbenzyl chloride step1->intermediate1 NCS, BPO, CCl4, Reflux step2 Cyanation intermediate1->step2 intermediate2 2-Chloro-6-fluoro-3-methylbenzyl cyanide step2->intermediate2 NaCN, DMSO, 80°C step3 Hydrolysis intermediate2->step3 product 2-Chloro-6-fluoro-3-methylphenylacetic acid step3->product H2SO4, H2O, Reflux

Caption: Plausible synthetic workflow for this compound.

Synthesis of 2-Bromo-6-fluoro-3-methylphenylacetic Acid

The synthesis of the bromo-analogue follows a similar strategy, but often starts from a different precursor due to the nuances of introducing bromine onto the aromatic ring. A common starting material is 2-bromo-6-fluoro-3-methylaniline, which can be converted to the corresponding toluene derivative via a Sandmeyer reaction.

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start 2-Bromo-6-fluoro-3-methylaniline step1 Sandmeyer Reaction start->step1 intermediate1 1-Bromo-3-fluoro-2-methylbenzene step1->intermediate1 1. NaNO2, HBr 2. CuBr step2 Side-Chain Bromination intermediate1->step2 intermediate2 1-Bromo-3-fluoro-2-(bromomethyl)benzene step2->intermediate2 NBS, BPO, CCl4, Reflux step3 Cyanation intermediate2->step3 intermediate3 2-(1-Bromo-3-fluoro-2-methylphenyl)acetonitrile step3->intermediate3 NaCN, DMSO, 80°C step4 Hydrolysis intermediate3->step4 product 2-Bromo-6-fluoro-3-methylphenylacetic acid step4->product H2SO4, H2O, Reflux

Caption: Synthetic workflow for 2-Bromo-6-fluoro-3-methylphenylacetic acid.

Synthesis of 2,6-Difluoro-3-methylphenylacetic Acid

The synthesis of the difluoro-analogue can be achieved from 2,6-difluoro-3-methylbenzoic acid. This route involves a reduction of the carboxylic acid to an alcohol, followed by conversion to a benzyl halide and subsequent chain extension.

dot

start 2,6-Difluoro-3-methylbenzoic acid step1 Reduction start->step1 intermediate1 (2,6-Difluoro-3-methylphenyl)methanol step1->intermediate1 LiAlH4, THF step2 Halogenation intermediate1->step2 intermediate2 1-(Chloromethyl)-2,6-difluoro-3-methylbenzene step2->intermediate2 SOCl2, Pyridine step3 Cyanation intermediate2->step3 intermediate3 2-(2,6-Difluoro-3-methylphenyl)acetonitrile step3->intermediate3 NaCN, DMSO, 80°C step4 Hydrolysis intermediate3->step4 product 2,6-Difluoro-3-methylphenylacetic acid step4->product H2SO4, H2O, Reflux

Caption: Synthetic workflow for 2,6-Difluoro-3-methylphenylacetic acid.

Performance Benchmarking: A Comparative Analysis

While a direct head-to-head experimental comparison is not documented, we can extrapolate performance metrics based on typical yields and reaction conditions for each synthetic step.

ParameterThis compound (Plausible Route)2-Bromo-6-fluoro-3-methylphenylacetic acid2,6-Difluoro-3-methylphenylacetic acid
Starting Material 2-Chloro-6-fluoro-3-methyltoluene2-Bromo-6-fluoro-3-methylaniline2,6-Difluoro-3-methylbenzoic acid
Number of Steps 344
Key Transformations Side-chain chlorination, Cyanation, HydrolysisSandmeyer reaction, Side-chain bromination, Cyanation, HydrolysisReduction, Halogenation, Cyanation, Hydrolysis
Overall Estimated Yield GoodModerate to GoodModerate to Good
Potential Challenges - Control of side-chain polychlorination- Handling of sodium cyanide- Diazonium salt stability in Sandmeyer reaction- Handling of sodium cyanide- Handling of LiAlH4- Handling of thionyl chloride and sodium cyanide
Scalability Potentially highModerate, due to Sandmeyer reactionModerate, due to use of hazardous reagents

Analysis of Synthetic Routes:

  • The proposed route to This compound is the most direct, with the fewest synthetic steps. The primary challenge lies in controlling the side-chain chlorination to favor the mono-chlorinated product. Over-chlorination can lead to the formation of dichlorinated and trichlorinated byproducts, which can complicate purification. However, with careful control of reaction conditions, this route offers the potential for high overall yield and scalability.

  • The synthesis of 2-Bromo-6-fluoro-3-methylphenylacetic acid involves an additional step, the Sandmeyer reaction, to introduce the bromo substituent. While a versatile and powerful reaction, the in-situ generation of diazonium salts requires careful temperature control to avoid decomposition. The subsequent steps are analogous to the chloro-derivative synthesis.

  • The synthesis of 2,6-Difluoro-3-methylphenylacetic acid from the corresponding benzoic acid necessitates a reduction-oxidation sequence to extend the carbon chain. The use of strong reducing agents like lithium aluminum hydride (LiAlH4) and halogenating agents like thionyl chloride (SOCl2) requires stringent anhydrous conditions and careful handling due to their reactivity.

Experimental Protocols

General Protocol for Side-Chain Halogenation of Substituted Toluenes

Warning: This reaction should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn.

  • To a solution of the substituted toluene (1.0 eq) in a suitable solvent (e.g., carbon tetrachloride), add a radical initiator such as benzoyl peroxide (BPO) (0.05 eq).

  • Heat the mixture to reflux.

  • Slowly add N-halosuccinimide (NCS or NBS) (1.1 eq) in portions over a period of 1-2 hours.

  • Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude benzyl halide.

  • Purify the product by distillation or column chromatography.

General Protocol for Cyanation of Benzyl Halides

Warning: Sodium cyanide is highly toxic. This reaction must be performed in a well-ventilated fume hood, and appropriate safety precautions must be taken.

  • In a round-bottom flask, dissolve the benzyl halide (1.0 eq) in dimethyl sulfoxide (DMSO).

  • Add sodium cyanide (1.2 eq) to the solution.

  • Heat the reaction mixture to 80°C and stir for 4-6 hours.

  • Monitor the reaction by TLC or GC.

  • After completion, cool the reaction to room temperature and pour it into a mixture of ice and water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude benzyl cyanide.

  • Purify by column chromatography or distillation.

General Protocol for Hydrolysis of Benzyl Cyanides
  • To the benzyl cyanide (1.0 eq), add a mixture of concentrated sulfuric acid and water (1:1 v/v).

  • Heat the mixture to reflux and stir vigorously for 3-5 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and pour it onto crushed ice.

  • The phenylacetic acid will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water, and dry.

  • Recrystallize from a suitable solvent (e.g., water or ethanol/water) to obtain the pure product.

Performance in a Key Application: Amide Bond Formation

A critical application of these phenylacetic acid derivatives is in the synthesis of amides, which are key structural motifs in many pharmaceuticals, including SCD1 inhibitors. The reactivity of the carboxylic acid in amide coupling reactions can be influenced by the electronic and steric nature of the substituents on the phenyl ring.

Generally, electron-withdrawing groups on the aromatic ring can increase the electrophilicity of the carbonyl carbon, potentially facilitating the amide coupling reaction. However, ortho-substituents can introduce steric hindrance, which may slow down the reaction rate.

Phenylacetic Acid DerivativeExpected Reactivity in Amide CouplingRationale
This compound HighThe electron-withdrawing nature of the chlorine and fluorine atoms at the ortho positions is expected to activate the carboxylic acid for nucleophilic attack.
2-Bromo-6-fluoro-3-methylphenylacetic acid HighSimilar to the chloro-derivative, the ortho-bromo and fluoro groups are electron-withdrawing, promoting amide bond formation. The larger size of bromine compared to chlorine might introduce slightly more steric hindrance.
2,6-Difluoro-3-methylphenylacetic acid Very HighFluorine is highly electronegative, and the presence of two ortho-fluoro substituents would significantly increase the electrophilicity of the carbonyl carbon, likely leading to faster reaction rates in amide coupling.

Experimental Protocol: General Amide Coupling

  • In a dry flask under an inert atmosphere, dissolve the substituted phenylacetic acid (1.0 eq), the desired amine (1.1 eq), and a coupling agent such as HATU (1.2 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM).

  • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.0 eq), to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction by LC-MS or TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude amide by column chromatography.

Conclusion and Recommendations

The choice between this compound and its bromo- and difluoro-alternatives will ultimately depend on a combination of factors including the availability and cost of starting materials, the desired scale of the synthesis, and the specific requirements of the subsequent synthetic steps.

  • This compound presents a potentially efficient and scalable option due to its shorter synthetic route from a commercially available starting material. Careful optimization of the side-chain chlorination is key to maximizing its efficiency.

  • 2-Bromo-6-fluoro-3-methylphenylacetic acid offers a viable alternative, particularly if the corresponding aniline is readily accessible. The Sandmeyer reaction, while adding a step, is a well-established transformation.

  • 2,6-Difluoro-3-methylphenylacetic acid , while requiring a multi-step synthesis involving hazardous reagents, may offer advantages in subsequent amide coupling reactions due to the strong activating effect of the two ortho-fluoro substituents.

It is recommended that researchers and process chemists evaluate small-scale trial runs of each route to determine the optimal pathway for their specific needs, taking into account in-house expertise and available equipment. This comparative guide provides a solid foundation for making an informed and strategic decision in the synthesis of these valuable pharmaceutical intermediates.

A Senior Application Scientist's Guide to the Comprehensive Characterization of 2-Chloro-6-fluoro-3-methylphenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the realm of pharmaceutical research and fine chemical synthesis, the unequivocal confirmation of a molecule's identity and purity is not merely a procedural step; it is the bedrock upon which all subsequent data and development decisions rest. An improperly characterized starting material or active pharmaceutical ingredient (API) can jeopardize months of research, compromise clinical safety, and lead to significant financial loss.

This guide presents a multi-faceted, orthogonal approach to the characterization of a specific small molecule, 2-Chloro-6-fluoro-3-methylphenylacetic acid (Molecular Formula: C₉H₈ClFO₂, Molecular Weight: 202.61 g/mol ). We will move beyond a simple checklist of techniques, instead focusing on the causality behind our experimental choices and demonstrating how a synergistic analytical workflow creates a self-validating system for ultimate confidence in your sample.

The Analytical Strategy: An Orthogonal & Self-Validating Workflow

No single analytical technique is sufficient to confirm both the identity and purity of a compound. True scientific rigor demands an orthogonal approach, where multiple techniques based on different physicochemical principles are employed. The results should converge, providing a cohesive and unambiguous profile of the sample. Discrepancies between techniques are not failures but critical data points that may indicate unexpected impurities or structural isomers.

Our workflow is designed in two distinct but interconnected phases: structural elucidation (Identity) and purity assessment.

Analytical_Workflow NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Conclusion Final Report: Confirmed Identity & Purity Assay NMR->Conclusion MS Mass Spectrometry (EI/ESI, HRMS) MS->Conclusion FTIR FTIR Spectroscopy FTIR->Conclusion HPLC HPLC / UHPLC (Purity, Quantification) HPLC->Conclusion EA Elemental Analysis (CHN) EA->Conclusion Sample Test Sample: 2-Chloro-6-fluoro-3- methylphenylacetic acid Sample->NMR Primary Structure Sample->MS Molecular Weight Sample->FTIR Functional Groups Sample->HPLC Impurity Profile Sample->EA Elemental Ratio

Figure 1: A comprehensive workflow for sample characterization.

Part 1: Confirming the Molecular Structure (Identity)

The first objective is to confirm that the sample is, indeed, this compound. This involves piecing together the molecular structure atom-by-atom and verifying the presence of key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic compounds.[1][2] By analyzing the magnetic properties of atomic nuclei, we can map out the carbon-hydrogen framework and identify neighboring atoms. For this specific molecule, a suite of NMR experiments is required.

Causality: We use ¹H NMR to locate all protons, ¹³C NMR for the carbon backbone, and ¹⁹F NMR because of the fluorine substituent. Two-dimensional experiments like HSQC are then used to correlate which protons are attached to which carbons, confirming the molecular skeleton.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆). Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. We expect to see signals corresponding to the aromatic protons, the methylene (-CH₂-) protons, and the methyl (-CH₃) protons. The integration of these signals should correspond to the number of protons in each environment.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This will show a signal for each unique carbon atom in the molecule. The chemical shifts are indicative of the carbon's environment (e.g., aromatic, aliphatic, carbonyl).[3][4]

  • ¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. This should show a single resonance, confirming the presence of one fluorine environment.

  • 2D NMR (HSQC/HMBC): If the structure is in any doubt, 2D NMR experiments can be performed to establish connectivity. An HSQC (Heteronuclear Single Quantum Coherence) spectrum correlates protons with their directly attached carbons, while an HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over 2-3 bonds.[5]

Expected ¹H NMR Data (Hypothetical, in CDCl₃):

  • ~11-12 ppm: A broad singlet, 1H (corresponding to the carboxylic acid -COOH proton). This signal will disappear upon shaking the sample with D₂O.[3][4]

  • ~7.0-7.3 ppm: Two signals in the aromatic region, likely doublets or doublet of doublets, integrating to 2H total.

  • ~3.7 ppm: A singlet, 2H (corresponding to the -CH₂- group).

  • ~2.3 ppm: A singlet, 3H (corresponding to the -CH₃ group).

Mass Spectrometry (MS): The Molecular Scale

Mass spectrometry provides the precise molecular weight of a compound and offers structural clues through its fragmentation pattern.[1][2] For ultimate confidence, high-resolution mass spectrometry (HRMS) is employed.

Causality: While NMR builds the molecular blueprint, MS confirms the total mass of the assembled structure. HRMS provides a highly accurate mass measurement, which can be used to determine the elemental composition, distinguishing our target molecule from isomers or compounds with a similar nominal mass. The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an ~3:1 ratio) provides a definitive marker.

Experimental Protocol: HRMS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Ionization: Use an appropriate ionization technique. Electrospray Ionization (ESI) is common for polar molecules like carboxylic acids and would likely show the [M-H]⁻ ion in negative mode.

  • Mass Analysis: Analyze the ions using a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap.

  • Data Analysis:

    • Look for the molecular ion peak (or a related ion like [M-H]⁻).

    • Confirm that the measured mass is within 5 ppm of the theoretical mass of C₉H₈ClFO₂.

    • Observe the isotopic pattern. The peak for the ³⁷Cl isotope ([M+2]-H)⁻ should be present at approximately one-third the intensity of the ³⁵Cl peak ([M]-H)⁻.

Table 1: Theoretical vs. Expected HRMS Data

ParameterTheoretical ValueExpected Experimental Result
Molecular Formula C₉H₈³⁵ClFO₂C₉H₈ClFO₂
Exact Mass [M-H]⁻ 201.0124201.0124 ± 0.0010
[M+2-H]⁻ Isotope Peak ~32.5% of [M-H]⁻Peak present at ~33% intensity of main peak
Fourier-Transform Infrared (FTIR) Spectroscopy: A Functional Group Fingerprint

FTIR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule.[6]

Causality: This technique serves as a quick and effective cross-check of the structural features elucidated by NMR. The presence of a very broad O-H stretch and a sharp C=O stretch provides strong evidence for the carboxylic acid moiety.

Experimental Protocol: FTIR Analysis

  • Sample Preparation: The sample can be analyzed neat as a thin film on a salt plate (if liquid) or, more commonly for solids, using an Attenuated Total Reflectance (ATR) accessory.

  • Spectrum Acquisition: Acquire the spectrum, typically from 4000 cm⁻¹ to 600 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands.

Expected Characteristic FTIR Peaks:

  • 3300-2500 cm⁻¹: Very broad band, characteristic of the O-H stretch in a hydrogen-bonded carboxylic acid.[3][7][8]

  • ~1710 cm⁻¹: Strong, sharp absorption, characteristic of the C=O (carbonyl) stretch of a carboxylic acid.[4][7]

  • ~1600, ~1475 cm⁻¹: Absorptions corresponding to C=C stretching in the aromatic ring.

  • ~1300 cm⁻¹: C-O stretching band.[7]

  • ~1250 cm⁻¹: C-F stretching band.

  • ~800-600 cm⁻¹: C-Cl stretching band.

Part 2: Quantifying Purity and Confirming Composition

Once the identity is confirmed, the focus shifts to purity. What else is in the sample, and how much?

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity

HPLC is the cornerstone of purity analysis in the pharmaceutical industry.[9][10][11] It separates the main compound from any impurities, allowing for their detection and quantification.

Causality: HPLC separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent).[9] By using a UV detector, we can quantify the relative amounts of each component based on peak area. For purity analysis, the goal is to develop a method that can separate the main peak from all potential impurities, including starting materials, byproducts, and degradation products. Comparing HPLC to the more recent Ultra-High-Performance Liquid Chromatography (UHPLC), UHPLC offers significantly faster analysis times and higher resolution, which is particularly useful for complex samples with closely eluting impurities.[12]

Experimental Protocol: Reversed-Phase HPLC Purity Assay

  • System & Column: A standard HPLC or UHPLC system with a UV detector. A C18 column is a good starting point for this relatively non-polar molecule.

  • Mobile Phase: A gradient of an aqueous phase (e.g., 0.1% Formic Acid in Water) and an organic phase (e.g., Acetonitrile). A typical gradient might run from 10% to 95% Acetonitrile over 15-20 minutes.

  • Sample Preparation: Prepare a stock solution of the sample in the mobile phase (e.g., 1 mg/mL) and then dilute to an appropriate concentration for analysis (e.g., 0.1 mg/mL).

  • Analysis: Inject the sample and record the chromatogram. The detector wavelength should be set to a value where the analyte has strong absorbance (e.g., 254 nm).

  • Purity Calculation: Purity is typically calculated by the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.

Table 2: Example HPLC Purity Analysis Data

PeakRetention Time (min)Peak AreaArea %Identity
14.215,2340.15Impurity A
28.99,876,54399.72Product
310.112,9870.13Impurity B
Total 9,904,764 100.00
Elemental Analysis: The Fundamental Composition

Elemental analysis provides the mass percentages of carbon, hydrogen, and nitrogen (CHN) in a compound.[13][14] This experimental data is compared to the theoretical percentages calculated from the molecular formula.

Causality: This technique provides a fundamental, independent confirmation of the sample's composition. While HRMS confirms the molecular formula of the primary component, elemental analysis confirms the bulk composition of the entire sample. A significant deviation from the theoretical values could indicate the presence of a persistent, inorganic impurity or a solvent that would not be visible by HPLC-UV.

Experimental Protocol: CHN Analysis

  • Sample Submission: A small, accurately weighed amount of the dry sample (typically 2-3 mg) is submitted to an analytical lab.

  • Combustion: The sample is combusted at high temperatures, converting all carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas.

  • Detection: The amounts of these gases are precisely measured, and the mass percentages of C, H, and N in the original sample are calculated.

Table 3: Elemental Analysis Comparison

ElementTheoretical % (for C₉H₈ClFO₂)Experimental %Deviation
Carbon (C) 53.3553.25-0.10
Hydrogen (H) 3.984.05+0.07
Nitrogen (N) 0.00<0.10N/A

Acceptable deviation is typically within ±0.4%.

Tying It All Together: The Power of Orthogonal Data

The true strength of this analytical package lies in how the techniques cross-validate each other.

Figure 2: Interconnectivity of orthogonal analytical techniques.

  • NMR provides the detailed structure, which must be consistent with the molecular formula determined by HRMS .

  • The purity value determined by HPLC should align with the results from Elemental Analysis . If HPLC shows 99.9% purity but Elemental Analysis is off by 2%, it suggests the presence of an impurity that is not being detected by the HPLC method (e.g., it lacks a UV chromophore).

  • If HPLC reveals a significant impurity (>0.5%), a technique like LC-MS can be used to obtain a mass spectrum of that impurity, providing crucial clues to its identity.

By demanding that these independent analyses tell a consistent story, we move from a simple collection of data to a robust and trustworthy characterization. This comprehensive approach ensures that the material you are working with is exactly what you believe it to be, in the purity you require, forming a solid foundation for successful research and development.

References

A Comparative Guide to the Biological Activity of 2-Chloro-6-fluoro-3-methylphenylacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the phenylacetic acid scaffold represents a cornerstone for the development of potent therapeutic agents, particularly in the realms of anti-inflammatory and anticancer research. The strategic modification of this core structure can dramatically influence biological activity, selectivity, and pharmacokinetic profiles. This guide provides a comprehensive comparison of hypothetical derivatives of 2-Chloro-6-fluoro-3-methylphenylacetic acid, a compound bearing key halogen and methyl substitutions that suggest a promising starting point for drug discovery.

While a direct comparative study on a comprehensive series of derivatives of this specific parent compound is not extensively available in the current literature, this guide will leverage established principles of medicinal chemistry and draw upon data from structurally analogous compounds to predict and compare their potential biological activities. The insights provided are intended for researchers, scientists, and drug development professionals to inform the rational design of novel therapeutic candidates.

The Core Moiety: this compound

The parent compound, this compound, possesses a unique combination of substituents on the phenyl ring that are known to modulate biological activity. The ortho-chloro and fluoro groups are electron-withdrawing and can influence the acidity of the carboxylic acid group, as well as the overall conformation of the molecule. The methyl group at the meta-position can enhance lipophilicity and potentially influence binding to hydrophobic pockets within target enzymes. Phenylacetic acid derivatives, such as diclofenac, are well-known nonsteroidal anti-inflammatory drugs (NSAIDs) that primarily exert their effects through the inhibition of cyclooxygenase (COX) enzymes.[1][2]

Comparative Anti-Inflammatory Activity

The primary mechanism of anti-inflammatory action for many phenylacetic acid derivatives is the inhibition of COX enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins.[3] There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and plays a role in physiological functions, and COX-2, which is induced during inflammation.[4] Selective inhibition of COX-2 over COX-1 is a key objective in the design of modern NSAIDs to reduce gastrointestinal side effects.[5]

Predicted Structure-Activity Relationship (SAR) for COX Inhibition

Based on the known SAR of related compounds, we can predict how modifications to the carboxylic acid moiety of this compound will affect its anti-inflammatory activity.

  • Amide and Ester Derivatives: Conversion of the carboxylic acid to amides or esters is a common strategy to modulate potency and selectivity. Amide derivatives, in particular, have been shown to exhibit potent and selective COX-2 inhibition. This is often attributed to the ability of the amide functionality to form additional hydrogen bonds within the active site of the COX-2 enzyme.

  • Influence of Amine/Alcohol Substituents: The nature of the amine or alcohol used to form the amide or ester, respectively, is critical. Bulky or aromatic substituents can enhance binding affinity and selectivity for the larger active site of COX-2.

Hypothetical Comparative Data for Anti-Inflammatory Activity

The following table presents a predictive comparison of hypothetical derivatives and their potential COX-1 and COX-2 inhibitory activity. These values are illustrative and based on trends observed in structurally related compound series.

Compound IDR Group (Modification of Carboxylic Acid)Predicted COX-1 IC50 (µM)Predicted COX-2 IC50 (µM)Predicted Selectivity Index (COX-1/COX-2)
Parent Acid -OH5.01.53.3
Derivative 1 -NHCH₃ (Methyl amide)>1000.5>200
Derivative 2 -NH(CH₂)₂Ph (Phenethyl amide)>1000.1>1000
Derivative 3 -OCH₃ (Methyl ester)10.05.02.0
Derivative 4 -O(CH₂)₂Ph (Phenethyl ester)8.02.04.0

This table is for illustrative purposes and the values are not based on direct experimental data for this specific series.

Comparative Anticancer Activity

Phenylacetic acid derivatives have also been investigated for their potential as anticancer agents.[6][7] Their mechanisms of action in this context are often multifactorial and can include the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and targeting of specific signaling pathways involved in cancer progression.[8][9]

Predicted Structure-Activity Relationship (SAR) for Cytotoxicity

The cytotoxic effects of phenylacetamide derivatives against various cancer cell lines have been documented.[10] The following SAR trends can be hypothesized for derivatives of this compound:

  • Amide Moiety: Similar to anti-inflammatory activity, the conversion of the carboxylic acid to an amide is often beneficial for anticancer activity. The nature of the substituent on the amide nitrogen can significantly impact cytotoxicity.

  • Aromatic Substituents: The presence of substituted aromatic rings on the amide nitrogen can enhance cytotoxic potency. Electron-withdrawing groups (e.g., nitro) on this appended ring have been shown to increase activity in some series.[7]

Hypothetical Comparative Data for Anticancer Activity

The table below provides a predictive comparison of the cytotoxic potential of hypothetical amide derivatives against a representative cancer cell line (e.g., A549, human lung carcinoma). IC50 values represent the concentration required to inhibit 50% of cell growth.

Compound IDR Group (-NH-Ar)Predicted IC50 (µM) on A549 cells
Parent Acid ->100
Derivative 5 -NH-Ph (Anilide)50
Derivative 6 -NH-Ph-4-NO₂ (4-Nitroanilide)15
Derivative 7 -NH-Ph-4-OCH₃ (4-Methoxyanilide)40
Derivative 8 -NH-Ph-3,4-Cl₂ (3,4-Dichloroanilide)25

This table is for illustrative purposes and the values are not based on direct experimental data for this specific series.

Experimental Methodologies

To empirically validate the predicted biological activities, the following standard experimental protocols would be employed.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay is used to determine the potency and selectivity of compounds in inhibiting the COX-1 and COX-2 isoforms.[11][12]

Protocol:

  • Enzyme Preparation: Purified ovine COX-1 and human recombinant COX-2 enzymes are used.

  • Compound Incubation: A range of concentrations of the test compounds are pre-incubated with the respective COX enzymes in a reaction buffer.

  • Reaction Initiation: Arachidonic acid, the substrate for COX enzymes, is added to initiate the enzymatic reaction.

  • Detection: The production of prostaglandin E2 (PGE2), a major product of the COX reaction, is quantified using a competitive enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The concentration of the compound that causes 50% inhibition of PGE2 production (IC50) is calculated for both COX-1 and COX-2. The selectivity index is then determined by dividing the IC50 for COX-1 by the IC50 for COX-2.[13]

COX_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Enzyme COX-1 or COX-2 Enzyme Incubation Pre-incubation of Enzyme and Compound Enzyme->Incubation Compound Test Compound Dilutions Compound->Incubation Substrate Add Arachidonic Acid Incubation->Substrate Start Reaction Reaction Enzymatic Reaction Substrate->Reaction Detection Quantify PGE2 (ELISA) Reaction->Detection Calculation Calculate IC50 Values and Selectivity Index Detection->Calculation

Caption: Workflow for in vitro COX inhibition assay.

Carrageenan-Induced Paw Edema in Rats

This in vivo model is a standard method for evaluating the acute anti-inflammatory activity of compounds.[14][15]

Protocol:

  • Animal Acclimatization: Male Wistar rats are acclimatized to laboratory conditions.

  • Compound Administration: Test compounds, a vehicle control, and a positive control (e.g., indomethacin) are administered orally or intraperitoneally.[16]

  • Induction of Inflammation: One hour after compound administration, a 1% solution of carrageenan is injected into the subplantar region of the right hind paw to induce localized inflammation and edema.[17][18]

  • Measurement of Paw Volume: The volume of the paw is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: The percentage inhibition of edema for each compound-treated group is calculated relative to the vehicle-treated control group.

Paw_Edema_Workflow Start Acclimatize Rats Administer Administer Test Compound, Vehicle, or Positive Control Start->Administer Induce Inject Carrageenan into Hind Paw Administer->Induce 1 hour post-administration Measure Measure Paw Volume (0, 1, 2, 3, 4, 5 hours) Induce->Measure Analyze Calculate % Inhibition of Edema Measure->Analyze End Results Analyze->End

Caption: Experimental workflow for the carrageenan-induced paw edema model.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[19][20]

Protocol:

  • Cell Seeding: Cancer cells (e.g., A549) are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.[21][22] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Mechanistic Insights: The Cyclooxygenase (COX) Pathway

The anti-inflammatory effects of phenylacetic acid derivatives are primarily mediated by their inhibition of the COX pathway.

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane Membrane Phospholipids ArachidonicAcid Arachidonic Acid Membrane->ArachidonicAcid Phospholipase A2 COX1 COX-1 (Constitutive) ArachidonicAcid->COX1 COX2 COX-2 (Inducible) ArachidonicAcid->COX2 PGH2_1 Prostaglandin H2 COX1->PGH2_1 PGH2_2 Prostaglandin H2 COX2->PGH2_2 Prostaglandins_Physiological Prostaglandins (e.g., Gastric Protection, Platelet Aggregation) PGH2_1->Prostaglandins_Physiological Isomerases Prostaglandins_Inflammatory Prostaglandins (e.g., Inflammation, Pain, Fever) PGH2_2->Prostaglandins_Inflammatory Isomerases Stimuli Inflammatory Stimuli Stimuli->COX2 Induces Expression NSAIDs Phenylacetic Acid Derivatives (NSAIDs) NSAIDs->COX1 Inhibition NSAIDs->COX2 Inhibition

Caption: The cyclooxygenase (COX) signaling pathway.

Conclusion

The strategic derivatization of this compound presents a promising avenue for the discovery of novel anti-inflammatory and anticancer agents. Based on established structure-activity relationships, the conversion of the carboxylic acid to substituted amides is predicted to be a particularly fruitful strategy for enhancing both COX-2 selectivity and cytotoxic potency. The experimental protocols outlined in this guide provide a robust framework for the empirical evaluation of these and other derivatives. Further research, including synthesis and comprehensive biological testing, is warranted to validate these predictions and to fully elucidate the therapeutic potential of this class of compounds.

References

Safety Operating Guide

Definitive Guide to the Safe Disposal of 2-Chloro-6-fluoro-3-methylphenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our work inherently involves the synthesis and handling of novel chemical entities. 2-Chloro-6-fluoro-3-methylphenylacetic acid, a halogenated aromatic carboxylic acid, represents a class of compounds essential for discovery but requires meticulous handling and disposal to ensure personnel safety and environmental protection. This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in established safety principles and regulatory standards. Our objective is to empower you with the knowledge to manage this chemical waste stream responsibly, ensuring a self-validating system of safety within your laboratory.

Hazard Assessment and Characterization

Understanding the hazard profile of this compound is the critical first step in establishing safe handling and disposal procedures. As a halogenated carboxylic acid, it shares properties with other chemicals in this class, which are generally classified as hazardous. The presence of chlorine and fluorine atoms on the aromatic ring enhances its chemical stability and potential for environmental persistence, while the carboxylic acid group confers corrosive properties.[1][2][3]

While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, data from structurally similar chemicals allow for a reliable inferred hazard assessment. Always check your supplier's SDS for the most specific information.

Table 1: Inferred Hazard Profile of this compound

Hazard ClassificationDescriptionRecommended Precautions
Skin Corrosion/Irritation Likely to cause skin irritation or chemical burns upon contact.[4][5]Avoid all skin contact. Wear appropriate chemical-resistant gloves and a lab coat.[6][7]
Serious Eye Damage/Irritation Poses a significant risk of serious eye irritation or permanent damage.[4][5]Wear chemical safety goggles or a face shield. Ensure eyewash stations are accessible.[8][9]
Respiratory Irritation Inhalation of dust or powder may cause irritation to the respiratory tract.[4][5]Handle exclusively within a certified chemical fume hood to avoid inhaling dust.[10]
Aquatic Toxicity Halogenated organic compounds can be harmful to aquatic life.Prevent release into the environment. Do not dispose of down the drain.[11][12]

Personal Protective Equipment (PPE): Your First Line of Defense

A robust PPE protocol is non-negotiable when handling this compound. The following PPE must be worn at all times.

  • Eye and Face Protection: Chemical safety goggles are mandatory. For larger quantities or when there is a splash hazard, a full-face shield should be worn in addition to goggles.

  • Skin Protection: A flame-resistant lab coat must be worn and fully buttoned.

  • Hand Protection: Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or holes before use and practice proper glove removal technique to avoid skin contamination. Change gloves immediately if they become contaminated.

  • Respiratory Protection: All handling of the solid compound or its solutions must be performed within a certified chemical fume hood to control exposure to dust and vapors.[10]

Spill Management Protocol

Accidental spills must be managed promptly and safely. The response procedure depends on the scale of the spill.

Small Spills (less than 1 gram)
  • Restrict Access: Alert colleagues in the immediate area.

  • Containment: Wearing appropriate PPE, cover the spill with a chemical absorbent material like vermiculite or sand.

  • Neutralization (Use with Caution): For acidic compounds, a weak base such as sodium bicarbonate can be gently applied to the contained spill to neutralize it. Avoid vigorous reactions.

  • Collection: Carefully scoop the absorbed and neutralized material into a clearly labeled, sealable hazardous waste container.

  • Decontamination: Clean the spill area with soap and water, and then wipe it down with a suitable solvent (e.g., 70% ethanol). Collect all cleaning materials as hazardous waste.

Large Spills (greater than 1 gram)
  • Evacuate: Immediately evacuate the laboratory and alert others.

  • Isolate: Close the laboratory doors and prevent entry.

  • Notify: Contact your institution's Environmental Health & Safety (EHS) department or emergency response team immediately. Do not attempt to clean up a large spill without specialized training and equipment.

Step-by-Step Disposal Procedure

The disposal of this compound is governed by its classification as a halogenated organic waste. Such compounds are regulated by the Environmental Protection Agency (EPA) and must not be disposed of in standard trash or down the sanitary sewer.[13][14][15] The most effective and compliant disposal method is high-temperature incineration by a licensed hazardous waste management facility.[2][4][16][17]

Protocol for Waste Collection and Disposal
  • Designate a Waste Container: Use a dedicated, chemically compatible, and clearly labeled hazardous waste container for all solid and liquid waste containing this compound. The container must have a secure, threaded cap.[10]

  • Labeling: The label must clearly state "Hazardous Waste" and list all chemical constituents by their full name (no abbreviations or formulas).[10] For this specific compound, write "Waste this compound." If it is in a solvent, list the solvent as well (e.g., "Waste Methylene Chloride, this compound").

  • Segregation: This waste stream must be segregated as Halogenated Organic Waste . Do not mix it with non-halogenated organic waste, as this can complicate the disposal process and increase costs.[10]

  • Collection:

    • Solid Waste: Collect surplus or contaminated solid this compound directly into the designated waste container. This includes any contaminated weigh boats, paper towels, or absorbent materials from spills.

    • Liquid Waste: Collect solutions containing the compound in a designated liquid waste container. Do not fill containers beyond 90% capacity to allow for expansion.

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be in a secondary container to prevent spills and away from incompatible materials like strong bases.[3]

  • Arrange for Pickup: Once the container is full or you are finished with the project, contact your institution's EHS department to schedule a pickup for disposal. They will manage the transfer to a licensed waste disposal vendor.[11][18]

The following diagram illustrates the decision-making workflow for the proper disposal of this chemical.

G cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_disposal Final Disposal Path A Start: Generate Waste (Solid or Liquid) B Is appropriate PPE being worn? (Goggles, Gloves, Lab Coat) A->B B->B C Work performed in Chemical Fume Hood? B->C Yes C->C D Select Waste Container: Halogenated Organics C->D Yes E Label Container: 'Hazardous Waste' + Full Chemical Name(s) D->E F Add waste to container (Do not exceed 90% capacity) E->F G Securely seal container F->G H Store in designated Satellite Accumulation Area G->H I Contact EHS for Pickup H->I J Transfer to Licensed Hazardous Waste Vendor I->J K Final Disposal: High-Temperature Incineration J->K

Caption: Waste Disposal Workflow for this compound.

Regulatory Context and Responsibility

As the generator of the waste, you are responsible for its proper management from creation to final disposal.[18] Adherence to guidelines from regulatory bodies like the EPA and the Occupational Safety and Health Administration (OSHA) is mandatory.[8][14] Your institution's EHS office is your primary resource for ensuring compliance with all local, state, and federal regulations. Always consult them to align with specific institutional protocols.

By following this guide, you contribute to a culture of safety and environmental stewardship, ensuring that our pursuit of scientific advancement does not come at the cost of the health of our colleagues or our planet.

References

Personal protective equipment for handling 2-Chloro-6-fluoro-3-methylphenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Essential Guide to Personal Protective Equipment for Handling 2-Chloro-6-fluoro-3-methylphenylacetic acid

This document provides critical safety protocols and detailed personal protective equipment (PPE) guidelines for the handling of this compound (CAS No. 261762-92-9). As a compound classified with significant acute toxicity, corrosive properties, and respiratory risks, adherence to stringent safety measures is not merely recommended—it is imperative for the protection of all laboratory personnel. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights to ensure safe and effective handling.

Immediate Safety Profile: Understanding the Risks

This compound is a hazardous substance that demands careful management. A comprehensive review of its Safety Data Sheet (SDS) reveals a multi-faceted risk profile.[1] The primary dangers are summarized below:

Hazard ClassificationGHS CategoryDescription of Risk
Acute Toxicity (Oral, Dermal, Inhalation) Category 3Toxic if swallowed, in contact with skin, or if inhaled.[1]
Skin Corrosion / Eye Damage Category 1B / 1Causes severe skin burns and serious eye damage upon contact.[1]
Specific Target Organ Toxicity Category 3May cause respiratory irritation.[1]
Aquatic Hazard (Acute) Category 1Very toxic to aquatic life.[1]

Given these classifications, exposure can lead to immediate and severe health consequences. The causality is clear: the chemical's reactivity can cause irreversible tissue damage. Therefore, the primary directive is to establish multiple barriers between the researcher and the compound, which is the fundamental role of PPE.

The Core of Protection: Selecting Appropriate PPE

The selection of PPE is not a one-size-fits-all checklist; it is a dynamic risk-based decision process. The appropriate level of protection depends on the specific task being performed, the quantity of the substance being handled, and the potential for exposure.

Hand Protection: The First Line of Defense

Directive: Wear protective gloves. Given the compound's severe skin corrosivity, single-gloving is insufficient. Double-gloving is mandatory for all handling procedures.

  • Rationale: The outer glove absorbs the initial contamination in case of a splash or accidental contact, while the inner glove provides a secondary barrier, protecting the skin during the doffing of the contaminated outer glove.

  • Material Selection: Use chemically resistant gloves. While the SDS does not specify a material, for chlorinated and fluorinated organic acids, nitrile or neoprene gloves are standard industry practice. Always check with the glove manufacturer for specific chemical compatibility data.

  • Inspection: Before every use, visually inspect gloves for any signs of degradation, punctures, or tears.

Body Protection: Shielding Against Spills and Splashes

Directive: Wear protective clothing. At a minimum, a flame-resistant laboratory coat should be worn and fully buttoned.[2]

  • Rationale: A lab coat provides a removable barrier to protect personal clothing and skin from contamination.

  • For High-Risk Procedures: For tasks with a higher risk of splashing (e.g., transferring large quantities or working with heated solutions), supplement the lab coat with a chemically resistant apron. Impervious clothing must be used when the concentration and amount of the dangerous substance pose a significant risk.[3]

Eye and Face Protection: Preventing Irreversible Damage

Directive: Wear eye and face protection. The choice of equipment is dictated by the specific operation.[1]

  • Rationale: The compound can cause severe, irreversible eye damage.[1] Standard safety glasses are inadequate.

  • Minimum Requirement: For handling small quantities of solid material where dust generation is minimal, tightly fitting chemical splash goggles are required.

  • Splash Hazard: When handling solutions or performing any operation with a splash potential, a combination of chemical splash goggles and a full-face shield is mandatory.[2][4] The face shield protects the entire face from splashes that could otherwise circumvent goggles.

Respiratory Protection: Safeguarding the Respiratory Tract

Directive: Do not breathe dust.[1] All handling of this compound that could generate dust or aerosols must be performed inside a certified chemical fume hood.[1]

  • Rationale: The compound is toxic if inhaled and may cause respiratory irritation.[1] The fume hood is the primary engineering control to capture and exhaust these hazards.

  • Supplemental Protection: In situations where a fume hood is not available or during a large spill cleanup, respiratory protection is required. An N95 respirator may be suitable for weighing and preparing solutions, but a respirator with an organic vapor cartridge and a particulate pre-filter (e.g., OV/P100) is recommended for higher-risk scenarios.[2][4] A proper respiratory protection program, including fit testing, must be in place.[4]

Operational Plan: A Step-by-Step Procedural Guide

Trust in a protocol is built on its clarity and logic. The following workflows integrate the PPE requirements into a self-validating system for safe handling.

PPE Selection and Donning Workflow

The process of selecting and putting on PPE is as critical as the equipment itself.

PPE_Donning_Workflow cluster_prep Preparation Phase cluster_donning Donning Sequence A Assess Task (e.g., Weighing, Reaction) B Select PPE based on Risk (See Table 2) A->B C Inspect All PPE for Damage B->C D 1. Lab Coat / Apron C->D E 2. Inner Gloves D->E F 3. Goggles & Face Shield E->F G 4. Outer Gloves (over coat cuffs) F->G H Begin Chemical Handling G->H Proceed to Fume Hood

Caption: PPE Selection and Donning Sequence.

Protocol for Weighing and Preparing Solutions

This protocol minimizes the generation of dust and potential for exposure.

  • Preparation: Ensure a chemical fume hood is operational and the work area is decontaminated. Have a designated waste container ready within the hood.[2]

  • Don PPE: Follow the donning sequence outlined in the diagram above.

  • Handling:

    • Perform all weighing operations on a disposable weigh paper or in a tared container within the fume hood to prevent balance contamination.[2]

    • Keep the primary container of the chemical closed as much as possible.

    • When adding solvent, do so slowly and carefully to avoid splashing.[2]

    • Once the solution is prepared, securely cap the container before removing it from the fume hood.

  • Decontamination: Clean any spills immediately. Decontaminate the spatula and any other equipment used.

  • Doffing PPE: Remove PPE in the reverse order of donning, ensuring not to touch the outside of contaminated items with bare skin. The outer gloves should be removed first and disposed of as hazardous waste.

Emergency Procedures: Spill and Exposure Response

In Case of Skin Contact:

  • Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][5]

  • Seek immediate medical attention. Call a poison center or doctor.[1]

In Case of Eye Contact:

  • Immediately flush eyes with water for at least 15 minutes, holding eyelids open.[1][5]

  • Remove contact lenses if present and easy to do. Continue rinsing.[1]

  • Call a physician or ophthalmologist immediately.[1]

In Case of Inhalation:

  • Move the person to fresh air and keep them comfortable for breathing.[1][5]

  • Seek immediate medical attention.[1]

Small Spill Cleanup (Inside Fume Hood):

  • Alert others in the area.

  • Wearing appropriate PPE, cover the spill with a chemical absorbent material.

  • Carefully sweep or collect the absorbed material into a designated hazardous waste container.[5][6] Avoid generating dust.[6]

  • Decontaminate the area with a suitable solvent, followed by soap and water.

Disposal Plan: Environmental Responsibility

Due to its high aquatic toxicity, this compound and any materials contaminated with it must not enter drains or the environment.[1][6]

  • Waste Streams: All solid waste (gloves, weigh papers, absorbent material) and liquid waste must be collected in separate, clearly labeled, and sealed hazardous waste containers.[2]

  • Labeling: The container must be marked as "Hazardous Waste: Chlorinated Organic Compound".[2]

  • Disposal: Arrange for disposal through a licensed professional waste disposal service. All disposal must be in accordance with federal, state, and local regulations.[1][7]

Disposal_Workflow cluster_waste Waste Generation cluster_containment Containment & Labeling cluster_final Final Disposal A Contaminated Solids (Gloves, Paper, etc.) C Place in Separate, Sealed Hazardous Waste Containers A->C B Unused Compound & Contaminated Solutions B->C D Label Clearly: 'Hazardous Waste: Chlorinated Organic Compound' C->D E Store in Designated Satellite Accumulation Area D->E F Arrange Pickup by Licensed Waste Disposal Company E->F

Caption: Hazardous Waste Disposal Workflow.

By integrating this expert-driven guidance into your laboratory's standard operating procedures, you build a robust culture of safety, ensuring that scientific advancement and personal well-being are held in the highest regard.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.